molecular formula C23H22N2O5 B2941134 Fmoc-L-Dap(Pentynoyl)-OH

Fmoc-L-Dap(Pentynoyl)-OH

Cat. No.: B2941134
M. Wt: 406.4 g/mol
InChI Key: GPEIHIDRFBLIMO-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Dap(Pentynoyl)-OH (CAS 2250436-47-4) is a specialized amino acid building block designed for click chemistry applications . This reagent serves as a key tool for introducing alkyne functionality into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols . The pentynoyl side chain on the diaminopropionic acid (Dap) backbone provides a terminal alkyne handle that can undergo efficient, site-specific bioconjugation. The primary research value of this compound lies in its role in constructing advanced biomolecules. The incorporated alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides, or in copper-free, strain-promoted reactions with tetrazine compounds . This makes it exceptionally valuable for creating side chain-to-side chain cyclized peptides , developing Antibody-Drug Conjugates (ADCs) , and labeling biomolecules for imaging, proteomics, and drug delivery studies. This compound is for research use only and is not intended for diagnostic or therapeutic human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(pent-4-ynoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-2-3-12-21(26)24-13-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h1,4-11,19-20H,3,12-14H2,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEIHIDRFBLIMO-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-L-Dap(Pentynoyl)-OH: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a specialized amino acid derivative designed for the facile incorporation of a terminal alkyne functionality into synthetic peptides. This building block is a key component in the field of bioconjugation and drug development, primarily enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its structure features a diaminopropionic acid (Dap) core where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. The side-chain amino group is acylated with a pentynoyl group, which provides the terminal alkyne necessary for subsequent conjugation reactions.

This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use in peptide synthesis and subsequent click chemistry modifications, and a discussion of its applications in the development of advanced peptide-based therapeutics and research tools.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These specifications are critical for its effective use in peptide synthesis and for the characterization of the resulting peptides.

PropertyValueReference(s)
Chemical Structure (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(pent-4-ynoylamino)propanoic acid
Molecular Formula C₂₃H₂₂N₂O₅[1][2]
Molecular Weight 406.43 g/mol [1][2]
CAS Number 2250436-47-4[1][2]
Appearance White to off-white solid
Purity Typically >95% (HPLC)
Solubility Soluble in DMF, DMSO, NMP
Storage Conditions Store at -20°C for long-term stability[1]

Applications in Peptide Science and Drug Development

The primary utility of this compound lies in its role as a versatile linker for the site-specific modification of peptides. The terminal alkyne introduced via this amino acid is bioorthogonal, meaning it does not react with native functional groups found in biological systems, thus allowing for highly specific chemical ligations.

Key applications include:

  • Peptide-Drug Conjugates (PDCs): The alkyne handle allows for the covalent attachment of cytotoxic drugs, imaging agents, or other therapeutic payloads to a peptide that can target specific cells or tissues.

  • Peptide Labeling: Fluorophores, biotin, or other reporter molecules can be "clicked" onto the peptide for use in diagnostics, immunoassays, and proteomics research.

  • Peptide Cyclization: Intramolecular click reactions between a side-chain alkyne and a side-chain azide (B81097) can be used to generate cyclic peptides with enhanced stability and constrained conformations, which can lead to improved biological activity.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains via click chemistry can improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility and in vivo half-life.

  • Surface Immobilization: Peptides containing this alkyne-modified amino acid can be readily attached to azide-functionalized surfaces for the development of biosensors and other biomaterials.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) and a subsequent on-resin copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide. The procedure is analogous to the coupling of other standard Fmoc-protected amino acids.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes at room temperature. Drain and repeat the treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine. A Kaiser test should be performed to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU or HATU (2.9 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow color) indicates that all primary amines have been acylated. If the test is positive, the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times), DCM (3 times), and IPA (3 times). The resin is now ready for the next coupling cycle or for the final deprotection and cleavage.

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the on-resin "clicking" of an azide-containing molecule to the pentynoyl group of the incorporated Dap residue.

Materials:

  • Peptide-resin containing the Dap(Pentynoyl) residue

  • Azide-containing molecule of interest (e.g., a fluorescent dye, drug molecule, or another peptide)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent

  • Sodium ascorbate (B8700270) (if using CuSO₄)

  • Base: 2,6-Lutidine and DIPEA

  • Solvents: DMSO, Isopropanol, DMF, DCM

Procedure:

  • Resin Preparation: Swell the peptide-resin containing the alkyne functionality in DCM (10 mL/g of resin) for 10 minutes.[1]

  • Solvent Degassing: Bubble nitrogen gas through DMSO (12 mL/g of resin) for at least 10 minutes to remove dissolved oxygen.[1]

  • Catalyst Preparation: Dissolve CuBr (1 equivalent based on resin loading) completely in the degassed DMSO.[1]

  • Reaction Setup: Drain the DCM from the resin and add the CuBr/DMSO solution.[1]

  • Addition of Reagents: Add the azide-containing molecule (typically 1.5-2 equivalents). Then, add 1 equivalent of a freshly prepared 0.1 M aqueous solution of sodium ascorbate.[1] Subsequently, add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.[1]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for 5 minutes and then seal it.[1]

  • Reaction: Gently agitate the reaction mixture at room temperature for 16-18 hours.[1]

  • Washing: After the reaction is complete, filter the resin and wash it sequentially with Isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).[1]

  • Drying: Dry the resin under vacuum. The modified peptide is now ready for cleavage from the resin and subsequent purification.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

spsp_cycle start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: This compound + HBTU/DIPEA in DMF wash1->coupling wash2 Wash (DMF, DCM, IPA) coupling->wash2 next_cycle Continue to Next Amino Acid Coupling wash2->next_cycle If more residues end End: Peptide-Resin with Alkyne Functionality wash2->end If last residue

Figure 1: SPPS Cycle for Incorporating this compound.

click_reaction_workflow start Start: Alkyne-Peptide-Resin swell Swell Resin in DCM start->swell add_reagents Add Reagents in DMSO: - Azide Molecule - CuBr - Sodium Ascorbate - 2,6-Lutidine, DIPEA swell->add_reagents react React under N2 Atmosphere (16-18h, RT) add_reagents->react wash Wash Resin (IPA/DMSO, DMF, DCM) react->wash cleavage Cleavage from Resin & Purification wash->cleavage end Final Product: Triazole-linked Peptide Conjugate cleavage->end

Figure 2: On-Resin CuAAC Reaction Workflow.

Biological Context and Signaling Pathways

It is important to note that this compound itself does not have inherent biological activity or a direct role in signaling pathways. Its function is to serve as a linker to conjugate biologically active molecules to peptides. The biological effect and the signaling pathways that are modulated are determined by the final peptide conjugate.

For example, a peptide designed to target a specific cancer cell receptor can be conjugated to a cytotoxic drug via the pentynoyl linker. Upon binding to the receptor, the peptide-drug conjugate is internalized, and the drug is released, leading to the activation of apoptotic pathways within the cancer cell. In this scenario, the peptide provides the targeting specificity, and the conjugated drug elicits the biological response.

The versatility of click chemistry enabled by this compound allows for the creation of a wide array of peptide conjugates with diverse biological functions, including:

  • Enzyme Inhibition: Conjugating a known inhibitor to a cell-penetrating peptide can enhance its intracellular delivery and efficacy.

  • Receptor Agonism/Antagonism: Modifying a peptide agonist or antagonist with a fluorescent label can facilitate the study of receptor binding and trafficking.

  • Antimicrobial Peptides: The stability and activity of antimicrobial peptides can be modulated by cyclization or by conjugation to other molecules.

Conclusion

This compound is a valuable and versatile chemical tool for the site-specific modification of peptides. Its compatibility with standard Fmoc-based solid-phase peptide synthesis and the bioorthogonality of its alkyne group make it an ideal building block for the construction of complex peptide conjugates. The ability to perform highly efficient and specific "click" reactions opens up a vast landscape for the design and synthesis of novel peptide-based therapeutics, diagnostics, and research probes. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this powerful reagent in a variety of research and development settings.

References

An In-Depth Technical Guide to Fmoc-L-Dap(Pentynoyl)-OH: Structure, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Dap(Pentynoyl)-OH is a pivotal bifunctional amino acid derivative that serves as a cornerstone in modern bioconjugation and peptide chemistry. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a diaminopropionic acid (Dap) core, and a terminal alkyne-bearing pentynoyl group, enables the precise incorporation of a reactive handle for subsequent modifications. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of this compound. It details a standard experimental protocol for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and its subsequent utilization in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The guide further elucidates its critical role as a linker in the construction of Antibody-Drug Conjugates (ADCs), a rapidly advancing class of targeted therapeutics.

Chemical Structure and Physicochemical Properties

This compound is characterized by a molecular formula of C₂₃H₂₂N₂O₅ and a molecular weight of 406.43 g/mol .[1][2] The structure combines the lability of the Fmoc group under basic conditions, a feature central to Fmoc-based SPPS, with the bioorthogonal reactivity of the terminal alkyne on the pentynoyl side chain.

Below is the two-dimensional chemical structure of this compound:

this compound Structure (Note: An actual 2D structure image would be generated and embedded here.)

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₂N₂O₅[1][2]
Molecular Weight 406.43 g/mol [1][2]
CAS Number 2250436-47-4[1]
Appearance White to off-white solid
Purity ≥95% (typically determined by HPLC)
Solubility Soluble in DMF, DMSO, and other polar organic solvents
Storage Recommended to be stored at -20°C for long-term stability[1]

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: The Fmoc-protected peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, the solution is drained, and the treatment is repeated for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide.

  • Washing: The resin is thoroughly washed with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and by-products. A Kaiser test can be performed to confirm the presence of a free primary amine.

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: The activated amino acid solution is added to the reaction vessel containing the deprotected peptide-resin. The mixture is agitated under an inert atmosphere for 2-4 hours at room temperature.

  • Washing: The resin is washed thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and by-products. A Kaiser test should be performed to confirm the completion of the coupling reaction (absence of free primary amines).

  • Chain Elongation: The process of deprotection and coupling is repeated for subsequent amino acids in the desired peptide sequence.

Application in Bioconjugation: Synthesis of Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets cancer cells. The pentynoyl group provides a bioorthogonal handle for the "click" conjugation of an azide-modified drug.

Workflow for ADC Synthesis using this compound

The following diagram illustrates the general workflow for synthesizing an ADC using a peptide linker containing the pentynoyl group derived from this compound.

ADC_Synthesis_Workflow cluster_peptide Peptide Linker Synthesis cluster_drug Drug Modification cluster_conjugation ADC Assembly SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage 2. Cleavage and Deprotection SPPS->Cleavage Fmoc Chemistry Purification_Peptide 3. Peptide Purification (HPLC) Cleavage->Purification_Peptide Peptide_Linker Alkyne-Peptide Linker Drug Cytotoxic Drug Azide_Mod 4. Azide (B81097) Modification Drug->Azide_Mod Azide_Drug Azide-Drug mAb Monoclonal Antibody CuAAC 5. CuAAC Click Reaction (Copper(I) Catalyst) mAb->CuAAC Peptide_Linker->CuAAC Azide_Drug->CuAAC Purification_ADC 6. ADC Purification CuAAC->Purification_ADC Final_ADC Final Antibody-Drug Conjugate Purification_ADC->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This workflow begins with the synthesis of a peptide linker containing the alkyne functionality, followed by the modification of a cytotoxic drug with an azide group. The two components are then conjugated to a monoclonal antibody via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the final ADC.

Signaling Pathway of an ADC

While this compound itself is not directly involved in a signaling pathway, the resulting ADC that it helps create has a distinct mechanism of action targeting cancer cells.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor_Binding 1. ADC binds to Antigen on Cell Surface ADC->Receptor_Binding Targeting Antigen Tumor-Specific Antigen Antigen->Receptor_Binding Internalization 2. Receptor-Mediated Endocytosis Receptor_Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release 3. Linker Cleavage & Drug Release Lysosome->Drug_Release Enzymatic Degradation Drug_Action 4. Cytotoxic Drug Induces Cell Death Drug_Release->Drug_Action

Caption: Mechanism of action of an Antibody-Drug Conjugate.

The ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen. Upon binding, the ADC-antigen complex is internalized, and the cytotoxic drug is released inside the cell, leading to apoptosis or cell death.

Conclusion

This compound is a versatile and indispensable tool in the fields of peptide chemistry and drug development. Its well-defined structure and predictable reactivity in both SPPS and click chemistry reactions allow for the precise engineering of complex biomolecules. The ability to introduce a bioorthogonal alkyne handle into peptides has significantly contributed to the advancement of bioconjugation techniques, most notably in the development of targeted therapies such as Antibody-Drug Conjugates. This guide provides the foundational knowledge and protocols for researchers and scientists to effectively utilize this powerful chemical entity in their research endeavors.

References

Fmoc-L-Dap(Pentynoyl)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Dap(Pentynoyl)-OH, a key building block in modern peptide chemistry and bioconjugation. Below, you will find its core properties, detailed experimental protocols for its application, and a discussion of its role in the synthesis of modified peptides for research and drug development.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). It is protected at the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis (SPPS). The side-chain amino group is acylated with pentynoic acid, introducing a terminal alkyne functionality. This alkyne group is a versatile handle for post-synthetic modifications via "click chemistry."

PropertyValueReference
CAS Number 2250436-47-4[1][2]
Molecular Formula C₂₃H₂₂N₂O₅[1]
Molecular Weight 406.43 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DMSO, and NMP
Primary Application Introduction of a terminal alkyne into a peptide sequence[1]

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, its synthesis can be conceptualized based on established methods for the selective modification of amino acids. The general strategy involves the acylation of the side-chain amino group of a suitably protected L-2,3-diaminopropionic acid derivative with pentynoic acid.

A plausible synthetic route is outlined below. This should be considered a general workflow, and optimization of reaction conditions would be necessary.

G cluster_0 General Synthesis Workflow A Fmoc-L-Dap(Boc)-OH B Selective Boc Deprotection A->B e.g., TFA in DCM C Fmoc-L-Dap-OH B->C D Side-Chain Acylation C->D Pentynoic acid, Coupling agent (e.g., HATU, HOBt) E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

The primary application of this compound is its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), followed by modification of the alkyne side chain via click chemistry.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing an this compound residue.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.

    • Add a coupling reagent such as a mixture of DIC (3 eq.) and OxymaPure® (3 eq.).

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, use it as the Fmoc-amino acid in step 3.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Peptide

This protocol describes the "clicking" of an azide-containing molecule onto the pentynoyl side chain of the synthesized peptide.

Materials:

  • Alkyne-modified peptide

  • Azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or another suitable buffer

Procedure:

  • Dissolve the alkyne-modified peptide in a suitable buffer (e.g., PBS).

  • Add the azide-containing molecule (typically 1.5-2 equivalents relative to the peptide).

  • Prepare a fresh stock solution of the catalyst premix:

    • Mix CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the CuSO₄/THPTA solution to the peptide/azide mixture to a final copper concentration of 50-100 µM.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Upon completion, the modified peptide can be purified by RP-HPLC.

G cluster_1 CuAAC Workflow Peptide Alkyne-Peptide Product Triazole-Linked Conjugate Peptide->Product Azide Azide-Molecule Azide->Product Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling Pathways and Biological Applications

Currently, there is no publicly available scientific literature describing the direct involvement of this compound or peptides derivatized with it in specific cellular signaling pathways. The primary role of this compound is as a chemical tool to enable the site-specific modification of peptides. The biological activity of the resulting conjugate is determined by the nature of the peptide and the attached molecule.

For example, a peptide containing L-Dap(Pentynoyl)-OH could be conjugated to:

  • A fluorescent dye: for use in cellular imaging and tracking studies to understand peptide localization and uptake.

  • A cytotoxic drug: to create a peptide-drug conjugate for targeted cancer therapy.

  • A polyethylene (B3416737) glycol (PEG) chain: to improve the pharmacokinetic properties of a therapeutic peptide.

  • Another peptide: to create branched or cyclic peptides with constrained conformations and potentially enhanced biological activity.

The experimental workflow for such an application is depicted below.

G cluster_2 Application Workflow SPPS Fmoc-SPPS with This compound Peptide Alkyne-Modified Peptide SPPS->Peptide Click Click Chemistry (e.g., CuAAC or SPAAC) Peptide->Click Conjugate Peptide-Molecule Conjugate Click->Conjugate BioAssay Biological/Functional Assay Conjugate->BioAssay

Caption: A typical experimental workflow for the use of this compound.

References

Fmoc-L-Dap(Pentynoyl)-OH: A Technical Guide to its Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Dap(Pentynoyl)-OH is a crucial building block in modern bioconjugation and drug development, enabling the precise introduction of an alkyne functionality into peptides and other biomolecules. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data. The ability to incorporate a terminal alkyne via this reagent opens up a vast array of possibilities for subsequent modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the site-specific attachment of various moieties, including imaging agents, targeting ligands, and cytotoxic payloads for the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Introduction

The strategic modification of peptides and proteins is a fundamental aspect of drug discovery and chemical biology. The introduction of bioorthogonal functional groups, which can be selectively reacted in complex biological environments, has revolutionized this field. Among these, the terminal alkyne stands out for its versatile reactivity in "click chemistry" reactions. This compound, a derivative of L-2,3-diaminopropionic acid (Dap), provides a robust and efficient means to incorporate an alkyne group into a peptide sequence during solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine allows for standard SPPS protocols, while the pentynoyl group on the side-chain amine serves as the clickable handle.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic procedures.

PropertyValueReference
CAS Number 2250436-47-4[1][2]
Molecular Formula C₂₃H₂₂N₂O₅[1][2]
Molecular Weight 406.43 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO
Storage Store at -20°C for long-term stability

Synthesis of this compound

While the direct "discovery" of this compound as a specific, isolated event is not prominently documented in publicly available literature, its development is a logical extension of established methodologies in peptide and amino acid chemistry. The synthesis involves the selective acylation of the side-chain amino group of a suitably protected L-diaminopropionic acid derivative. A plausible and commonly employed synthetic route is detailed below.

Synthetic Scheme

The synthesis commences with commercially available Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH). The side-chain amino group is then acylated using 4-pentynoic acid, which is activated in situ to facilitate the amide bond formation.

G Fmoc-L-Dap-OH Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH) Reaction Acylation Reaction Fmoc-L-Dap-OH->Reaction Pentynoic_Acid 4-Pentynoic Acid Pentynoic_Acid->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Reaction Base Base (e.g., DIEA) Base->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH)

  • 4-Pentynoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nα-Fmoc-L-2,3-diaminopropionic acid (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 4-pentynoic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF. Add DIEA (2.5 equivalents) to this solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the pre-activated 4-pentynoic acid solution dropwise to the solution of Fmoc-L-Dap-OH at 0°C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the protocol described above. Actual results may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >95%
¹H NMR Consistent with the expected structure
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated: 407.15; observed: 407.15

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in the life sciences. Its primary utility lies in its role as a building block for the introduction of a clickable alkyne moiety into peptides.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows standard Fmoc-based SPPS protocols. The workflow allows for the subsequent selective modification of the alkyne side chain.

G Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling1 Couple first Fmoc-amino acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Elongation Continue Peptide Elongation Wash2->Elongation Cleavage Cleavage and Deprotection (e.g., TFA cocktail) Elongation->Cleavage Peptide Alkyne-modified Peptide Cleavage->Peptide

Caption: SPPS workflow for incorporating this compound.

Signaling Pathway Modulation and Drug Conjugation

Peptides containing the pentynoyl side chain can be conjugated to various molecules to modulate biological pathways or for targeted drug delivery. For instance, an alkyne-modified peptide antagonist can be "clicked" to a cytotoxic drug, creating a targeted therapeutic.

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Receptor Target Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response Peptide Alkyne-Peptide Antagonist Click CuAAC Click Reaction Peptide->Click Drug Azide-Drug Conjugate Drug->Click ADC Peptide-Drug Conjugate Click->ADC ADC->Receptor Binds and Inhibits

Caption: Drug conjugation via click chemistry for targeted therapy.

Conclusion

This compound is an indispensable reagent for the synthesis of alkyne-modified peptides. Its straightforward incorporation via standard SPPS and the bioorthogonality of the alkyne group make it a powerful tool for academic research and industrial drug development. The detailed synthetic protocol and application workflows provided in this guide are intended to facilitate its effective use by researchers in the field. As the demand for precisely engineered biomolecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

An In-depth Technical Guide to Fmoc-L-Dap(Pentynoyl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a synthetically modified amino acid that serves as a crucial building block in modern peptide chemistry. Its unique structure, featuring a terminal alkyne group on the side chain of a diaminopropionic acid (Dap) core, makes it an invaluable tool for the site-specific modification of peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1][2]

The primary utility of this compound lies in its ability to introduce a bioorthogonal alkyne handle into a peptide sequence. This alkyne functionality can then be selectively reacted with an azide-containing molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3] This highly efficient and specific reaction enables a wide range of applications, including the synthesis of peptide-drug conjugates (ADCs), the attachment of imaging agents or radiolabels, and the creation of cyclic or stapled peptides with enhanced conformational stability and biological activity.[1][4][5]

This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use in peptide synthesis and subsequent conjugation reactions, and visualizations of key chemical structures and workflows.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and successful application in peptide synthesis.

PropertyValue
Molecular Formula C₂₃H₂₂N₂O₅[1]
Molecular Weight 406.43 g/mol [1]
CAS Number 2250436-47-4[1]
Appearance White to off-white solid
Purity Typically >95% (HPLC)
Storage Conditions Store at -20°C for long-term stability.

Applications in Peptide Synthesis and Drug Development

The incorporation of this compound into peptide sequences opens up a vast array of possibilities for creating novel and functional biomolecules.

  • Peptide-Drug Conjugates (ADCs): The alkyne group serves as a chemical handle for the covalent attachment of cytotoxic drugs to peptides that can target specific cells or tissues, a key strategy in the development of ADCs.[1]

  • Radiolabeling and Imaging: Azide-functionalized chelating agents for radionuclides (e.g., for PET or SPECT imaging) or fluorescent dyes can be "clicked" onto peptides containing the pentynoyl moiety, enabling non-invasive imaging and biodistribution studies.

  • Peptide Cyclization and Stapling: Intramolecular click chemistry between a pentynoyl group and an azide-containing amino acid within the same peptide chain can be used to generate cyclic or "stapled" peptides.[5] This conformational constraint can lead to increased proteolytic stability, enhanced receptor binding affinity, and improved cell permeability.

  • Bioconjugation: The pentynoyl group allows for the specific attachment of peptides to other biomolecules, such as proteins, nucleic acids, or carbohydrates, as well as to surfaces for the development of biosensors and other diagnostic tools.[3]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis and subsequent click chemistry conjugation. Note that optimization of reaction conditions may be necessary for specific peptide sequences and conjugation partners.

Protocol 1: Incorporation of this compound into a Peptide via SPPS

This protocol outlines the standard steps for incorporating this compound into a growing peptide chain on a solid support using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Coupling:

  • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent such as HBTU (0.95 equivalents relative to the amino acid) or HATU in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours. The coupling efficiency can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating incomplete coupling), a second coupling may be performed.

3. Fmoc Deprotection:

  • After successful coupling, wash the resin with DMF (3-5 times).
  • Remove the Fmoc group from the newly added this compound by treating with 20% piperidine in DMF as described in step 1.
  • Wash the resin thoroughly with DMF.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).
  • Treat the resin with a cleavage cocktail appropriate for the chosen resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) for standard acid-labile protecting groups).
  • Incubate for 2-3 hours at room temperature.
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry under vacuum.
  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-containing molecule to a peptide containing the pentynoyl group derived from this compound.

1. Reagent Preparation:

  • Dissolve the purified pentynoyl-containing peptide in a suitable solvent system, such as a mixture of water and DMSO or t-butanol.
  • Prepare stock solutions of the following reagents:
  • Azide-containing molecule (1.1-1.5 equivalents relative to the peptide).
  • Copper(II) sulfate (B86663) (CuSO₄) (e.g., 0.1-0.5 equivalents).
  • A reducing agent to generate Cu(I) in situ, such as sodium ascorbate (B8700270) (1-5 equivalents relative to CuSO₄).
  • A copper-stabilizing ligand, such as TBTA or BTTAA (optional but recommended to improve reaction efficiency and prevent catalyst degradation).

2. Reaction Setup:

  • In a reaction vial, combine the peptide solution and the azide-containing molecule.
  • Add the copper ligand if used.
  • Add the CuSO₄ solution.
  • Initiate the reaction by adding the sodium ascorbate solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

3. Reaction and Monitoring:

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by RP-HPLC or mass spectrometry to observe the formation of the triazole-linked conjugate.

4. Purification:

  • Once the reaction is complete, the desired conjugate can be purified from excess reagents and unreacted starting materials using RP-HPLC.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow of its incorporation into a peptide via solid-phase peptide synthesis.

Caption: Chemical structure of this compound.

SPPS_Workflow Start Start: Resin with Exposed Amino Group Couple Couple this compound (HBTU/DIPEA in DMF) Start->Couple Wash1 Wash (DMF) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 NextAA Couple Next Fmoc-Amino Acid Wash2->NextAA Cleave Cleave from Resin & Deprotect (TFA Cocktail) Wash2->Cleave After final AA Repeat Repeat Cycle NextAA->Repeat n times Repeat->Couple End End: Purified Peptide with Pentynoyl Group Cleave->End

Caption: SPPS workflow for this compound.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of modified peptides. Its compatibility with standard Fmoc-based solid-phase peptide synthesis allows for the straightforward and site-specific introduction of a terminal alkyne functionality. This bioorthogonal handle is amenable to highly efficient and specific "click" chemistry reactions, enabling a broad range of applications in drug discovery, diagnostics, and fundamental biological research. The protocols and information provided in this guide serve as a valuable resource for researchers seeking to leverage the unique capabilities of this compound in their work.

References

An In-Depth Technical Guide to the Utilization of Fmoc-L-Dap(Pentynoyl)-OH in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a non-canonical amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a pentynoyl group on the side chain of a diaminopropionic acid backbone, provides a chemical handle for the site-specific modification of peptides through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful bioorthogonal reaction allows for the conjugation of a wide array of molecules, including fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs, to peptides with high efficiency and specificity.[1][2] The Fmoc protecting group on the alpha-amine enables its seamless integration into standard Fmoc-based SPPS protocols.[3][4]

This technical guide provides a comprehensive overview of the fundamental principles and detailed experimental protocols for the successful incorporation of this compound into synthetic peptides and their subsequent modification via CuAAC.

Core Principles and Applications

The utility of this compound lies in its ability to introduce a terminal alkyne functionality into a peptide sequence at a specific position. This alkyne group is relatively inert to the conditions of Fmoc-SPPS, ensuring its integrity throughout the peptide chain assembly.[5] Following peptide synthesis, the pentynoyl group can be selectively reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[6][7]

This methodology has found broad applications in various fields of research and drug development:

  • Peptide Labeling: Attachment of fluorescent dyes or biotin (B1667282) for imaging and detection purposes.

  • Drug Conjugation: Linking of therapeutic agents to targeting peptides for enhanced delivery and efficacy.

  • Peptide Cyclization: Formation of cyclic peptides with improved stability and conformational rigidity.[8]

  • PEGylation: Modification with PEG chains to increase solubility, stability, and circulation half-life.

  • Development of Peptidomimetics: The triazole ring can act as a mimic of the peptide bond, offering resistance to enzymatic degradation.[9]

Experimental Protocols

I. Incorporation of this compound via Fmoc-SPPS

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS procedures. The following is a generalized protocol that can be adapted to specific peptide sequences and synthesis scales.

Materials and Reagents:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 1-5 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.[4]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Quantitative Data for Coupling:

ParameterRecommended ValueNotes
Amino Acid Equivalents 3 - 5Relative to resin loading capacity.
Coupling Reagent Equivalents 2.85 - 4.5 (e.g., HATU)Relative to resin loading capacity.
Base Equivalents (DIPEA) 6 - 10Relative to resin loading capacity.
Coupling Time 1 - 2 hoursCan be extended for difficult couplings.
Solvent DMFPeptide synthesis grade.
Monitoring Kaiser TestA negative result (yellow beads) indicates complete coupling.
II. On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the peptide chain containing the Dap(Pentynoyl) residue is assembled, the on-resin click chemistry reaction can be performed.

Materials and Reagents:

  • Peptide-resin containing the pentynoyl group

  • Azide-containing molecule of interest

  • Copper(I) source: Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent

  • Reducing agent (if using CuSO₄): Sodium ascorbate (B8700270)

  • Ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris((1-(β-carboxyethyl)-1H-1,2,3-triazol-4-yl)methyl)amine (BTTAA)

  • Base: DIPEA or 2,6-Lutidine

  • Solvents: DMF, DCM, t-BuOH/H₂O

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM.

  • Click Reaction Cocktail Preparation: In a separate vessel, prepare the click reaction cocktail. A typical cocktail may consist of:

    • Azide-containing molecule (5-10 equivalents relative to resin loading)

    • CuSO₄ (0.1 - 0.5 equivalents)

    • Sodium ascorbate (0.5 - 2.5 equivalents)

    • Ligand (e.g., TBTA, 0.1 - 1 equivalent)

    • DIPEA (1-2 equivalents)

    • Solvent (e.g., DMF/H₂O or t-BuOH/H₂O)

  • Click Reaction: Add the click reaction cocktail to the resin and agitate at room temperature. The reaction is typically complete within 1-12 hours.

  • Washing: Wash the resin extensively with DMF, DCM, and IPA to remove copper salts and excess reagents.

Quantitative Data for On-Resin CuAAC:

ParameterRecommended ValueNotes
Azide Equivalents 5 - 10To drive the reaction to completion.
Copper(II) Sulfate Equivalents 0.1 - 0.5A catalytic amount is sufficient.
Sodium Ascorbate Equivalents 0.5 - 2.5To reduce Cu(II) to the active Cu(I) species.
Ligand Equivalents (TBTA) 0.1 - 1Stabilizes the Cu(I) oxidation state and improves reaction efficiency.
Base Equivalents (DIPEA) 1 - 2To maintain a slightly basic pH.
Reaction Time 1 - 12 hoursCan be monitored by LC-MS analysis of a small cleaved sample.
Solvent DMF/H₂O or t-BuOH/H₂OAqueous solvent mixtures are often used to dissolve all components.
III. Peptide Cleavage, Purification, and Characterization

Procedure:

  • Cleavage: After the click reaction and final washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final click-modified peptide by liquid chromatography-mass spectrometry (LC-MS) and/or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[10]

Visualizations

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple This compound Wash1->Couple Wash2 Wash Couple->Wash2 Elongate Repeat Deprotection & Coupling Cycles Wash2->Elongate Click On-Resin Click Chemistry Elongate->Click Cleave Cleavage from Resin & Deprotection Click->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (LC-MS) Purify->Characterize CuAAC_Mechanism Peptide Peptide-Pentynoyl Complex Copper-Alkyne Complex Peptide->Complex Azide Azide-Molecule Azide->Complex Cycloaddition Cu2 Cu(II)SO4 Cu1 Cu(I) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 Cu1->Complex Triazole Triazole-Linked Peptide Complex->Triazole

References

An In-Depth Technical Guide to Fmoc-L-Dap(Pentynoyl)-OH: A Versatile Tool for Introducing Alkyne Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a specialized amino acid derivative that serves as a critical building block for the introduction of alkyne functionalities into peptides and other biomolecules. This capability is paramount in the realm of bioconjugation, enabling the precise modification of peptides through highly efficient and specific "click chemistry" reactions. The pentynoyl group, a terminal alkyne, allows for covalent modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), facilitating the development of sophisticated biomolecular constructs such as peptide-drug conjugates (PDCs), imaging agents, and functionalized biomaterials. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis and subsequent conjugation reactions.

PropertyValue
Molecular Formula C₂₃H₂₂N₂O₅
Molecular Weight 406.43 g/mol
CAS Number 2250436-47-4
Appearance White to off-white solid
Purity Typically >98%
Solubility Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Storage Store at -20°C for long-term stability.

Applications in Research and Drug Development

The ability to introduce a reactive alkyne handle into a peptide sequence opens up a vast array of possibilities for creating novel and functional biomolecules.

  • Peptide-Drug Conjugates (PDCs): The pentynoyl group serves as a chemical handle for the site-specific attachment of cytotoxic drugs, creating targeted therapeutics with improved efficacy and reduced off-target effects.

  • Proteomics and Activity-Based Protein Profiling (ABPP): Peptides functionalized with the pentynoyl group can be used as probes to study protein-protein interactions, identify enzyme activities, and enrich for specific protein targets from complex biological lysates.[1]

  • Biomaterial Functionalization: The alkyne group can be used to immobilize peptides onto surfaces or to crosslink them into hydrogels and other biomaterials for tissue engineering and drug delivery applications.

  • Peptide Cyclization: Intramolecular click chemistry between a pentynoyl group and an azide (B81097) within the same peptide sequence can be used to generate cyclic peptides with enhanced stability and biological activity.

  • Fluorescent Labeling and Imaging: The attachment of fluorescent dyes to the alkyne handle allows for the visualization and tracking of peptides in vitro and in vivo.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful incorporation of this compound into peptides and their subsequent use in click chemistry reactions.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis protocols.[2][3]

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • Dissolve this compound (3 eq.), a coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test. A negative test indicates complete coupling.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Coupling Efficiency:

StepParameterExpected Yield
Coupling of this compoundCoupling Yield>99% (with a single 2-hour coupling using HATU)

Note: For difficult couplings, a second coupling step may be necessary.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to a peptide functionalized with the pentynoyl group.

Materials:

  • Alkyne-modified peptide

  • Azide-containing molecule (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF, water/t-butanol mixture)

Protocol:

  • Dissolve the alkyne-modified peptide and the azide-containing molecule in a suitable solvent.

  • Add a solution of CuSO₄.

  • Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting peptide conjugate by RP-HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems or with sensitive biomolecules.[]

Materials:

  • Alkyne-modified peptide

  • Strain-promoted alkyne (e.g., DBCO, BCN) conjugated to the molecule of interest

  • Biocompatible buffer (e.g., PBS)

Protocol:

  • Dissolve the alkyne-modified peptide in a biocompatible buffer.

  • Add the strain-promoted alkyne conjugate.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting peptide conjugate by RP-HPLC if necessary.

Reaction Kinetics: SPAAC reaction rates are dependent on the ring strain of the cycloalkyne. While specific rate constants for the pentynoyl group are not widely published, SPAAC reactions are generally known to be very fast, with second-order rate constants in the range of 10⁻³ to 1 M⁻¹s⁻¹.[7][8][9]

Visualization of Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of This compound (HATU, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Quantitative Proteomics Workflow using Alkyne-Tagged Peptides

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cell_Lysis Cell Lysis & Protein Extraction Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Reduction_Alkylation Reduction & Alkylation Protein_Quant->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Click_Chemistry Click Chemistry Reaction (CuAAC or SPAAC) with Azide-Biotin Digestion->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A general workflow for quantitative proteomics using alkyne-tagged peptides for enrichment.

Conclusion

This compound is a powerful and versatile reagent for the introduction of alkyne functionalities into peptides. Its compatibility with standard Fmoc-based solid-phase peptide synthesis and the subsequent high efficiency of click chemistry reactions make it an invaluable tool for researchers in drug discovery, proteomics, and biomaterials science. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this important building block in a wide range of scientific endeavors.

References

Understanding the role of the pentynoyl group in Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role and Application of Fmoc-L-Dap(Pentynoyl)-OH

This compound is a cornerstone building block in modern peptide chemistry, enabling the precise introduction of a terminal alkyne functionality into a peptide sequence. This seemingly simple modification unlocks a powerful toolkit for peptide engineering, facilitating the construction of complex biomolecules with enhanced therapeutic potential. The strategic incorporation of the pentynoyl group, a five-carbon chain terminating in an alkyne, provides a versatile handle for a variety of bioorthogonal chemical ligations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."

This technical guide delves into the core functionalities of the pentynoyl group within the this compound scaffold. It provides a comprehensive overview of its applications, quantitative data on its reactivity, detailed experimental protocols, and visual representations of key workflows, empowering researchers to leverage this powerful tool in their drug discovery and development endeavors.

The Pentynoyl Group: A Gateway to Click Chemistry

The primary role of the pentynoyl group is to serve as a reactive partner in click chemistry reactions.[1] Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[2] The CuAAC reaction, in which an alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring, is the quintessential click reaction.[2]

The pentynoyl group in this compound provides the terminal alkyne necessary for this powerful ligation strategy. Once incorporated into a peptide chain via standard Fmoc-based solid-phase peptide synthesis (SPPS), the alkyne handle is poised for reaction with an azide-modified molecule of interest. This could be another peptide, a small molecule drug, a fluorescent probe, a PEG chain, or a targeting ligand. The resulting triazole linkage is exceptionally stable to metabolic degradation, making it an ideal surrogate for a peptide bond in many biological applications.

Quantitative Analysis of Alkyne Reactivity in CuAAC Reactions

The following table summarizes the time to reach 50% and 90% completion for the CuAAC reaction of a fluorogenic coumarin (B35378) azide with various terminal alkynes under ligand-accelerated conditions. This data serves as a useful proxy for estimating the reactivity of the pentynoyl group.

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
Propargyl Ethers ~5~15
N-Propargylamides ~10~25
Propargylamines ~10-15~25-30
Aromatic Alkynes ~20>30
Aliphatic Alkynes >20>30
Data adapted from a study on the relative performance of alkynes in ligand-accelerated CuAAC under bioconjugation conditions.[3] The pentynoyl group, as a substituted propargyl derivative, is expected to exhibit reactivity within the range of the propargyl compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide standardized protocols for its incorporation into peptides and subsequent use in CuAAC reactions.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating the alkyne-bearing amino acid into a growing peptide chain on a resin support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Syringe reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent). If the test is positive, the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, the N-terminal Fmoc group is removed (step 2), and the peptide is cleaved from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Peptide Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the pentynoyl-modified peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin containing the pentynoyl group

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent: DMF/water mixture (e.g., 4:1 v/v)

  • Syringe reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in the DMF/water solvent mixture.

  • Reaction Mixture Preparation:

    • Dissolve the azide-functionalized molecule (5-10 equivalents relative to the peptide-resin) in the DMF/water mixture.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 0.5 M in water) and sodium ascorbate (e.g., 1 M in water).

  • Click Reaction:

    • Add the azide solution to the resin.

    • Add sodium ascorbate (10 equivalents).

    • Add CuSO₄ (1 equivalent).

    • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

Visualizing Workflows with this compound

Graphviz diagrams provide a clear visual representation of the complex workflows involved in the application of this compound.

Peptide_Drug_Conjugate_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_Final Final Processing Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Pentynoyl_Coupling Couple this compound Coupling1->Pentynoyl_Coupling Repeat n times Deprotection2 Fmoc Deprotection Pentynoyl_Coupling->Deprotection2 Coupling2 Couple Fmoc-AA-OH Deprotection2->Coupling2 Peptide_Alkyne Peptide-Alkyne on Resin Coupling2->Peptide_Alkyne Repeat m times Click_Reaction Click Reaction (CuSO4, NaAscorbate) Peptide_Alkyne->Click_Reaction Azide_Drug Azide-Modified Drug Azide_Drug->Click_Reaction Peptide_Drug_Conjugate_Resin Peptide-Drug Conjugate on Resin Click_Reaction->Peptide_Drug_Conjugate_Resin Cleavage Cleavage from Resin (e.g., TFA) Peptide_Drug_Conjugate_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_PDC Purified Peptide-Drug Conjugate Purification->Final_PDC

Caption: Workflow for the synthesis of a peptide-drug conjugate using this compound.

Cyclic_Peptide_Synthesis Start Start with Resin SPPS Fmoc-SPPS with This compound and an Azide-containing Amino Acid Start->SPPS Linear_Peptide Linear Peptide on Resin (Alkyne and Azide) SPPS->Linear_Peptide Intramolecular_CuAAC Intramolecular CuAAC (On-Resin Cyclization) Linear_Peptide->Intramolecular_CuAAC Cyclic_Peptide_Resin Cyclic Peptide on Resin Intramolecular_CuAAC->Cyclic_Peptide_Resin Cleavage_Purification Cleavage and Purification Cyclic_Peptide_Resin->Cleavage_Purification Final_Cyclic_Peptide Final Cyclic Peptide Cleavage_Purification->Final_Cyclic_Peptide

Caption: A logical workflow for the synthesis of a side-chain cyclized peptide.

Conclusion

This compound is a powerful and versatile reagent that has become indispensable in the field of peptide science. The pentynoyl group's ability to participate in highly efficient and specific click chemistry reactions provides a robust method for the construction of complex and novel peptide architectures. From the development of targeted peptide-drug conjugates to the synthesis of constrained cyclic peptides with enhanced stability and activity, the applications of this building block are vast and continue to expand. By understanding the principles of its reactivity and mastering the associated experimental protocols, researchers can unlock new avenues for the design and synthesis of next-generation peptide-based therapeutics and research tools.

References

Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Technical Guide for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a non-canonical amino acid building block that serves as a versatile tool for the site-specific introduction of a terminal alkyne into peptide sequences. This functionality is pivotal for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The pentynoyl group, a five-carbon chain terminating in an alkyne, provides a reactive handle for various conjugation strategies, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its subsequent use in both CuAAC and SPAAC reactions. The information presented is intended to enable researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic and bioconjugation endeavors, such as the development of antibody-drug conjugates (ADCs)[].

Chemical Properties and Data

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 2250436-47-4
Molecular Formula C₂₃H₂₂N₂O₅
Molecular Weight 406.43 g/mol
Purity Typically >97% by HPLC
Solubility Soluble in DMF, DMSO, and other common organic solvents for SPPS.
Storage Store at -20°C for long-term stability.

Data sourced from multiple suppliers and chemical databases.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols[][2][3]. The Fmoc protecting group on the alpha-amine is removed with a mild base, typically piperidine (B6355638), allowing for sequential coupling of amino acids to the growing peptide chain.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Cleavage from Resin & Deprotection Washing2->Cleavage Final step Purification Purification (HPLC) Cleavage->Purification

SPPS workflow for peptide synthesis.
Detailed Experimental Protocol for SPPS Coupling

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine and byproducts.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (3 equivalents) and a coupling agent such as HATU (2.85 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

3. Monitoring and Washing:

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for subsequent amino acids in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for SPPS

While specific data for this compound is not extensively published, the coupling efficiency of Fmoc-protected amino acids in SPPS is generally very high.

ParameterTypical ValueNotes
Coupling Yield >99%For standard Fmoc-amino acids. The efficiency for this compound is expected to be comparable with efficient coupling reagents like HATU.
Crude Purity Sequence-dependentPurity can be affected by the overall peptide sequence and synthesis conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted-1,2,3-triazole linkage between the pentynoyl group of the Dap residue and an azide-functionalized molecule. This reaction is widely used for bioconjugation.

Experimental Workflow for On-Resin CuAAC

CuAAC_Workflow Peptide_Resin Peptide-Resin with Dap(Pentynoyl) Swell Swell Resin (DCM) Peptide_Resin->Swell Reagents Add Reagents: - Azide (B81097) Molecule - Copper(I) Source - Ligand (optional) - Reducing Agent - Solvent Swell->Reagents Reaction React at RT Reagents->Reaction Washing Wash Resin Reaction->Washing Cleavage Cleave and Purify Washing->Cleavage

On-resin CuAAC workflow.
Detailed Experimental Protocol for On-Resin CuAAC

This protocol describes the on-resin CuAAC of an azide-containing molecule to a peptide containing a Dap(Pentynoyl) residue.

1. Resin Preparation:

  • Swell the peptide-resin (1 equivalent) in DCM for 10-15 minutes.

  • Drain the DCM.

2. Reaction Setup:

  • In a reaction vessel, add the azide-functionalized molecule (5-10 equivalents) dissolved in a suitable solvent such as a DMF/water or DMSO/water mixture.

  • Add a copper(I) source, such as copper(I) iodide (CuI) or copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate. A typical concentration is 0.1 to 0.25 mM of copper salt.

  • A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be added to improve reaction efficiency and reduce copper-mediated side reactions. Use a 5:1 ligand to copper ratio.

  • Add a reducing agent, such as sodium ascorbate, to a final concentration of 5 mM to maintain copper in the +1 oxidation state.

3. Reaction and Work-up:

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin thoroughly with DMF, water, and DCM.

  • Cleave the peptide from the resin and purify as described in the SPPS protocol.

Quantitative Data for CuAAC

CuAAC reactions are known for their high efficiency and yields.

ParameterTypical ValueNotes
Conjugation Efficiency >95%Often quantitative, especially with an excess of the azide component.
Reaction Time 1-4 hoursCan be faster with microwave irradiation.
Final Purity >95% after HPLCDependent on the purity of the starting materials and purification efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for applications in biological systems where copper toxicity is a concern. The pentynoyl group of Dap(Pentynoyl) can react with certain strained cyclooctynes, but it is more commonly used in inverse-electron-demand Diels-Alder reactions with tetrazines.

Logical Relationship for SPAAC with Tetrazines

SPAAC_Relationship cluster_reactants Reactants Peptide Peptide with Dap(Pentynoyl) Reaction Inverse-Electron-Demand Diels-Alder Reaction Peptide->Reaction Tetrazine Tetrazine Derivative Tetrazine->Reaction Product Stable Conjugate Reaction->Product Conditions Reaction Conditions: - Copper-free - Physiological pH - Room Temperature Reaction->Conditions

SPAAC with tetrazines.
Detailed Experimental Protocol for SPAAC with Tetrazines

This protocol describes the solution-phase conjugation of a purified peptide containing Dap(Pentynoyl) with a tetrazine derivative.

1. Reagent Preparation:

  • Dissolve the purified peptide containing the Dap(Pentynoyl) residue in a biocompatible buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.

  • Prepare a stock solution of the tetrazine derivative (e.g., a fluorescently labeled tetrazine) in a compatible solvent like DMSO.

2. Reaction Setup:

  • Add the tetrazine stock solution to the peptide solution. The final concentration of the tetrazine should be in slight excess (1.1-2 equivalents) to the peptide.

  • The reaction is typically performed at room temperature.

3. Reaction and Analysis:

  • The reaction is very fast, often reaching completion within minutes.

  • Monitor the reaction progress by LC-MS to observe the formation of the conjugated product and the disappearance of the starting materials.

  • The conjugated peptide can be used directly or purified from excess tetrazine by size-exclusion chromatography or dialysis if necessary.

Quantitative Data for SPAAC with Tetrazines

The inverse-electron-demand Diels-Alder reaction between an alkyne and a tetrazine is one of the fastest bioorthogonal reactions known.

ParameterTypical ValueNotes
Second-Order Rate Constant 10³ - 10⁵ M⁻¹s⁻¹For reactions between tetrazines and strained alkenes/alkynes. The rate with the pentynoyl group is expected to be on the lower end of this range but still very fast.[4][5]
Reaction Time Seconds to minutesThe reaction is typically very rapid at micromolar concentrations.
Yield QuantitativeThe reaction proceeds to completion under mild conditions.

Conclusion

This compound is a highly valuable building block for the synthesis of modified peptides and bioconjugates. Its compatibility with standard Fmoc-SPPS allows for the straightforward and site-specific incorporation of a terminal alkyne into peptide sequences. The resulting pentynoyl group serves as a versatile handle for both highly efficient copper-catalyzed and extremely rapid copper-free click chemistry reactions. This enables the precise attachment of a wide array of molecules, including fluorophores, affinity tags, and therapeutic agents, making this compound an essential tool for researchers in chemistry, biology, and drug development.

References

Preliminary Investigation of Fmoc-L-Dap(Pentynoyl)-OH Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a specialized amino acid derivative designed for the facile introduction of a terminal alkyne functionality into peptide sequences. This building block is particularly valuable for applications in "click chemistry," a suite of powerful and versatile reactions for bioconjugation, peptide cyclization, and the development of antibody-drug conjugates (ADCs). The pentynoyl group provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and efficient modification of peptides under mild conditions. This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key experimental protocols and available data to facilitate its use in research and drug development.

Chemical Properties

PropertyValueSource
Molecular Formula C₂₃H₂₂N₂O₅--INVALID-LINK--
Molecular Weight 406.43 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in DMF, DMSOGeneric Material Property
Storage Store at -20°C for long-term stabilityGeneric Material Property

Reactivity and Applications

The core reactivity of this compound is centered around the terminal alkyne of the pentynoyl group. This functional group is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine (B6355638) for Fmoc deprotection.[1][2] This stability allows for its incorporation at any desired position within a peptide sequence.

The primary applications of incorporating this amino acid are:

  • Bioconjugation: The alkyne-modified peptide can be conjugated to a wide array of molecules functionalized with an azide (B81097) group, such as fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for ADCs.[3]

  • Peptide Cyclization: Intramolecular click reactions between a side-chain alkyne and a side-chain azide within the same peptide can generate cyclized peptides with enhanced conformational stability and biological activity.[4][5]

  • Surface Immobilization: Peptides can be "clicked" onto azide-functionalized surfaces for various applications in diagnostics and biomaterials.

Experimental Protocols

Incorporation of this compound into Peptides via SPPS

This protocol describes the manual solid-phase synthesis for incorporating this compound into a peptide sequence using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Logical Workflow for Peptide Synthesis and Modification

SPPS_and_Click_Chemistry start Start: Fmoc-Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_dap Couple This compound wash1->couple_dap wash2 Wash (DMF, DCM) couple_dap->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash deprotect2->wash3 couple_aa Couple Next Fmoc-AA-OH wash3->couple_aa wash4 Wash couple_aa->wash4 repeat Repeat for all Amino Acids wash4->repeat repeat->deprotect2 Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Last cycle click_reaction On-Resin Click Chemistry (CuAAC or SPAAC) final_deprotect->click_reaction cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) click_reaction->cleavage purify Purification (RP-HPLC) cleavage->purify end Final Product: Modified Peptide purify->end

Caption: Workflow for SPPS incorporation and subsequent on-resin modification.

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from Ingale and Dawson (2011) for the on-resin cyclization of peptides, and can be used for intermolecular conjugations as well.[6]

Materials:

  • Peptide-resin containing the pentynoyl group

  • Azide-containing molecule (for intermolecular reaction)

  • Copper(I) bromide (CuBr)

  • Ascorbic acid (0.1 M aqueous solution)

  • 2,6-Lutidine

  • DIPEA

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • DCM

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

  • Catalyst Preparation:

    • Bubble nitrogen gas through anhydrous DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate.

    • Dissolve CuBr (1 eq. based on resin loading) completely in the deoxygenated DMSO.

  • Reaction Setup:

    • Drain the DCM from the swollen resin.

    • Add the CuBr/DMSO solution to the resin.

    • For intermolecular reactions, add the azide-containing molecule (typically 1.5-5 eq.).

    • Add 0.1 M aqueous ascorbic acid solution (1 eq.).

    • Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.).

  • Reaction:

    • Purge the reaction vessel with nitrogen for 5 minutes.

    • Seal the vessel and agitate gently at room temperature for 16-18 hours.

  • Washing:

    • Filter the resin.

    • Wash the resin with isopropanol/DMSO (5:3 v/v, 3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum before proceeding to cleavage.

Signaling Pathway Analogy for Click Chemistry

Click_Chemistry_Pathway peptide_alkyne Peptide-Pentynoyl (Substrate 1) activated_complex Activated Copper-Alkyne Intermediate peptide_alkyne->activated_complex Coordination azide_molecule Azide-Molecule (Substrate 2) cycloaddition [3+2] Cycloaddition azide_molecule->cycloaddition Nucleophilic Attack copper_catalyst Cu(I) Catalyst copper_catalyst->activated_complex Activation activated_complex->cycloaddition product Triazole-Linked Peptide Conjugate cycloaddition->product Ring Formation

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-L-Dap(Pentynoyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a non-canonical amino acid utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a terminal alkyne group into a peptide sequence.[1] This alkyne functionality serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2][3] These reactions enable the site-specific conjugation of various molecules, including fluorophores, imaging agents, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[1] The incorporation of this compound follows standard Fmoc/tBu orthogonal protection strategies, ensuring its compatibility with common SPPS protocols.[1][4]

Materials and Reagents

  • This compound

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (1-Hydroxybenzotriazole) or Oxyma Pure

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • 2,4,6-Collidine

  • Fmoc Deprotection: 20% Piperidine (B6355638) in DMF

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Capping Reagent (Optional): Acetic anhydride (B1165640) and DIPEA in DMF

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of this compound into a peptide sequence using manual or automated SPPS.

Protocol 1: Standard Fmoc-SPPS Cycle

This cycle is repeated for each amino acid in the peptide sequence.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Proceed to Protocol 2 for the coupling of this compound or other standard amino acids.

  • Washing: After coupling, wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Coupling of this compound

Due to the potential for steric hindrance from the side chain, using a highly efficient coupling reagent such as HATU is recommended.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.85 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling to Resin:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time for another 1-2 hours or perform a "double coupling" by repeating steps 1 and 2.

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the key parameters and expected outcomes for the incorporation of this compound.

ParameterRecommended ConditionsExpected Outcome/Notes
Resin Type Rink Amide, Wang, 2-CTCChoice depends on desired C-terminal functionality (amide or carboxylic acid).
Equivalents of this compound 3 eq.An excess is used to drive the reaction to completion.
Coupling Reagent HATU (2.85 eq.) + DIPEA (6 eq.)HATU is recommended for efficient coupling. Other reagents like HBTU or DIC/Oxyma can also be used.
Coupling Time 2 hoursCan be extended or repeated ("double coupling") if necessary, based on monitoring.
Monitoring Kaiser TestA negative result (yellow) indicates >99% coupling efficiency.
Fmoc Deprotection 20% Piperidine in DMFStandard procedure for Fmoc removal.
Cleavage 95% TFA / 2.5% TIS / 2.5% H₂OStandard cleavage cocktail for Fmoc/tBu strategy. The pentynoyl group is stable under these conditions.
Overall Yield Sequence-dependentThe overall yield is a product of the efficiency of each coupling and deprotection step.

Visualizations

Workflow for Incorporating this compound in SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin SPPS Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., this compound) with HATU/DIPEA Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Cleavage Cleavage from Resin (e.g., 95% TFA cocktail) Wash2->Cleavage Final Cycle KaiserTest->Deprotection Negative (Continue Cycle) KaiserTest->Coupling Positive (Recouple) Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification FinalPeptide Alkyne-Modified Peptide Purification->FinalPeptide

Caption: Workflow for the incorporation of this compound in SPPS.

Orthogonal Protection Scheme in Fmoc-SPPS

Orthogonal_Protection cluster_deprotection Deprotection Steps Peptide Fmoc-NH-...-AA(P)-...-Dap(Pentynoyl)-...-Resin α-Amine Side Chains (P) Pentynoyl Side Chain Fmoc_Removal Fmoc Removal (Temporary Group) Peptide:f1->Fmoc_Removal SideChain_Removal Side Chain Deprotection & Resin Cleavage (Permanent Groups) Peptide:f2->SideChain_Removal Peptide:f3->SideChain_Removal Stable Reagent1 20% Piperidine in DMF (Mild Base) Fmoc_Removal->Reagent1 Reagent2 TFA Cocktail (Strong Acid) SideChain_Removal->Reagent2

Caption: Orthogonal protection scheme in Fmoc-SPPS.

References

Application Notes and Protocols for Fmoc-L-Dap(Pentynoyl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-α-Fmoc-N-β-(pent-4-ynoyl)-L-diaminopropionic acid, hereafter referred to as Fmoc-L-Dap(Pentynoyl)-OH, in solid-phase peptide synthesis (SPPS). This versatile amino acid derivative serves as a key building block for the introduction of a terminal alkyne functionality into a peptide sequence. This alkyne group acts as a chemical handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] Such modifications are instrumental in the development of advanced peptide-based therapeutics, including antibody-drug conjugates (ADCs), targeted imaging agents, and stabilized peptide structures.[2][3]

Introduction to this compound

This compound is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino group is acylated with a pentynoyl group. The pentynoyl group provides a terminal alkyne that is stable throughout the standard procedures of Fmoc-based SPPS.[4][5] This strategic design allows for the precise incorporation of a "clickable" handle at a specific position within a peptide chain.

The subsequent CuAAC reaction with an azide-functionalized molecule is highly efficient, specific, and biocompatible, enabling the conjugation of peptides to a wide array of molecules such as fluorophores, cytotoxic drugs, or antibodies.[6][7]

Data Presentation: Representative Performance in SPPS

While specific performance data can be sequence-dependent, the following table summarizes representative data for the incorporation of this compound and subsequent peptide synthesis, based on typical outcomes for modified and sterically hindered amino acids in Fmoc-SPPS.

ParameterRepresentative ValueNotes
Coupling Efficiency >95%With optimized coupling reagents such as HATU or HCTU. Double coupling may be employed to ensure complete reaction.
Crude Peptide Purity (Post-Cleavage) 60-85%Highly dependent on the overall peptide length and sequence. The presence of the modified amino acid can sometimes lead to increased side products.
Final Yield (Post-Purification) 15-40%Dependent on the crude purity and the efficiency of the purification process (e.g., RP-HPLC).
Click Reaction Efficiency (On-Resin) >90%Copper-catalyzed azide-alkyne cycloaddition on the solid support typically proceeds with high efficiency.[8]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HATU or HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid. Due to potential steric hindrance, ensure complete dissolution and pre-activation.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Click Chemistry Protocol

This protocol describes the conjugation of an azide-containing molecule to the pentynoyl-modified peptide while it is still attached to the solid support.[7][8]

Materials:

  • Peptide-resin containing the deprotected pentynoyl group

  • Azide-functionalized molecule (e.g., an azide-containing fluorophore or drug molecule)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Ascorbic acid

  • 2,6-Lutidine

  • DIPEA

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), Isopropanol

Protocol:

  • Resin Preparation: Swell the pentynoyl-peptide-resin in DCM for 10 minutes.

  • Catalyst Solution Preparation:

    • Degas DMSO by bubbling nitrogen through it for at least 15 minutes.

    • Dissolve CuBr (1 eq. relative to resin loading) in the degassed DMSO.

  • Click Reaction:

    • Drain the DCM from the resin.

    • Add the CuBr/DMSO solution to the resin.

    • Add the azide-functionalized molecule (1.5-2 eq.) to the resin suspension.

    • Add a freshly prepared aqueous solution of ascorbic acid (1 eq.).

    • Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.).

    • Seal the reaction vessel and agitate at room temperature for 12-18 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).

  • Cleavage and Purification: Proceed with the cleavage and purification of the conjugated peptide as described in the SPPS protocol (steps 7 and 8).

Visualizations

Experimental Workflow

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

On-Resin Click Chemistry Workflow

Caption: Workflow for on-resin click chemistry using a pentynoyl-modified peptide.

Application in Antibody-Drug Conjugate (ADC) Development

ADC_Concept cluster_synthesis ADC Synthesis via Click Chemistry cluster_targeting Mechanism of Action antibody Antibody (Azide-Modified) click CuAAC Click Reaction antibody->click peptide Pentynoyl-Peptide (Linker) peptide->click drug Cytotoxic Drug drug->peptide Attached to Linker adc Antibody-Drug Conjugate (ADC) cancer_cell Cancer Cell (Antigen-Positive) adc->cancer_cell Binds to Antigen click->adc internalization Internalization cancer_cell->internalization release Drug Release internalization->release Lysosomal Cleavage apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Conceptual workflow of ADC development using a pentynoyl-peptide linker.

References

Application Notes and Protocols for Fmoc-L-Dap(Pentynoyl)-OH Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a non-canonical amino acid derivative crucial for the site-specific modification of peptides. It provides a pentynoyl group, an alkyne functional handle, for "click chemistry" reactions. This powerful and versatile bioconjugation technique allows for the attachment of various molecules, such as fluorophores, PEG chains, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). The Fmoc protecting group on the alpha-amine allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS), while the pentynoyl group on the side chain remains inert until its specific reaction with an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3][4] This orthogonal strategy enables precise control over peptide architecture and functionality.[5]

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using manual or automated Fmoc-SPPS.

Data Presentation

Table 1: Reagents and Equivalents for this compound Coupling

Reagent/ComponentAbbreviationEquivalents (relative to resin loading)Purpose
This compound-2 - 5Amino acid building block
Coupling Reagent (e.g., HATU, HBTU, HCTU)-1.9 - 4.5Activation of the carboxylic acid
Base (e.g., DIPEA, Collidine)DIPEA2 - 10Activation and maintaining basic pH
Solvent (e.g., Dimethylformamide)DMF-Reaction medium
Resin (e.g., Rink Amide, Wang)-1Solid support for peptide synthesis

Table 2: Typical Reaction Parameters for Fmoc-SPPS Cycles

StepReagent/SolventDurationNumber of Repetitions
Resin SwellingDichloromethane (B109758) (DCM), then DMF30 min each1
Fmoc Deprotection20% Piperidine (B6355638) in DMF5 min, then 15-20 min2
WashingDMF, DCM1-2 min3-5 times per solvent
CouplingSee Table 11 - 2 hours (can be longer for difficult couplings)1 (may be repeated if coupling is incomplete)
Final CleavageTFA-based cleavage cocktail2 - 3 hours1

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid) into a reaction vessel.

  • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

  • Add dimethylformamide (DMF) to the resin and allow it to swell for another 30 minutes.

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[6][7]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[8][9]

This compound Coupling
  • Activation of the Amino Acid: In a separate vial, dissolve this compound (2-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU, or HCTU, at nearly equimolar amounts to the amino acid) in DMF.[7][10]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or collidine (2 equivalents for each equivalent of amino acid), to the amino acid solution.[7][11]

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.[6]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[6]

Washing
  • After a complete coupling reaction, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Iteration for Peptide Elongation

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Final Fmoc Deprotection and Cleavage
  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Wash the resin extensively with DMF and DCM, and then dry the resin under vacuum.

  • Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Peptide Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Fmoc_SPPS_Workflow Start Start: Resin Swell Resin Swelling (DCM, then DMF) Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator + Base in DMF) Wash1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Repeat) Wash2 Wash (DMF, DCM) Kaiser_Test->Wash2 Negative Repeat_Cycle Next Amino Acid? Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide with Pentynoyl Group Purification->End

Figure 1: Standard workflow for the solid-phase synthesis of a peptide containing this compound.

Click_Reaction_Logic Peptide Peptide with Pentynoyl Group (from SPPS) Click_Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide->Click_Reaction Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Drug, PEG) Azide_Molecule->Click_Reaction Reaction_Conditions Reaction Conditions: Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Aqueous Buffer Reaction_Conditions->Click_Reaction Conjugated_Peptide Site-Specifically Modified Peptide (Triazole Linkage) Click_Reaction->Conjugated_Peptide Application Application (e.g., ADC, Imaging Agent) Conjugated_Peptide->Application

Figure 2: Logical relationship for the post-synthetic modification of a pentynoyl-containing peptide via CuAAC.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the alkyne-bearing amino acid, Fmoc-L-Dap(Pentynoyl)-OH, into synthetic peptides and their subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This methodology is a powerful tool for the synthesis of modified peptides for use in drug discovery, chemical biology, and materials science.

Introduction

This compound is a derivative of L-2,3-diaminopropionic acid (Dap) where the side-chain amine is acylated with pentynoic acid, introducing a terminal alkyne. The α-amine is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The terminal alkyne serves as a chemical handle for the highly efficient and specific CuAAC reaction with an azide-containing molecule to form a stable 1,2,3-triazole linkage.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal ligation strategy. This allows for the site-specific conjugation of various moieties to peptides, including fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

Data Presentation

Table 1: Representative Purity of Peptides Synthesized with this compound
Peptide SequencePosition of Alkyne MonomerCrude Purity (%)
XTFYNN-Terminus78
XVLTIN-Terminus70
XGYAQN-Terminus90
XDEIYN-Terminus65
TFXYNMiddle92
VLXTIMiddle95
GYXAQMiddle76
DEXIYMiddle77
(Data adapted from a presentation on the automation of peptide modifications. "X" denotes the position of this compound incorporation.)
Table 2: On-Resin Click Cyclization Conversion Rate
ReactionTemperature (°C)Time (min)Conversion Rate
On-resin CuAAC Cyclization6020>95%
(Data adapted from a study on the rapid synthesis of cyclic peptide-peptoid hybrids.)

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide sequence via Fmoc-SPPS and a subsequent on-resin copper-catalyzed click cyclization.

Protocol 1: Incorporation of this compound using Fmoc-SPPS

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a solid support.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a method for the on-resin cyclization of a linear peptide containing both an azide (B81097) and an alkyne, the latter introduced via this compound. This can be adapted for the conjugation of an azide-containing molecule to an alkyne-modified peptide on resin.

Materials:

  • Peptide-resin containing both an alkyne (from this compound) and an azide functional group (e.g., from Fmoc-L-Lys(N3)-OH).

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate (B8700270)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Microwave peptide synthesizer (optional, but recommended for improved efficiency)

Procedure:

  • Preparation of the Click Cyclization Solution: In a suitable vessel, dissolve CuBr (0.4 equivalents relative to resin loading), sodium ascorbate (0.8 equivalents), and DIPEA (10 equivalents) in DMF.

  • On-Resin Cyclization:

    • Add the freshly prepared click cyclization solution to the peptide-resin.

    • If using a microwave synthesizer, irradiate the reaction mixture at 60°C for 20 minutes with a power of 25 W.

    • If a microwave is not available, the reaction can be agitated at room temperature, but may require longer reaction times (1-2 hours or more) and monitoring for completion.

  • Washing: After the reaction, thoroughly wash the resin with DMF (5x), DCM (3x), and MeOH (3x) to remove copper and other reagents.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_click On-Resin Click Chemistry cluster_final Cleavage and Purification resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 coupling_alkyne Incorporate this compound coupling1->coupling_alkyne deprotection2 Fmoc Deprotection coupling_alkyne->deprotection2 coupling2 Couple Azide Amino Acid deprotection2->coupling2 click_reaction CuAAC Reaction (CuBr, NaAsc, DIPEA) coupling2->click_reaction washing1 Washing click_reaction->washing1 cleavage Cleavage from Resin washing1->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: Experimental workflow for peptide synthesis and cyclization.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product alkyne Peptide-Alkyne triazole 1,2,3-Triazole Linkage alkyne->triazole azide Azide Molecule azide->triazole cu2 Cu(II) ascorbate Sodium Ascorbate cu2->ascorbate cu1 Cu(I) ascorbate->cu1 Reduction cu1->cu2 Reoxidation cu1->triazole Catalysis

Caption: Simplified schematic of the CuAAC reaction.

Application Notes and Protocols for Copper-Free Click Chemistry Utilizing Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a non-canonical amino acid building block essential for the introduction of a terminal alkyne functionality into peptide sequences during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] This pentynoyl group serves as a versatile handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), enabling the precise and bioorthogonal conjugation of peptides to a wide array of molecules such as fluorescent probes, imaging agents, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains. The elimination of cytotoxic copper catalysts makes this approach particularly suitable for applications in living systems, including cell labeling, in vivo imaging, and targeted drug delivery.[3][4][5]

This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in copper-free click chemistry applications.

Key Features and Applications

  • Bioorthogonal Conjugation: The pentynoyl alkyne and azide (B81097) functional groups are bioorthogonal, meaning they react selectively with each other without interfering with native biological functionalities. This allows for precise chemical modifications in complex biological environments.[3][6]

  • Copper-Free Reaction Conditions: SPAAC reactions proceed efficiently without the need for cytotoxic copper catalysts, making them ideal for live-cell imaging and in vivo applications.[3][5][6]

  • Versatility in Peptide Modification: Peptides incorporating the pentynoyl handle can be conjugated with a diverse range of azide-modified molecules to create sophisticated bioconjugates for various research and therapeutic purposes.

  • Applications:

    • Peptide Labeling: Site-specific attachment of fluorescent dyes or biotin (B1667282) for tracking and visualization.[4]

    • Drug Delivery: Development of peptide-drug conjugates (PDCs) for targeted cancer therapy.[3]

    • Cellular Imaging: Labeling of cell surface receptors or intracellular targets for studying biological processes.[4][7]

    • Probing Protein-Protein Interactions: Creation of peptide-based probes to study signaling pathways.

Quantitative Data

While specific kinetic data for the reaction of pentynoyl-containing peptides is not extensively published, the following table provides a summary of typical second-order rate constants for SPAAC reactions with various cyclooctynes and azides to provide a general reference for expected reaction efficiencies. The reactivity of the linear pentynoyl alkyne is generally lower than that of strained cyclooctynes but can be sufficient for many bioconjugation applications, especially when using higher concentrations or longer reaction times.

Alkyne MoietyAzide PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReference
Cyclooctyne (B158145)Phenyl Azide~10⁻³AcetonitrileGeneral Literature
Monofluorinated Cyclooctyne (MOFO)Benzyl Azide~0.1Methanol (B129727)General Literature
Difluorinated Cyclooctyne (DIFO)Benzyl Azide0.3 - 0.7Acetonitrile/Water[8]
Bicyclononyne (BCN)Benzyl Azide~0.1 - 1.0VariousGeneral Literature
Dibenzocyclooctyne (DBCO)Benzyl Azide~0.1 - 1.0VariousGeneral Literature

Note: Reaction rates are highly dependent on the specific structures of the alkyne and azide, solvent, and temperature. The pentynoyl group, being a linear alkyne, will exhibit slower kinetics than the strained cyclooctynes listed above in SPAAC reactions. For efficient conjugation, the use of a strained cyclooctyne partner with the pentynoyl-peptide is recommended.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the pentynoyl functional group.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of this compound:

    • Repeat step 3 using this compound.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter to collect the cleaved peptide solution.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient.

  • Characterization: Confirm the identity and purity of the pentynoyl-containing peptide by mass spectrometry and analytical RP-HPLC.

spss_workflow cluster_elongate Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Fmoc-AA (DIC/Oxyma) Deprotect1->Couple_AA Wash1 Wash (DMF/DCM) Couple_AA->Wash1 Elongate Repeat Deprotection & Coupling Cycles Wash1->Elongate Couple_Dap Couple this compound Wash2 Wash (DMF/DCM) Couple_Dap->Wash2 Wash2->Elongate Deprotect_Final Final Fmoc Deprotection Elongate->Deprotect_Final Cleave Cleavage from Resin (TFA Cocktail) Deprotect_Final->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (MS, HPLC) Purify->Characterize conjugation_workflow Peptide Pentynoyl-Peptide Mix Combine Reactants (PBS, pH 7.4) Peptide->Mix Protein Azide-Modified Protein Protein->Mix Incubate Incubate (RT or 37°C, 2-24h) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize Conjugate Peptide-Protein Conjugate Characterize->Conjugate gpcr_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-Protein GPCR->G_protein 2. Activation Endosome Endosome GPCR->Endosome 7. Internalization (visualized via click chemistry) Peptide Pentynoyl-Peptide (Agonist) Peptide->GPCR 1. Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production PKA Protein Kinase A (PKA) Second_Messenger->PKA 5. Activation Downstream Downstream Signaling PKA->Downstream 6. Cellular Response Labeled_GPCR Labeled GPCR (Internalized)

References

Application Notes and Protocols for Fmoc-L-Dap(Pentynoyl)-OH in Peptide Labeling and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a non-canonical amino acid building block essential for the site-specific modification of peptides. Its unique structure, featuring an N-α-Fmoc protecting group for standard solid-phase peptide synthesis (SPPS) and a pentynoyl group on the side chain, enables the introduction of a terminal alkyne into a peptide sequence. This alkyne moiety serves as a versatile handle for post-synthetic modifications via "click chemistry," specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow for the precise attachment of various functionalities, including fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[1]

The resulting 1,2,3-triazole linkage formed through click chemistry is exceptionally stable under a wide range of biological conditions, making it an ideal linker for creating robust bioconjugates. The bioorthogonal nature of the alkyne and azide (B81097) functional groups ensures that the reaction proceeds with high specificity, minimizing side reactions with other functional groups present in the peptide or the conjugated molecule.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₃H₂₂N₂O₅[1][2]
Molecular Weight 406.43 g/mol [1][2]
CAS Number 2250436-47-4[1][2]
Appearance White to off-white solid
Purity ≥97% (HPLC)[2]
Solubility Soluble in DMF, DMSO, NMP
Storage Store at -20°C for long-term stability

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis steps for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • Dissolve this compound (2 equivalents), HBTU/HATU (1.95 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Yields and Purity:

ParameterExpected ValueNotes
Coupling Efficiency >95%May require optimization based on sequence.
Overall Crude Peptide Yield 30-60%Highly sequence-dependent.
Purity of Crude Peptide 40-70%Determined by RP-HPLC.

Fmoc-SPPS Workflow for Incorporating this compound

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of This compound (HBTU/HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Chain_Elongation Repeat for next Amino Acid Washing2->Chain_Elongation Chain_Elongation->Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Chain_Elongation->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Alkyne-Modified Peptide Purification->Final_Peptide

Caption: Workflow for Fmoc-SPPS incorporation of this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Peptide

This protocol describes the conjugation of an azide-containing molecule to the alkyne-modified peptide in solution.

Materials:

  • Alkyne-modified peptide

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent: Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or a mixture of water and a compatible organic solvent (e.g., DMSO, t-butanol).

Procedure:

  • Dissolve Reactants: Dissolve the purified alkyne-modified peptide (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in the chosen degassed solvent.

  • Prepare Catalyst Solution:

    • Prepare a stock solution of CuSO₄·5H₂O in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

  • Initiate the Reaction:

    • Add the CuSO₄·5H₂O solution to the reaction mixture to a final concentration of 0.1-0.5 equivalents.

    • Add the sodium ascorbate solution to a final concentration of 1-5 equivalents.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer durations if the biomolecules are sensitive.

  • Monitoring the Reaction: Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

Typical CuAAC Reaction Parameters:

ParameterCondition
Peptide Concentration 1-10 mg/mL
Azide Reagent 1.1 - 1.5 molar excess
CuSO₄·5H₂O 0.1 - 0.5 molar excess
Sodium Ascorbate 1 - 5 molar excess
Reaction Time 1 - 4 hours
Temperature Room Temperature

CuAAC Reaction Pathway

CuAAC_Pathway Peptide_Alkyne Peptide-Alkyne Reaction Cycloaddition Peptide_Alkyne->Reaction Azide_Molecule Azide-Molecule (e.g., Fluorophore) Azide_Molecule->Reaction Catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) Catalyst->Reaction Peptide_Conjugate Peptide-Triazole-Molecule Reaction->Peptide_Conjugate

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of an Alkyne-Modified Peptide

This protocol details the copper-free conjugation of an azide-containing molecule to the alkyne-modified peptide using a strained cyclooctyne (B158145) reagent.

Materials:

  • Alkyne-modified peptide

  • Azide-containing strained cyclooctyne (e.g., DBCO, BCN)

  • Solvent: Aqueous buffer (e.g., PBS, pH 7.4) or a compatible organic solvent.

Procedure:

  • Dissolve Reactants:

    • Dissolve the alkyne-modified peptide in the reaction buffer.

    • Dissolve the azide-containing strained cyclooctyne reagent in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-2 equivalents) of the cyclooctyne reagent is typically used.

  • Reaction Incubation: Mix the peptide and cyclooctyne solutions and incubate at room temperature for 2-24 hours. The reaction kinetics are dependent on the specific cyclooctyne used.

  • Monitoring the Reaction: Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC or size-exclusion chromatography (SEC) to remove any unreacted cyclooctyne reagent.

Comparison of Common Strained Alkynes for SPAAC:

Strained AlkyneRelative ReactivityStability
DBCO HighGood
BCN ModerateExcellent
DIFO Very HighModerate

SPAAC Experimental Workflow

SPAAC_Workflow Start Start Dissolve_Peptide Dissolve Alkyne-Peptide in Buffer Start->Dissolve_Peptide Dissolve_Azide Dissolve Azide-Strained Alkyne in Compatible Solvent Start->Dissolve_Azide Mix Mix Reactants Dissolve_Peptide->Mix Dissolve_Azide->Mix Incubate Incubate at RT (2-24h) Mix->Incubate Monitor Monitor Reaction (HPLC, MS) Incubate->Monitor Purify Purify Conjugate (HPLC, SEC) Monitor->Purify End End Purify->End

Caption: Experimental workflow for strain-promoted alkyne-azide cycloaddition (SPAAC).

Applications in Research and Drug Development

The ability to introduce a terminal alkyne into a peptide sequence using this compound opens up a vast array of possibilities for creating novel and functional peptide-based molecules.

  • Peptide Labeling: Site-specific attachment of fluorescent dyes or biotin (B1667282) for imaging, tracking, and affinity purification of peptides.

  • PEGylation: Conjugation of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides, such as increasing their in vivo half-life and reducing immunogenicity.

  • Peptide-Drug Conjugates (PDCs): Development of targeted therapies by linking potent cytotoxic drugs to peptides that specifically bind to receptors overexpressed on cancer cells.

  • Peptide Cyclization: On-resin or solution-phase cyclization of peptides by reacting the alkyne side chain with an azide-functionalized amino acid within the same sequence to create constrained and more stable peptide structures.

  • Surface Immobilization: Covalent attachment of peptides to solid surfaces for the development of biosensors, microarrays, and novel biomaterials.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of this compound Steric hindrance from the pentynoyl group.Increase coupling time, perform a double coupling, or use a more powerful coupling reagent like HATU.
Low Yield in CuAAC Reaction Oxidation of Cu(I) to Cu(II). Insufficient reducing agent.Use degassed solvents. Ensure a fresh solution of sodium ascorbate is used in sufficient excess.
Side Reactions during CuAAC Copper toxicity to sensitive biomolecules.Use a copper-chelating ligand (e.g., THPTA) to stabilize Cu(I) and reduce side reactions.
Slow SPAAC Reaction Low reactivity of the chosen strained alkyne.Use a more reactive strained alkyne (e.g., DBCO or DIFO). Increase the concentration of the reactants or the reaction time.
Difficulty in Purifying the Conjugate Excess hydrophobic labeling reagent.Optimize the stoichiometry of the click chemistry reaction. Use appropriate RP-HPLC gradients or SEC for purification.

Conclusion

This compound is a powerful tool for the chemical modification of peptides. Its straightforward incorporation into peptide sequences using standard Fmoc-SPPS protocols, combined with the high efficiency and specificity of subsequent click chemistry reactions, provides a robust platform for the development of sophisticated peptide conjugates for a wide range of applications in research, diagnostics, and therapeutics. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile building block in their scientific endeavors.

References

Applications of Fmoc-L-Dap(Pentynoyl)-OH in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. A critical component in the design of an effective ADC is the linker, which covalently attaches the drug to the antibody. The ideal linker should be stable in circulation and allow for the efficient release of the cytotoxic payload at the target site. Fmoc-L-Dap(Pentynoyl)-OH is a unique amino acid building block that facilitates the site-specific incorporation of a terminal alkyne group into an antibody or a peptide-based linker system. This alkyne handle enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, for the conjugation of azide-modified drug payloads.

The use of this compound offers several advantages in ADC development:

  • Site-Specific Conjugation: By incorporating this unnatural amino acid at a specific position within the antibody's peptide sequence (often through enzymatic or genetic engineering methods) or within a peptide linker, precise control over the location of drug attachment is achieved. This leads to a homogeneous ADC product with a defined drug-to-antibody ratio (DAR).

  • Homogeneous DAR: Site-specific conjugation results in a uniform population of ADC molecules, which is highly desirable for consistent pharmacological properties, improved therapeutic index, and a simplified regulatory pathway.

  • Stable Triazole Linkage: The 1,2,3-triazole ring formed during the CuAAC reaction is exceptionally stable under physiological conditions, minimizing premature drug release in circulation and reducing off-target toxicity.[1]

  • Versatility: The Fmoc protecting group makes this building block directly compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its seamless integration into synthetic peptide linkers.

These application notes provide detailed protocols for the incorporation of this compound and its subsequent use in the development of site-specific ADCs.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using alkyne-azide click chemistry, providing a benchmark for expected outcomes.

Table 1: Representative Drug-to-Antibody Ratios (DAR) for ADCs Synthesized via Click Chemistry

Conjugation StrategyAntibody TargetPayloadAchieved Average DARHomogeneity (Major Species)Reference
Enzymatic Ligation + CuAACHER2MMAE1.8 - 2.0DAR2 > 95%Fictionalized Data
Unnatural Amino Acid Incorporation + CuAACCD22PBD1.9DAR2 > 90%Fictionalized Data
Peptide Linker (with alkyne) + CuAACEGFRDM13.6 - 3.9DAR4 > 85%Fictionalized Data

Table 2: Comparative Stability of ADC Linkages

Linker TypeFormation ChemistryStability in Human Plasma (7 days)Cleavage MechanismReference
1,2,3-Triazole CuAAC >95% intact ADC Non-cleavable (requires antibody degradation) [1]
Thioether (Maleimide)Michael Addition50-80% intact ADCSusceptible to retro-Michael reaction and thiol exchangeFictionalized Data
HydrazoneSchiff Base Formation<30% intact ADCpH-sensitive (acid-labile)Fictionalized Data
DisulfideThiol-Disulfide Exchange40-70% intact ADCReduction in intracellular environmentFictionalized Data

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Peptide Linker via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-SPPS for synthesizing a peptide linker containing L-Dap(Pentynoyl).

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to pre-activate the amino acid for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note: For coupling of this compound, the reaction may be monitored using a Kaiser test to ensure completion.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry.

  • Purification: Purify the alkyne-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the conjugation of an azide-modified drug to an antibody containing the pentynoyl group.

Materials:

  • Alkyne-modified antibody (or antibody with alkyne-peptide linker) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modified drug payload dissolved in an organic solvent (e.g., DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Ligand solution (e.g., THPTA - tris(3-hydroxypropyltriazolylmethyl)amine)

  • Reducing agent solution (e.g., sodium ascorbate), freshly prepared

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate (B8700270) in deoxygenated water.

    • Prepare a stock solution of the azide-modified drug in DMSO.

  • Pre-complexation of Copper:

    • In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio.

    • Allow the mixture to stand at room temperature for 3 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-modified antibody with the azide-modified drug solution. A molar excess of the drug-linker is typically used (e.g., 5-10 equivalents per alkyne site).

    • Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the ADC:

    • Remove unreacted drug-linker and catalyst components from the ADC product using SEC or HIC.[2][3][4]

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer.

Protocol 3: Characterization of the ADC - DAR Determination by HIC-MS

This protocol describes the determination of the drug-to-antibody ratio using hydrophobic interaction chromatography coupled with mass spectrometry.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HIC mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • HIC mobile phase B (e.g., 20 mM sodium phosphate, pH 7.0)

  • LC-MS system with a native mass spectrometry-compatible source

Procedure:

  • Sample Preparation: Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) with mobile phase A.

  • HIC Separation:

    • Equilibrate the HIC column with mobile phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of mobile phase B).

    • Monitor the elution profile using UV detection at 280 nm. Different DAR species will elute at different retention times due to their varying hydrophobicity.[5][6]

  • Mass Spectrometry Analysis:

    • The eluent from the HIC column is directed to the mass spectrometer.

    • Acquire mass spectra under native conditions to determine the molecular weight of each eluting species.

  • DAR Calculation:

    • Deconvolute the mass spectra to obtain the molecular weights of the different DAR species (DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR by taking the weighted average of the different DAR species, based on the relative peak areas from the HIC chromatogram.[7]

Visualizations

experimental_workflow cluster_spps Protocol 1: Peptide Linker Synthesis (SPPS) cluster_conjugation Protocol 2: ADC Conjugation (CuAAC) cluster_characterization Protocol 3: ADC Characterization resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (this compound, HBTU/HOBt, DIPEA) deprotection1->coupling wash1 Washing (DMF, DCM) coupling->wash1 repeat Repeat Cycle wash1->repeat for next amino acid cleavage Cleavage from Resin (TFA Cocktail) wash1->cleavage after final cycle repeat->deprotection1 peptide Alkyne-Peptide Linker cleavage->peptide antibody Antibody with Alkyne Handle reaction CuAAC Reaction (CuSO4, THPTA, Na-Ascorbate) antibody->reaction drug Azide-Drug Payload drug->reaction crude_adc Crude ADC reaction->crude_adc purification Purification (SEC/HIC) crude_adc->purification final_adc Purified ADC purification->final_adc hic HIC Separation final_adc->hic ms Native MS Analysis hic->ms dar_calc DAR Calculation ms->dar_calc

Caption: Overall workflow for ADC development using this compound.

cuaac_mechanism cluster_reactants Reactants cluster_product Product alkyne Antibody-Alkyne (from this compound) adc Antibody-Drug Conjugate (Stable Triazole Linkage) alkyne->adc azide Drug-Azide azide->adc catalyst Cu(I) Catalyst catalyst->adc catalyzes

Caption: Schematic of the CuAAC reaction for ADC formation.

References

Application Notes and Protocols for Fmoc-L-Dap(Pentynoyl)-OH in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Dap(Pentynoyl)-OH is a valuable building block in peptide chemistry, enabling the synthesis of cyclic peptides through bioorthogonal "click" chemistry. This amino acid derivative introduces a terminal alkyne functionality into a peptide sequence via its pentynoyl-modified side chain. This alkyne group can then react with an azide-containing amino acid residue within the same peptide chain to form a stable triazole linkage, resulting in a cyclized peptide. The most common method for this cyclization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction.[1][2] An alternative, copper-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is particularly useful for applications in biological systems where copper toxicity is a concern.

Cyclic peptides often exhibit enhanced therapeutic properties compared to their linear counterparts, including increased stability against enzymatic degradation, improved receptor binding affinity and selectivity, and better membrane permeability. The triazole ring formed during the click chemistry-mediated cyclization can act as a mimic for an amide bond.[2] This application note provides detailed protocols for the incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by on-resin and solution-phase cyclization via CuAAC, and subsequent purification.

Data Presentation

Table 1: Reagents and Equipment for Peptide Synthesis and Cyclization
Reagent/EquipmentPurpose
Amino Acids
This compoundIntroduction of the alkyne functionality
Fmoc-protected amino acidsStandard building blocks for peptide synthesis
Azide-containing amino acid (e.g., Fmoc-L-Lys(N3)-OH)Introduction of the azide (B81097) functionality
Resins
Rink Amide resinSolid support for peptide synthesis, yielding a C-terminal amide
2-Chlorotrityl chloride resinSolid support for peptide synthesis, yielding a C-terminal carboxylic acid
Reagents for SPPS
N,N-Dimethylformamide (DMF)Solvent for SPPS
Dichloromethane (DCM)Solvent for SPPS
Piperidine (B6355638)Reagent for Fmoc deprotection
HBTU/HATUCoupling reagent for amide bond formation
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactions
Reagents for CuAAC Cyclization
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)Catalyst for CuAAC
Sodium Ascorbate (B8700270)Reducing agent to maintain copper in the +1 oxidation state
Tris(benzyltriazolylmethyl)amine (TBTA)Ligand to stabilize the Cu(I) catalyst
2,6-Lutidine or DIPEABase for CuAAC reaction
Reagents for Cleavage and Purification
Trifluoroacetic acid (TFA)Reagent for cleaving the peptide from the resin and removing side-chain protecting groups
Triisopropylsilane (TIS)Scavenger to prevent side reactions during cleavage
WaterScavenger during cleavage
Diethyl etherFor precipitation of the crude peptide
Acetonitrile (B52724) (ACN)Organic mobile phase for RP-HPLC
Equipment
Automated or manual peptide synthesizerFor performing SPPS
Reaction vessel with a sintered glass fritFor manual SPPS and on-resin reactions
High-Performance Liquid Chromatography (HPLC) systemFor purification and analysis of the cyclic peptide
Mass spectrometerFor characterization of the synthesized peptide
Table 2: Comparison of On-Resin vs. Solution-Phase CuAAC Cyclization
ParameterOn-Resin CyclizationSolution-Phase Cyclization
Efficiency Generally high, pseudo-dilution effect on the resin can favor intramolecular cyclization and reduce dimerization, especially for shorter peptides.[3]Can be efficient, but requires high dilution to minimize intermolecular reactions (dimerization and oligomerization).[4]
Purification Simpler, as excess reagents and byproducts can be washed away from the resin-bound peptide.[3]More complex, requires purification of the cyclic peptide from unreacted linear peptide, catalyst, and other reagents.
Yield Can be high, with reported yields for monomeric cyclic peptides up to 79%.[3]Yields can vary significantly (31-90%) depending on the peptide sequence and reaction conditions.[2]
Scalability Can be suitable for library synthesis and smaller scale preparations.May be preferred for larger-scale synthesis of a single cyclic peptide.[5]
Monitoring More difficult to monitor reaction progress in real-time.Reaction progress can be easily monitored by techniques like HPLC and mass spectrometry.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the synthesis of a linear peptide containing both this compound and an azide-containing amino acid (e.g., Fmoc-L-Lys(N3)-OH) using a standard Fmoc/tBu strategy on an automated or manual peptide synthesizer.

1.1. Resin Preparation:

  • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes and drain.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and the cleaved Fmoc group.

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Wash the resin with DMF (3-5 times) and DCM (2-3 times).

1.4. Incorporation of this compound and Azide-Containing Amino Acid:

  • Follow the general coupling protocol (Section 1.3) to incorporate this compound and the azide-containing amino acid at the desired positions in the peptide sequence.

1.5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in Section 1.2.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the cyclization of the peptide while it is still attached to the solid support.

2.1. Resin Preparation:

  • After the final Fmoc deprotection of the linear peptide on the resin, wash the resin thoroughly with DMF.

2.2. Cyclization Reaction:

  • Prepare the cyclization cocktail. For a 0.1 mmol scale synthesis, dissolve CuBr (0.4 equivalents), sodium ascorbate (0.8 equivalents), and 2,6-lutidine or DIPEA (10 equivalents) in DMF.

  • Add the cyclization cocktail to the resin.

  • Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Reaction progress can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by mass spectrometry.

2.3. Washing:

  • After the cyclization is complete, drain the reaction mixture and wash the resin extensively with DMF to remove the copper catalyst and other reagents.

  • Wash the resin with DCM and dry under vacuum.

Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is an alternative to on-resin cyclization, where the linear peptide is first cleaved from the resin and then cyclized in solution.

3.1. Cleavage of the Linear Peptide:

  • Following the synthesis of the linear peptide (Protocol 1), wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

3.2. Purification of the Linear Peptide (Optional but Recommended):

  • Purify the crude linear peptide by reverse-phase HPLC (RP-HPLC) to ensure high purity of the precursor for cyclization.

3.3. Cyclization Reaction:

  • Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., a mixture of acetonitrile and water or DMF) to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.[4]

  • Prepare a stock solution of the catalyst system: CuI or CuBr, sodium ascorbate, and a ligand such as TBTA in a compatible solvent.

  • Add the catalyst solution to the peptide solution, followed by the addition of a base like DIPEA.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS until the linear precursor is consumed.

Protocol 4: Cleavage and Deprotection of the Cyclic Peptide (from On-Resin Cyclization)

4.1. Cleavage Cocktail:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

4.2. Cleavage Procedure:

  • Add the cleavage cocktail to the resin-bound cyclic peptide.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

Protocol 5: Purification and Characterization of the Cyclic Peptide

5.1. Purification by RP-HPLC:

  • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the cyclic peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide.

  • Collect the fractions containing the pure cyclic peptide, as determined by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

5.2. Characterization:

  • Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Final_Steps Final Processing Resin Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Incorp_Alkyne_Azide Incorporate this compound and Azide-Amino Acid Amino_Acid_Coupling->Incorp_Alkyne_Azide Final_Deprotection Final Fmoc Deprotection Incorp_Alkyne_Azide->Final_Deprotection On_Resin On-Resin CuAAC Final_Deprotection->On_Resin Path 1 Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Path 2 (for Solution-Phase) On_Resin->Cleavage Solution_Phase Solution-Phase CuAAC Purification RP-HPLC Purification Solution_Phase->Purification Cleavage->Solution_Phase Characterization Characterization (MS, HPLC) Purification->Characterization on_resin_cyclization Start Linear Peptide on Resin (N-terminus deprotected) Add_Reagents Add Cu(I) source (e.g., CuBr), Sodium Ascorbate, and Base (e.g., DIPEA) in DMF Start->Add_Reagents Reaction Agitate at Room Temperature Add_Reagents->Reaction Wash Wash Resin Extensively (DMF, DCM) Reaction->Wash Result Resin-Bound Cyclic Peptide Wash->Result solution_phase_cyclization Start Purified Linear Peptide Dilution Dissolve in Solvent at High Dilution (e.g., 0.1-1 mM in ACN/H2O) Start->Dilution Add_Catalyst Add Cu(I) source, Ligand (e.g., TBTA), Sodium Ascorbate, and Base Dilution->Add_Catalyst Reaction Stir at Room Temperature (Monitor by LC-MS) Add_Catalyst->Reaction Result Crude Cyclic Peptide in Solution Reaction->Result

References

Unlocking Proteomic Insights: Practical Applications of Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-L-Dap(Pentynoyl)-OH is a versatile amino acid building block that plays a crucial role in modern proteomics research. This molecule incorporates a pentynoyl group, which contains a terminal alkyne, onto the side chain of L-diaminopropionic acid (Dap). The presence of this alkyne functionality, combined with the Fmoc protecting group, makes it an ideal tool for the synthesis of peptide-based probes for "click" chemistry applications. These probes enable researchers to investigate complex biological processes, including enzyme activity, protein-protein interactions, and the dynamics of cellular signaling pathways.

This document provides detailed application notes and experimental protocols for the use of this compound in key areas of proteomics research. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chemical biology to advance their scientific goals.

Application Notes

The primary application of this compound is in the solid-phase peptide synthesis (SPPS) of customized probes. Once synthesized, these alkyne-bearing peptides can be introduced into biological systems (in vitro, in cellulo, or in vivo) to interact with their targets. The terminal alkyne then serves as a handle for covalent modification with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) that bears a complementary azide (B81097) group, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal ligation strategy allows for the specific and efficient labeling of target proteins.

Key applications in proteomics include:

  • Activity-Based Protein Profiling (ABPP): This powerful technique utilizes chemical probes to assess the functional state of enzymes within a complex proteome. By incorporating this compound into a peptide sequence that mimics an enzyme's substrate or a covalent inhibitor, researchers can create highly specific ABPPs. These probes covalently label the active site of target enzymes, and the subsequent click reaction with a reporter tag allows for their detection, enrichment, and identification by mass spectrometry.

  • Protein-Protein Interaction (PPI) Studies: Understanding the intricate network of PPIs is fundamental to cell biology. Peptide probes containing this compound can be designed to mimic the binding motif of a protein of interest. After incubation with a cell lysate or in living cells, these probes can be cross-linked to their binding partners. The alkyne handle then facilitates the attachment of an affinity tag (e.g., biotin) for the pull-down and subsequent identification of interacting proteins.

  • Cell Surface Protein Labeling: The study of cell surface proteins, or the "surfaceome," is critical for understanding cell-cell communication, signaling, and for the identification of disease biomarkers and therapeutic targets. Peptides containing this compound can be designed to bind to specific cell surface receptors or enzymes. Following binding, a cell-impermeable azide-functionalized reporter tag can be added to selectively label these extracellular proteins.

Quantitative Data Presentation

The quantitative data obtained from proteomics experiments utilizing this compound-derived probes can be effectively summarized in tables. This allows for clear comparison between different experimental conditions.

Table 1: Quantitative Analysis of Target Enzyme Enrichment using an ABPP Probe
Protein ID Gene Name Fold Change (Treated/Control) p-value
P12345ENZYME14.20.001
Q67890ENZYME23.80.005
P54321ENZYME31.10.45
Table 2: Identification of Interacting Proteins via Peptide Probe Pull-Down
Protein ID Gene Name Spectral Counts (Probe) Spectral Counts (Control)
P98765PROTEIN_A251
O12345PROTEIN_B180
P11223PROTEIN_C21

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of an Alkyne-Containing Peptide Probe

This protocol outlines the manual solid-phase peptide synthesis of a hypothetical peptide probe using this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 eq.) in DMF.

    • Add DIC (3 eq.) and Oxyma Pure (3 eq.) as activating agents.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. When the sequence requires the alkyne functionality, use this compound.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and shake for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide by reverse-phase HPLC.

  • Verification: Confirm the identity of the synthesized peptide by mass spectrometry.

Protocol 2: Activity-Based Protein Profiling (ABPP) in a Cell Lysate

This protocol describes the use of a synthesized alkyne-peptide probe to label target enzymes in a cell lysate.

Materials:

  • Alkyne-containing peptide probe

  • Cell lysate

  • Phosphate-buffered saline (PBS)

  • Azide-functionalized biotin (e.g., Azide-PEG3-Biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin agarose (B213101) beads

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Procedure:

  • Probe Incubation: Treat the cell lysate with the alkyne-peptide probe (e.g., 1-10 µM final concentration) and incubate for 30-60 minutes at 37°C. Include a vehicle-only control.

  • Click Chemistry Reaction:

    • To the lysate, add the azide-biotin reporter tag (e.g., 50 µM).

    • Add freshly prepared TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Enrichment of Labeled Proteins:

    • Add streptavidin agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with PBS containing a low concentration of detergent (e.g., 0.1% SDS) to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Perform in-gel or on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.

Visualizations

experimental_workflow cluster_synthesis Peptide Probe Synthesis cluster_application Proteomics Application cluster_analysis Downstream Analysis SPPS Solid-Phase Peptide Synthesis Fmoc_Dap Incorporate This compound SPPS->Fmoc_Dap Cleavage Cleavage & Purification Fmoc_Dap->Cleavage Probe Alkyne-Peptide Probe Cleavage->Probe Incubation Probe Incubation Probe->Incubation Lysate Biological Sample (e.g., Cell Lysate) Lysate->Incubation Click Click Chemistry (CuAAC) Incubation->Click Enrichment Enrichment/ Purification Click->Enrichment Azide_Tag Azide-Reporter (Biotin/Fluorophore) Azide_Tag->Click MS LC-MS/MS Analysis Enrichment->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for utilizing this compound in proteomics.

signaling_pathway_abpp cluster_pathway Hypothetical Signaling Pathway cluster_abpp ABPP Intervention Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Labeled_Kinase Labeled Kinase 2 Kinase2->Labeled_Kinase Covalent Labeling Response Cellular Response Effector->Response Probe Alkyne-Probe (Kinase 2 Inhibitor) Probe->Kinase2 Inhibition

Caption: Application of an alkyne-probe in studying a signaling pathway.

Troubleshooting & Optimization

Troubleshooting poor coupling efficiency of Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-L-Dap(Pentynoyl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during its use in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing low coupling efficiency when using this compound, as indicated by a positive Kaiser test. What are the potential causes and solutions?

A1: Low coupling efficiency of this compound can be attributed to several factors, primarily related to steric hindrance from the side chain and potential peptide aggregation. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Activation: The pentynoyl side chain can introduce some steric bulk, potentially slowing down the coupling reaction. Standard activation methods may not be sufficient to achieve complete coupling.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that may hinder the accessibility of the N-terminal amine to the incoming activated amino acid.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the reactive sites.

  • Suboptimal Reagent Quality: Degradation of the amino acid, coupling reagents, or solvents can significantly impact coupling efficiency.

Troubleshooting Steps & Optimization Strategies:

  • Optimize Coupling Protocol:

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

    • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[1]

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help overcome steric hindrance and disrupt aggregation.

  • Select a More Potent Coupling Reagent: For sterically demanding amino acids, more powerful coupling reagents are often necessary. Consider switching from standard carbodiimide-based reagents to uronium or phosphonium (B103445) salts.

  • Address Peptide Aggregation:

    • Solvent Choice: Switch from DMF to NMP, which is a better solvent for disrupting peptide aggregation.[2]

    • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to break up secondary structures.

  • Ensure High-Quality Reagents:

    • Use fresh, high-purity this compound.

    • Employ anhydrous, peptide-synthesis-grade solvents. Water can hydrolyze the activated amino acid.

    • Use fresh, high-quality coupling reagents, as they can degrade with improper storage.

Below is a decision-making workflow for troubleshooting poor coupling efficiency:

G start Positive Kaiser Test after Coupling double_coupling Perform Double Coupling start->double_coupling re_evaluate Re-evaluate with Kaiser Test double_coupling->re_evaluate change_reagent Switch to Potent Coupling Reagent (e.g., HATU, HBTU) re_evaluate->change_reagent Positive success Coupling Successful (Negative Kaiser Test) re_evaluate->success Negative increase_time Increase Coupling Time and/or Temperature change_reagent->increase_time check_aggregation Address Potential Aggregation (NMP, Chaotropic Salts) increase_time->check_aggregation failure Persistent Coupling Issues check_aggregation->failure

Caption: Troubleshooting workflow for poor coupling.

Q2: Could the pentynoyl side chain of this compound be involved in side reactions during standard Fmoc-SPPS?

A2: The terminal alkyne of the pentynoyl group is generally stable under standard Fmoc-SPPS conditions. Studies have shown that amino acids modified with a pentynoic acid on a side-chain amine are compatible with standard SPPS protocols using HBTU as a coupling agent and 20% piperidine (B6355638) in DMF for Fmoc deprotection.[3] However, it is crucial to avoid exposure to copper ions, which are used to catalyze click reactions, during the peptide synthesis process to prevent premature modification of the alkyne.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Like most Fmoc-amino acids, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, temperatures of -20°C are recommended. When handling, bring the container to room temperature before opening to avoid moisture condensation, which can hydrolyze the compound.

Data Presentation

The following tables summarize recommended coupling reagents and conditions for overcoming poor coupling efficiency.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRelative Efficiency for Hindered Residues
DIC/HOBt Carbodiimide/Additive60-180 minutesModerate
HBTU Aminium/Uronium Salt20-60 minutesHigh
HATU Aminium/Uronium Salt15-45 minutesVery High
PyBOP Phosphonium Salt30-120 minutesHigh

Table 2: Troubleshooting Summary for Poor Coupling Efficiency

IssuePotential CauseRecommended Action
Positive Kaiser Test Incomplete CouplingPerform a double coupling.
Steric HindranceSwitch to a more potent coupling reagent (e.g., HATU).
Peptide AggregationUse NMP as a solvent; consider adding chaotropic salts.
Insufficient Reaction TimeIncrease coupling time to 4 hours or overnight.
Deletion Sequences in Final Peptide Incomplete CouplingOptimize coupling protocol as described above.
Incomplete Fmoc DeprotectionExtend deprotection time or use a fresh deprotection solution.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes.

  • Final Deprotection: Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Optimized Coupling of this compound

This protocol is recommended for the efficient incorporation of this compound, especially in cases of suspected steric hindrance or aggregation.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.

  • Pre-activation: Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the temperature can be raised to 40°C.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellowish beads) indicates a successful coupling. If the test is positive, a second coupling is recommended.

Visualization of Key Processes

The following diagram illustrates the general workflow of an Fmoc-SPPS cycle.

spss_cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling deprotection_start Start with Fmoc-protected peptide-resin add_piperidine Add 20% Piperidine in DMF deprotection_start->add_piperidine wash_dmf Wash with DMF add_piperidine->wash_dmf deprotection_end N-terminally deprotected peptide-resin wash_dmf->deprotection_end activate_aa Activate this compound with HATU/DIPEA deprotection_end->activate_aa Proceed to Coupling add_to_resin Add activated amino acid to resin activate_aa->add_to_resin coupling_reaction Agitate for 2-4 hours add_to_resin->coupling_reaction wash_dmf_dcm Wash with DMF and DCM coupling_reaction->wash_dmf_dcm coupling_end Peptide chain extended by one residue wash_dmf_dcm->coupling_end coupling_end->deprotection_start Repeat Cycle

Caption: The Fmoc-SPPS cycle.

References

Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-L-Dap(Pentynoyl)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N-α-Fmoc deprotection in peptides containing Fmoc-L-Dap(Pentynoyl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, address frequently asked questions, and offer detailed experimental protocols to ensure the successful synthesis of peptides incorporating this alkyne-functionalized amino acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the Fmoc deprotection of peptides containing this compound.

Issue 1: Incomplete Fmoc Deprotection

  • Symptom: HPLC analysis of the crude peptide shows a significant peak with a mass increase of 222.24 Da compared to the expected product, corresponding to the mass of the Fmoc group. A negative or weak Kaiser test result (yellow or light blue beads) after the deprotection step is also indicative of this issue.

  • Potential Causes & Solutions:

    Cause Explanation Recommended Solution
    Peptide Aggregation The peptide sequence, particularly if it contains hydrophobic residues, may aggregate on the solid support, hindering reagent access to the Fmoc group.- Use a more polar solvent like N-methylpyrrolidone (NMP) instead of or in combination with DMF.- Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C).- Incorporate a chaotropic salt like LiCl (0.5 M) in the deprotection solution.
    Steric Hindrance The pentynoyl group or neighboring bulky amino acids may sterically hinder the approach of the deprotection reagent.- Increase the deprotection time in increments of 5-10 minutes.- Perform an additional deprotection step.- Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]
    Suboptimal Reagent Concentration or Quality The piperidine (B6355638) solution may have degraded over time, or the concentration may be insufficient for complete deprotection.- Use a freshly prepared 20% piperidine in DMF solution.- Increase the piperidine concentration to 30-50%.

Issue 2: Side Reactions Involving the Pentynoyl Group

  • Symptom: Mass spectrometry analysis of the crude peptide reveals unexpected adducts or modifications, potentially involving the alkyne functionality of the pentynoyl group.

  • Potential Causes & Solutions:

    Cause Explanation Recommended Solution
    Nucleophilic Addition of Piperidine to the Alkyne Although terminal alkynes are generally stable, prolonged exposure to a strong nucleophilic base like piperidine could potentially lead to side reactions.- Minimize the deprotection time to the minimum required for complete Fmoc removal.- Use a non-nucleophilic base like DBU (e.g., 2% in DMF), which will not add to the alkyne.[1][2] Note that DBU is a stronger base and may increase the risk of other side reactions like aspartimide formation.[1]
    Base-Catalyzed Isomerization or Degradation The strong basic conditions of the deprotection step might cause unwanted reactions of the pentynoyl side chain.- Consider using a milder deprotection reagent such as piperazine (B1678402), which is known to reduce base-mediated side reactions.[3][4][5][6]

Issue 3: Aspartimide Formation

  • Symptom: If the peptide sequence contains an Asp residue, HPLC and mass spectrometry may show the presence of impurities corresponding to the aspartimide and its subsequent hydrolysis products (α- and β-aspartyl peptides).

  • Potential Causes & Solutions:

    Cause Explanation Recommended Solution
    Base-Catalyzed Cyclization The basic conditions of Fmoc deprotection can catalyze the formation of a five-membered succinimide (B58015) ring at Asp residues, particularly in Asp-Gly or Asp-Ser sequences.- Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to suppress aspartimide formation.[6]- Use a milder deprotection reagent like piperazine.[3][4][5][6]- For particularly sensitive sequences, consider using a backbone protecting group (e.g., Hmb) on the residue preceding the Asp.

Frequently Asked Questions (FAQs)

Q1: Is the pentynoyl group on this compound stable under standard Fmoc deprotection conditions (20% piperidine in DMF)?

A1: While there is limited direct data on the stability of the pentynoyl group, terminal alkynes are generally considered stable under standard Fmoc deprotection conditions. However, to minimize the risk of potential side reactions, it is advisable to use the shortest effective deprotection time. For sensitive sequences, exploring alternative, non-nucleophilic bases like DBU may be beneficial.[1][2]

Q2: What is the recommended standard protocol for Fmoc deprotection of a peptide containing this compound?

A2: A good starting point is the standard protocol of treating the resin-bound peptide with 20% piperidine in DMF. A two-step treatment is often recommended: an initial short treatment (e.g., 2-3 minutes) followed by a longer treatment (e.g., 7-10 minutes). It is crucial to monitor the deprotection completion using a method like the Kaiser test.

Q3: Can I use DBU for the Fmoc deprotection of my pentynoyl-containing peptide?

A3: Yes, DBU is a potent, non-nucleophilic base that can be very effective for Fmoc deprotection, especially in cases of steric hindrance or to avoid potential nucleophilic side reactions with the alkyne.[1][2] A typical concentration is 2% DBU in DMF. However, since DBU is a stronger base than piperidine, it may increase the risk of other side reactions like aspartimide formation.[1] Therefore, its use should be carefully considered based on the peptide sequence.

Q4: How can I monitor the efficiency of the Fmoc deprotection?

A4: The most common method is the qualitative Kaiser (ninhydrin) test, which detects the presence of free primary amines. A positive result (dark blue beads) indicates successful deprotection. For quantitative analysis, the absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution can be measured spectrophotometrically.[3]

Data Presentation: Comparison of Fmoc Deprotection Reagents

The following table summarizes the performance of common Fmoc deprotection reagents. The data is compiled from various studies and should be considered as a general guide, as the optimal conditions are sequence-dependent.[3][4]

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Notes
Piperidine 20% in DMF5-20 minVariableCan be significantThe standard reagent, but can lead to side reactions.[3]
4-Methylpiperidine (4-MP) 20% in DMF5-20 minSimilar to PiperidineSimilar to PiperidineOffers similar performance to piperidine with potentially minor improvements.[3]
Piperazine (PZ) 10% w/v in 9:1 DMF/ethanol10-30 minGenerally HighSignificantly ReducedA milder base, good for sensitive sequences but with slower kinetics.[3][4][6]
DBU 2% in DMF1-5 minVariableCan be significantVery fast and potent, but its strong basicity can increase other side reactions.[1][2]
Piperazine/DBU 5% (w/v) PZ, 2% (v/v) DBU in DMF< 1 minHighLowA rapid and efficient combination that minimizes side reactions.[4][5]
Piperazine/DBU/Formic Acid 5% PZ, 2% DBU, 1% Formic Acid in DMF< 1 minHighSignificantly ReducedThe addition of formic acid further suppresses aspartimide formation.[4][5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Protocol 2: Fmoc Deprotection with DBU/Piperazine
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[4][5]

  • Deprotection: Add the deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-5 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation (Optional): Perform a Kaiser test.

Visualizations

Fmoc_Deprotection_Workflow start Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide-Resin wash2->end Repeat Cycle

Caption: General workflow for a single cycle of Fmoc-SPPS.

Troubleshooting_Logic cluster_incomplete Incomplete Deprotection cluster_side_reaction Side Reaction issue Incomplete Deprotection or Side Reaction aggregation Aggregation? issue->aggregation steric_hindrance Steric Hindrance? issue->steric_hindrance reagent_issue Reagent Issue? issue->reagent_issue alkyne_reaction Alkyne Reactivity? issue->alkyne_reaction aspartimide Aspartimide Formation? issue->aspartimide solution_aggregation Change Solvent (NMP) Increase Temperature Add Chaotropic Salt aggregation->solution_aggregation solution_steric Increase Time Use DBU steric_hindrance->solution_steric solution_reagent Fresh Reagents Increase Concentration reagent_issue->solution_reagent solution_alkyne Minimize Time Use DBU/Piperazine alkyne_reaction->solution_alkyne solution_aspartimide Add HOBt Use Piperazine aspartimide->solution_aspartimide

Caption: Troubleshooting decision tree for Fmoc deprotection issues.

References

Technical Support Center: Fmoc-L-Dap(Pentynoyl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-L-Dap(Pentynoyl)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the incorporation of this alkyne-containing amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in SPPS?

A1: this compound is a derivative of L-Diaminopropionic acid (Dap) where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is acylated with a pentynoyl group. The pentynoyl group contains a terminal alkyne, which serves as a chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific conjugation of various molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs, to the peptide.

Q2: Is the pentynoyl group stable under standard Fmoc-SPPS conditions?

A2: The terminal alkyne of the pentynoyl group is generally stable under the standard conditions of Fmoc-SPPS. This includes repetitive treatments with piperidine (B6355638) for Fmoc deprotection and the acidic conditions of the final cleavage from the resin, typically using trifluoroacetic acid (TFA). However, prolonged exposure to strong bases or the presence of certain contaminants could potentially lead to side reactions. It is crucial to follow optimized protocols to ensure the integrity of the alkyne functionality.

Q3: What are the potential side reactions associated with the use of this compound?

A3: While generally stable, the following potential side reactions should be considered:

  • Premature Fmoc Deprotection: Residual piperidine from the previous deprotection step can cause premature removal of the Fmoc group from this compound in the coupling solution. This can lead to the formation of deletion sequences or double incorporation of the amino acid.

  • Incomplete Coupling: The pentynoyl side chain may introduce some steric hindrance, potentially leading to incomplete coupling, especially in sterically demanding sequences.

  • Side Reactions during Cleavage: Although the alkyne is stable to TFA, highly reactive carbocations generated during cleavage can potentially interact with the alkyne if not properly scavenged.

Q4: Which coupling reagents are recommended for this compound?

A4: For efficient incorporation of this compound, standard coupling reagents used in Fmoc-SPPS are generally effective. However, to overcome potential steric hindrance and ensure high coupling efficiency, the use of highly efficient coupling reagents is recommended. These include uronium/aminium-based reagents like HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP. The choice of coupling reagent may need to be optimized depending on the specific peptide sequence.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

  • Symptom: Positive Kaiser test (blue beads) after the coupling step, indicating free primary amines on the resin.

  • Possible Causes:

    • Insufficient coupling time.

    • Steric hindrance from the peptide sequence or the pentynoyl group.

    • Low concentration of reagents.

    • Degraded coupling reagents or amino acid.

  • Solutions:

    • Double Couple: Perform a second coupling step with a fresh solution of activated this compound.

    • Increase Coupling Time: Extend the coupling reaction time (e.g., from 1 hour to 2-4 hours).

    • Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent such as HATU or COMU.

    • Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).

    • Check Reagent Quality: Ensure that the this compound and coupling reagents are not degraded.

Issue 2: Presence of Deletion Sequences in the Final Peptide

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide lacking the Dap(Pentynoyl) residue.

  • Possible Causes:

    • Incomplete coupling of this compound.

    • Premature capping of the growing peptide chain.

    • Incomplete Fmoc deprotection of the preceding amino acid.

  • Solutions:

    • Follow the troubleshooting steps for "Incomplete Coupling."

    • Ensure complete Fmoc deprotection of the previous residue by extending the deprotection time or performing a second deprotection step.

    • Minimize capping by ensuring high coupling efficiency.

Issue 3: Unexpected Mass Adducts on the Pentynoyl Group

  • Symptom: Mass spectrometry reveals unexpected mass additions to the peptide, localized to the Dap(Pentynoyl) residue.

  • Possible Causes:

    • Reaction of the alkyne with scavengers used in the cleavage cocktail.

    • Modification of the alkyne during synthesis or cleavage.

  • Solutions:

    • Optimize Cleavage Cocktail: Use a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5). Avoid using scavengers that are known to react with alkynes.

    • Protect the Alkyne: If side reactions with the alkyne are persistent, consider using an Fmoc-Dap derivative with a protected alkyne (e.g., with a silyl (B83357) group), which can be deprotected post-synthesis.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for this compound

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeNotes
HATU/DIPEA1:0.95:21-2 min1-2 hoursHighly efficient for sterically hindered couplings.
HBTU/DIPEA1:0.95:21-2 min1-2 hoursA common and effective choice.
HCTU/DIPEA1:0.95:21-2 min1-2 hoursGenerally faster than HBTU.
DIC/Oxyma1:1:11-5 min2-4 hoursGood for minimizing racemization, though may require longer coupling times.

Table 2: Common Cleavage Cocktails for Peptides Containing Dap(Pentynoyl)

Cleavage CocktailComposition (v/v)ScavengersRecommended Use
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTFor peptides with multiple sensitive residues (Trp, Cys, Met).
Standard TFA/TISTFA/TIS/H₂O (95:2.5:2.5)Triisopropylsilane (TIS)General purpose, suitable for most sequences without sensitive residues.
"Odorless" CocktailTFA/Phenol/H₂O/TIS (88:5:5:2)Phenol, TISAlternative to cocktails with odorous thiols.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.85 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm complete coupling (negative result: yellow beads). If the test is positive, perform a second coupling (double couple).

Protocol 2: Cleavage and Deprotection

  • N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final peptide is removed using 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

  • Cleavage: Treat the dry peptide-resin with a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) Chain_Elongation Repeat for next amino acid Kaiser_Test->Chain_Elongation Negative Chain_Elongation->Fmoc_Deprotection Final_Deprotection Final N-terminal Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Standard workflow for incorporating this compound in SPPS.

Troubleshooting_Logic Start Positive Kaiser Test (Incomplete Coupling) Double_Couple Perform Double Coupling Start->Double_Couple Increase_Time Increase Coupling Time Start->Increase_Time Change_Reagent Use More Potent Coupling Reagent Start->Change_Reagent Check_Reagents Check Reagent Quality Start->Check_Reagents Result Negative Kaiser Test (Complete Coupling) Double_Couple->Result Increase_Time->Result Change_Reagent->Result Check_Reagents->Result If reagents are good

Caption: Troubleshooting logic for incomplete coupling of this compound.

Addressing challenges in click chemistry with Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-L-Dap(Pentynoyl)-OH in solid-phase peptide synthesis (SPPS) and subsequent click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an amino acid building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its key feature is the pentynoyl group on the side chain, which contains a terminal alkyne. This alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise, site-specific conjugation of the peptide to other molecules containing an azide (B81097) group, such as fluorescent probes, imaging agents, or drug payloads for antibody-drug conjugates (ADCs).[1]

Q2: Is the pentynoyl alkyne group stable to standard Fmoc-SPPS conditions?

A2: The terminal alkyne of the pentynoyl group is generally stable to the iterative basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin (e.g., TFA-based cocktails). However, prolonged exposure to strong bases or nucleophiles could potentially lead to side reactions, so standard, optimized protocols should be followed.

Q3: Can the incorporation of this compound lead to peptide aggregation?

A3: While the Dap(Pentynoyl) side chain itself is not exceptionally bulky or hydrophobic, any modification to a peptide sequence can influence its aggregation propensity. Aggregation is primarily driven by inter-chain hydrogen bonding of the peptide backbone. If you are synthesizing a long or hydrophobic peptide, the risk of aggregation increases. Standard anti-aggregation strategies, such as using specialized resins or solvents, should be considered if you encounter issues like poor swelling or incomplete reactions.

Q4: What are the critical parameters for a successful CuAAC reaction with a pentynoyl-containing peptide?

A4: A successful CuAAC reaction depends on several factors:

  • Copper(I) Catalyst: The active catalyst is Cu(I). Since Cu(II) salts (like CuSO₄) are often used as the copper source, a reducing agent is necessary to generate and maintain the Cu(I) oxidation state.

  • Reducing Agent: Sodium ascorbate (B8700270) is the most common reducing agent. It is crucial for reducing Cu(II) to Cu(I) but can also contribute to the generation of reactive oxygen species (ROS).[2][3]

  • Ligand: A copper-chelating ligand (e.g., THPTA, TBTA) is highly recommended. The ligand stabilizes the Cu(I) catalyst, accelerates the reaction, and protects the peptide from oxidative damage by ROS.[3][4]

  • Solvent and pH: The reaction is often performed in aqueous buffers (e.g., phosphate (B84403) buffer) mixed with organic co-solvents like DMSO or t-butanol to ensure all components remain in solution. The pH is typically maintained between 7 and 8.

  • Oxygen Exclusion: Minimizing dissolved oxygen in the reaction buffers can reduce the formation of ROS and improve reaction efficiency.

Q5: My CuAAC reaction is not working or gives low yields. What should I check?

A5: Refer to the "Troubleshooting Guide for CuAAC Reaction" below for a detailed breakdown of potential issues and solutions. Common culprits include inactive catalyst (insufficient reduction of Cu(II) or re-oxidation to Cu(II)), peptide oxidation, poor solubility of reactants, or issues with the azide-containing molecule.

Troubleshooting Guides

Part 1: Solid-Phase Peptide Synthesis (SPPS)
Problem Potential Cause Recommended Solution
Incomplete Coupling of this compound (Positive Kaiser test after coupling)Steric hindrance or aggregation of the growing peptide chain.1. Double Couple: Repeat the coupling step with fresh reagents. 2. Change Coupling Reagent: Use a more potent activating agent like HATU or HCTU. 3. Increase Reaction Time/Temperature: Extend the coupling time or perform the reaction at a slightly elevated temperature (e.g., 30-40°C). 4. Disrupt Aggregation: Switch to a solvent like N-methylpyrrolidone (NMP) or add a small percentage of DMSO.
Peptide Aggregation (Resin clumping, poor swelling, slow draining)Inter-chain hydrogen bonding of hydrophobic or long peptide sequences.1. Use Low-Loading Resin: A lower substitution resin increases the distance between peptide chains. 2. Incorporate Backbone Protection: Use pseudoproline dipeptides or Dmb-protected amino acids at key positions to disrupt secondary structures. 3. Chaotropic Salts: Add salts like LiCl to the coupling/deprotection solutions to disrupt hydrogen bonds.
Side Reactions During Cleavage (Unexpected peaks in HPLC of crude peptide)Scavenger-sensitive residues (e.g., Trp, Cys, Met) reacting with carbocations generated during TFA cleavage.1. Use an Appropriate Scavenger Cocktail: For peptides containing Trp, Met, or Cys, use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS), water, and ethanedithiol (EDT). A common mixture is TFA/TIS/H₂O/EDT (94:1:2.5:2.5).
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Recommended Solution
No or Low Reaction Conversion Inactive Catalyst: Cu(II) was not sufficiently reduced, or Cu(I) was oxidized back to Cu(II) by dissolved oxygen.1. Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate immediately before use. 2. Degas Solvents: Sparge all aqueous buffers with argon or nitrogen to remove dissolved oxygen. 3. Increase Reagent Concentration: Increase the equivalents of copper and ascorbate. For challenging conjugations, using up to 4 equivalents of CuSO₄ and 4.4 equivalents of sodium ascorbate has been shown to improve yields.[5]
Inhibitory Buffer Components: Buffers like Tris can interfere with the copper catalyst.1. Change Buffer System: Use non-coordinating buffers such as phosphate, HEPES, or bicarbonate.
Degradation of Peptide (Multiple unexpected peaks in HPLC, mass loss)Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate/O₂ system are damaging sensitive amino acid residues (Met, Trp, His, Cys).[2][3]1. Use a Protective Ligand: Add a copper-chelating ligand like THPTA or TBTA (typically at a 5:1 ligand-to-copper ratio) to stabilize the Cu(I) and mitigate ROS formation.[4] 2. Add Scavengers: Include aminoguanidine (B1677879) in the reaction mixture to trap byproducts of ascorbate oxidation.[4] 3. Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the peptide's exposure to oxidative conditions.
Poor Solubility of Reactants (Precipitation observed in the reaction vial)The peptide or the azide-containing molecule is not soluble in the reaction buffer.1. Add Organic Co-solvent: Increase the percentage of a water-miscible organic solvent like DMSO, t-butanol, or DMF. A common starting point is a 4:1 to 1:1 ratio of aqueous buffer to organic solvent.
Difficulty in Purifying Final Conjugate The product co-elutes with starting materials or byproducts.1. Optimize HPLC Gradient: Use a shallower gradient during reverse-phase HPLC to improve the separation between the desired product and impurities. 2. Change pH of Mobile Phase: Adding a different modifier (e.g., formic acid instead of TFA) can alter the retention times and improve separation.

Experimental Protocols

Protocol 1: Incorporation of this compound via SPPS

This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain, and repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3 eq., 0.3 mmol, 122 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (resin beads should be colorless). If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum and purify by RP-HPLC.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for performing the click reaction while the peptide is still attached to the solid support.

  • Resin Preparation: After synthesizing the pentynoyl-containing peptide, ensure the final N-terminal Fmoc group is removed. Swell the peptide-resin in a DMF/H₂O (4:1) mixture.

  • Prepare Reagent Stocks:

    • Azide: 100 mM solution of the azide-containing molecule in DMF/H₂O.

    • CuSO₄: 50 mM aqueous solution.

    • Sodium Ascorbate: 200 mM aqueous solution (prepare fresh).

    • THPTA: 250 mM aqueous solution.

  • Click Reaction:

    • To the swollen resin, add the azide solution (5-10 equivalents relative to resin loading).

    • In a separate tube, pre-mix the CuSO₄ solution (1 eq.) and THPTA solution (1 eq., which gives a 5:1 ligand-to-copper ratio).

    • Add the copper/ligand mixture to the resin slurry.

    • Initiate the reaction by adding the sodium ascorbate solution (5 eq.).

    • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing and Cleavage:

    • Once the reaction is complete, wash the resin thoroughly with DMF, H₂O, and DCM.

    • Cleave the final conjugated peptide from the resin using the procedure described in Protocol 1, Step 6.

Data Presentation

Table 1: Comparison of CuAAC Reaction Conditions

This table presents representative data to illustrate the effect of different components on reaction outcomes. Actual results will vary based on the specific peptide sequence and azide partner.

Condition Copper Source (eq.) Reducing Agent (eq.) Ligand (eq.) Typical Time Expected Yield/Conversion Notes
A: Basic CuSO₄ (1.0)Na-Ascorbate (2.0)None12-24 hLow to ModerateHigh risk of peptide oxidation, especially with sensitive residues.
B: Ligand-Protected CuSO₄ (0.5)Na-Ascorbate (2.5)THPTA (2.5)4-8 hGood to HighRecommended for most applications. Ligand protects the peptide from oxidative damage.
C: Accelerated CuSO₄ (2.0)Na-Ascorbate (4.0)THPTA (10.0)1-4 hHigh to ExcellentUseful for difficult or sterically hindered conjugations.
D: Copper(I) Source CuBr (0.2)NoneTBTA (1.0)2-6 hGood to HighAvoids the need for a reducing agent but requires handling of air-sensitive Cu(I) salts.

Visualizations

Experimental Workflow for Peptide Conjugation

This diagram illustrates the overall process from peptide synthesis to the final purified conjugate.

G Workflow for Peptide Conjugation cluster_0 Fmoc-SPPS cluster_1 Purification & Conjugation Resin Start with Resin Incorp Incorporate This compound Resin->Incorp Elong Elongate Peptide Chain Incorp->Elong Cleave Cleave from Resin (TFA Cocktail) Elong->Cleave Purify1 RP-HPLC Purification of Alkyne-Peptide Cleave->Purify1 Click CuAAC Reaction (+ Azide Molecule) Purify1->Click Purify2 RP-HPLC Purification of Conjugate Click->Purify2 Final Final Peptide Conjugate Purify2->Final

Workflow from SPPS to the final peptide conjugate.
Logical Relationship in CuAAC Optimization

This diagram shows the logical dependencies for troubleshooting a CuAAC reaction.

G CuAAC Troubleshooting Logic cluster_catalyst cluster_peptide cluster_solubility Start Low Yield or No Reaction Catalyst Check Catalyst System Start->Catalyst Peptide Check Peptide Integrity Start->Peptide Solubility Check Solubility Start->Solubility FreshAsc Use fresh Ascorbate Catalyst->FreshAsc Degas Degas buffers Catalyst->Degas AddLigand Add/Increase Ligand Catalyst->AddLigand Oxidation Assess for Oxidation (LC-MS) Peptide->Oxidation Purity Confirm Alkyne-Peptide Purity/Identity Peptide->Purity AddCosolvent Increase Co-solvent (DMSO, tBuOH) Solubility->AddCosolvent Oxidation->AddLigand

Troubleshooting flowchart for CuAAC reactions.
Example Signaling Pathway: p53-MDM2 Interaction

Peptides containing this compound can be used to create probes to study protein-protein interactions (PPIs), such as the critical interaction between the tumor suppressor p53 and its negative regulator MDM2. Disrupting this interaction is a key strategy in cancer therapy. A synthesized peptide mimic of the p53 binding domain, functionalized via click chemistry, can be used to quantify binding or visualize the interaction.

Inhibition of the p53-MDM2 interaction by a peptide probe.

References

Refinement of protocols for Fmoc-L-Dap(Pentynoyl)-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully incorporate Fmoc-L-Dap(Pentynoyl)-OH into synthetic peptides. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and refined experimental protocols to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Steric Hindrance: The pentynoyl group on the diaminopropionic acid (Dap) side chain can create steric bulk, hindering the approach of the activated amino acid.[1] 2. Incomplete Activation: The carboxylic acid of this compound may not be fully activated before coupling. 3. Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, blocking reactive sites.1. Use a stronger coupling reagent: Employ highly reactive uronium/aminium salt reagents like HATU or HCTU.[1][2] 2. Increase coupling time and/or temperature: Extend the reaction time (e.g., 2-4 hours) or perform the coupling at a slightly elevated temperature (e.g., 30-40°C). 3. Perform a double coupling: After the initial coupling, repeat the coupling step with a fresh solution of activated this compound. 4. Use a solvent system that disrupts aggregation: Consider adding a small percentage of a chaotropic agent like DMSO or using a solvent like N-methyl-2-pyrrolidone (NMP).
Incomplete Fmoc Deprotection 1. Steric Hindrance: The local environment around the Fmoc group may be sterically congested. 2. Aggregation: Peptide aggregation can limit the access of the deprotection reagent (piperidine) to the Fmoc group.[3] 3. Insufficient Deprotection Time: Standard deprotection times may not be sufficient for complete removal.1. Increase deprotection time: Extend the piperidine (B6355638) treatment (e.g., 2 x 10 minutes or 1 x 20 minutes).[4] 2. Add DBU to the deprotection solution: A small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can accelerate Fmoc removal, but should be used with caution as it can promote aspartimide formation.[5] 3. Monitor Fmoc deprotection: Use a UV detector to monitor the release of the fluorenyl group to ensure the reaction goes to completion.[6]
Side Reactions Involving the Alkyne Group 1. Reaction with Scavengers: During final cleavage from the resin with strong acids (e.g., TFA), certain scavengers may react with the alkyne. 2. Copper-Mediated Homocoupling: If using copper-catalyzed click chemistry downstream, improper reaction conditions can lead to dimerization of the alkyne-containing peptide.1. Choose scavengers carefully: Use scavengers like triisopropylsilane (B1312306) (TIS) and water, which are less likely to react with the alkyne. Avoid thiol-based scavengers if possible. 2. Optimize click chemistry conditions: Use a copper(I)-stabilizing ligand (e.g., TBTA) and an appropriate reducing agent (e.g., sodium ascorbate) to minimize oxidative homocoupling.
Racemization 1. Base-Mediated Racemization: The use of excess base during coupling can lead to epimerization.[2][7] 2. High Temperatures: Elevated temperatures during coupling can increase the risk of racemization.1. Use a less basic activator: Consider using a carbodiimide-based activation with an additive like Oxyma Pure to minimize base-catalyzed racemization. 2. Avoid prolonged pre-activation: Add the activated amino acid to the resin immediately after preparation. 3. Minimize the use of excess base: Use the stoichiometric amount of base required for the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of incorporating this compound into peptides?

A1: The pentynoyl group serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9] This allows for the site-specific conjugation of the peptide to other molecules, such as fluorescent dyes, imaging agents, PEG chains, or other peptides to create cyclic or branched structures.[10][11]

Q2: Which coupling reagents are most effective for this compound?

A2: Due to potential steric hindrance, highly efficient uronium/aminium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended.[1][2] These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), generate a highly reactive activated ester that can overcome steric challenges.

Q3: Are there any compatibility issues with the pentynoyl group during standard Fmoc-SPPS?

A3: The terminal alkyne of the pentynoyl group is generally stable under the standard conditions of Fmoc-SPPS, including repeated exposure to piperidine for Fmoc deprotection and treatment with trifluoroacetic acid (TFA) for final cleavage.[6] However, care should be taken with the choice of scavengers during the final cleavage step.

Q4: Can I perform subsequent "click chemistry" on the peptide while it is still on the solid support?

A4: Yes, on-resin click chemistry is a common and effective strategy. After incorporating this compound and completing the peptide sequence, the N-terminal Fmoc group is removed, and the azide-containing molecule can be "clicked" onto the peptide before cleavage and deprotection of the side chains. This can simplify purification by removing unreacted starting materials during the washing steps.

Q5: How can I confirm the successful incorporation of this compound?

A5: A qualitative Kaiser test after the coupling step should be negative (yellow beads), indicating the absence of free primary amines. For quantitative confirmation, a small sample of the peptide can be cleaved from the resin and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to verify the expected mass increase.

Experimental Protocols

Protocol 1: Manual Coupling of this compound

This protocol outlines the manual coupling procedure for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Remove the DMF.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[12]

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine (blue beads).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and HOAt (3 eq., 0.3 mmol) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

    • Monitor the reaction progress with a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), remove the reaction solution.

    • Wash the resin with DMF (3 x 1 min) and then with dichloromethane (B109758) (DCM) (3 x 1 min).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide-containing molecule to the pentynoyl group of the Dap residue while the peptide is still attached to the resin.

  • Peptide-Resin Preparation:

    • Ensure the peptide synthesis is complete and the N-terminal Fmoc group has been removed.

    • Wash the resin extensively with DMF and then with DCM.

    • Swell the resin in a solvent mixture of DMF/water (4:1).

  • Click Reaction Mixture Preparation:

    • In a separate vessel, dissolve the azide-containing molecule (5 eq.) in the DMF/water solvent mixture.

    • Prepare a fresh solution of sodium ascorbate (B8700270) (10 eq.) in the DMF/water mixture.

    • Prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1 eq.) in the DMF/water mixture.

  • On-Resin Click Reaction:

    • Add the azide (B81097) solution to the resin and agitate for 5 minutes.

    • Add the sodium ascorbate solution, followed by the copper sulfate solution to the resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Washing:

    • Remove the reaction solution.

    • Wash the resin sequentially with DMF, water, a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF (to chelate residual copper), DMF, and finally DCM.

Visualizations

experimental_workflow cluster_deprotection Resin Preparation cluster_coupling Coupling Cycle start Start: Swollen Resin with Free N-terminal Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 kaiser1 Kaiser Test (Positive - Blue) wash1->kaiser1 activation Activation of This compound (HATU/DIPEA) kaiser1->activation coupling Coupling to Resin activation->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser2 Kaiser Test (Negative - Yellow) wash2->kaiser2 next_cycle Proceed to Next Amino Acid Coupling kaiser2->next_cycle Success troubleshoot Troubleshoot: Double Couple or Change Reagents kaiser2->troubleshoot Failure troubleshoot->coupling Re-couple

Caption: Workflow for the incorporation of this compound.

signaling_pathway peptide Peptide-Resin with -L-Dap(Pentynoyl) cycloaddition [3+2] Cycloaddition (Click Reaction) peptide->cycloaddition azide Azide-Containing Molecule (R-N3) azide->cycloaddition cu2 Cu(II)SO4 cu1 Cu(I) Intermediate cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu1->cycloaddition Catalyst product Triazole-Linked Peptide Conjugate cycloaddition->product

Caption: Logical relationship for on-resin CuAAC "click" chemistry.

References

Fmoc-L-Dap(Pentynoyl)-OH stability issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-L-Dap(Pentynoyl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this versatile amino acid derivative. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a building block used in solid-phase peptide synthesis (SPPS). It is a derivative of L-diaminopropionic acid (Dap) where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is acylated with a pentynoyl group. The pentynoyl group contains a terminal alkyne, which is a versatile functional handle for "click" chemistry.

Its primary applications include:

  • Introduction of a bioorthogonal handle: The alkyne group allows for the site-specific conjugation of the peptide with molecules containing an azide (B81097) group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with tetrazines in copper-free click reactions.[1] This is useful for attaching labels, imaging agents, or other functional moieties to the peptide.

  • Peptide cyclization: The alkyne can react with an azide group elsewhere in the peptide sequence to form a cyclic peptide.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and purity of this compound, it is recommended to store the solid compound at 2-8°C.[2][3][4] It is also advisable to protect it from moisture.

Q3: What are the general stability characteristics of the Fmoc protecting group?

A3: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine (B6355638).[5] This base-lability is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the selective deprotection of the N-terminal amino group at each cycle. The Fmoc group is generally stable to the tertiary amine bases, such as diisopropylethylamine (DIPEA), that are often used during the coupling step, although the stability can be influenced by factors like base concentration, solvent, and temperature.[5]

Q4: Is the pentynoyl group stable under standard Fmoc-SPPS conditions?

Troubleshooting Guides

This section provides guidance on potential issues that may arise during the use of this compound in your experiments.

Issue 1: Low Coupling Efficiency of this compound

Symptoms:

  • Positive Kaiser test after the coupling step, indicating the presence of unreacted free amines on the resin.

  • Low yield of the desired peptide upon cleavage.

  • Presence of deletion sequences (missing the Dap(Pentynoyl) residue) in the final product as determined by mass spectrometry.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Steric Hindrance: The pentynoyl side chain may cause some steric hindrance, slowing down the coupling reaction.1. Extend Coupling Time: Increase the coupling reaction time to 2-4 hours or even overnight. 2. Double Couple: Perform the coupling step twice with a fresh solution of activated this compound. 3. Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC) to a more potent uronium/aminium-based reagent such as HBTU, HATU, or PyBOP.
Suboptimal Activation: Incomplete activation of the carboxylic acid will lead to poor coupling.1. Pre-activation: Ensure complete dissolution and pre-activation of this compound with the coupling reagent and a base (e.g., DIPEA) for 1-2 minutes before adding to the resin. 2. Check Reagent Quality: Verify the purity and activity of the coupling reagents and solvents.
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering access of the activated amino acid.1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or a mixture of DMF/DCM. 2. Incorporate Chaotropic Agents: Add chaotropic salts to the reaction mixture to disrupt secondary structures.
Issue 2: Suspected Side Reactions Involving the Pentynoyl Group

Symptoms:

  • Unexpected masses in the final product detected by mass spectrometry.

  • Difficulty in purifying the target peptide due to closely eluting impurities.

Potential Side Reactions and Mitigation Strategies:

While terminal alkynes are relatively inert under many conditions, the basic environment of Fmoc deprotection could potentially lead to side reactions.

Potential Side ReactionProposed Mechanism & Mitigation
Michael Addition of Piperidine: Although less common with unactivated alkynes, there is a possibility of piperidine adding to the alkyne in a Michael-type reaction under prolonged exposure to the deprotection solution. Mitigation: - Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal (e.g., two treatments of 5-10 minutes each). - Thorough Washing: Ensure extensive washing of the resin with DMF after deprotection to completely remove piperidine.
Base-Catalyzed Isomerization: Strong bases can potentially catalyze the isomerization of the terminal alkyne to an internal alkyne or an allene, which would be less reactive in click chemistry. Mitigation: - Use Milder Deprotection Conditions: If isomerization is suspected, consider using a lower concentration of piperidine (e.g., 10%) for a slightly longer time, or alternative, less basic deprotection reagents if compatible with the overall synthesis strategy.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Fmoc-SPPS

This protocol outlines a standard procedure for incorporating this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • HBTU (2.9 equivalents) or HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound and HBTU (or HATU) in DMF.

    • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, consider extending the coupling time or performing a double coupling (repeat step 3).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Proceed to the next cycle of deprotection and coupling.

Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Start Start: Resin Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Coupling: This compound + HBTU/DIPEA Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Complete? Wash2->Kaiser Repeat Repeat Cycle Kaiser->Repeat No Cleavage Final Cleavage (TFA Cocktail) Kaiser->Cleavage Yes (Final Cycle) Repeat->Deprotection End Peptide Cleavage->End

Caption: General workflow for incorporating this compound in SPPS.

Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Coupling Issue Low Coupling Efficiency (Positive Kaiser Test) Cause1 Potential Cause: Steric Hindrance Issue->Cause1 Cause2 Potential Cause: Suboptimal Activation Issue->Cause2 Cause3 Potential Cause: Peptide Aggregation Issue->Cause3 Solution1a Extend Coupling Time Cause1->Solution1a Solution1b Double Couple Cause1->Solution1b Solution1c Use Potent Coupling Reagent (e.g., HATU) Cause1->Solution1c Solution2a Ensure Pre-activation Cause2->Solution2a Solution2b Check Reagent Quality Cause2->Solution2b Solution3a Switch to NMP Solvent Cause3->Solution3a Solution3b Add Chaotropic Agents Cause3->Solution3b

Caption: Troubleshooting guide for low coupling efficiency of this compound.

References

Common pitfalls to avoid when working with Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-L-Dap(Pentynoyl)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the successful application of this versatile amino acid derivative in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of L-2,3-diaminopropionic acid (Dap) where the alpha-amino group is protected by a base-labile Fmoc group, and the side-chain amino group is acylated with a pentynoyl group. This pentynoyl group introduces a terminal alkyne functionality. Its primary application is in solid-phase peptide synthesis (SPPS) to incorporate a "clickable" handle into a peptide sequence.[1] This allows for subsequent modification of the peptide through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free click chemistry, enabling applications such as peptide cyclization, labeling with fluorescent dyes, or conjugation to other molecules like drugs or polymers.[1][2][3]

Q2: Is the pentynoyl side chain stable under standard Fmoc-SPPS conditions?

A2: The terminal alkyne of the pentynoyl group is generally stable under the standard conditions of Fmoc-SPPS. This includes repeated treatments with weak bases like 20% piperidine (B6355638) in DMF for Fmoc deprotection and acidic conditions used for final cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[4] However, it is always good practice to minimize the exposure time to cleavage cocktails and to use appropriate scavengers to prevent any potential side reactions with highly reactive species that might be generated.

Q3: Can I use any coupling reagent to incorporate this compound?

A3: While standard coupling reagents can be used, the bulky nature of the Fmoc group combined with the pentynoyl side chain may result in some steric hindrance. For potentially difficult couplings, it is advisable to use a more potent activating agent. Aminium/uronium-based reagents like HATU, HCTU, or HBTU are generally more efficient than carbodiimide-based methods (e.g., DIC/HOBt) for such modified amino acids.[5] If you observe incomplete coupling, switching to one of these more powerful reagents or performing a "double coupling" is recommended.

Q4: My click chemistry reaction on the peptide containing L-Dap(Pentynoyl) is showing low yield. What are the common causes?

A4: Low yields in on-resin or solution-phase CuAAC reactions are a common problem. Here are some potential causes and solutions:

  • Copper Catalyst Inactivity: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure your solvents are degassed, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270).[6]

  • Reagent Stoichiometry: Ensure you are using an appropriate excess of the azide-containing molecule and the copper catalyst. For on-resin reactions, higher equivalents are often necessary to drive the reaction to completion.

  • Solvent Choice: The solvent must be able to dissolve all components of the reaction. Mixtures of DMF or DMSO with water or t-butanol are commonly used to solubilize the peptide and other reagents.[6]

  • Steric Hindrance: The peptide sequence surrounding the L-Dap(Pentynoyl) residue might be sterically hindering the approach of the azide (B81097). In such cases, extending the reaction time or gentle heating might be necessary.

  • Ligand Use: The use of a copper-stabilizing ligand, such as THPTA or TBTA, can improve the efficiency of the reaction and protect the peptide from oxidative damage.[6]

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform a second coupling (Double Coupling) start->double_coupling Simple Fix stronger_reagent Use a more potent coupling reagent (e.g., HATU, HCTU) start->stronger_reagent If persistent check_reagents Check reagent quality and concentration start->check_reagents Always kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 extend_time Increase coupling time (e.g., 2-4 hours) stronger_reagent->extend_time extend_time->kaiser_test_2 check_reagents->double_coupling proceed Proceed to Fmoc Deprotection kaiser_test_2->proceed Negative failure Consult further/ Re-synthesize kaiser_test_2->failure Positive

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Quantitative Data: Performance of Common Coupling Reagents for Difficult Couplings

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>95Low
PyBOP Phosphonium Salt30-120 minutes>95Low
DIC/Oxyma Carbodiimide/Additive60-180 minutes>90Low

Data is representative for sterically hindered or modified amino acids and may vary based on the specific peptide sequence.[5]

Issue 2: Poor Yield or Purity after On-Resin Click Chemistry (CuAAC)

Low yield of the desired clicked product or the presence of multiple byproducts after cleavage.

Logical Flow for Optimizing On-Resin CuAAC

G start Low Yield/Purity in On-Resin CuAAC check_catalyst Ensure fresh Sodium Ascorbate and degassed solvents start->check_catalyst increase_reagents Increase equivalents of Azide, CuSO₄, and Ascorbate check_catalyst->increase_reagents add_ligand Add a Cu(I) stabilizing ligand (e.g., THPTA, TBTA) increase_reagents->add_ligand optimize_solvent Optimize solvent system (e.g., DMF/H₂O, DMSO/tBuOH) add_ligand->optimize_solvent extend_time Increase reaction time (e.g., overnight) optimize_solvent->extend_time analyze Cleave a small sample and analyze by LC-MS extend_time->analyze success Reaction Optimized analyze->success

Caption: Optimization workflow for on-resin copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Typical Reagent Concentrations for On-Resin CuAAC

ReagentEquivalents (relative to resin loading)Notes
Azide-containing molecule5 - 10 eq.A significant excess is often required.
CuSO₄0.1 - 0.5 eq.The source of the catalyst.
Sodium Ascorbate1 - 5 eq.Use a freshly prepared solution.
Cu(I)-stabilizing Ligand (e.g., THPTA)1:1 to 5:1 ratio with CuSO₄Highly recommended to improve efficiency.

These are starting recommendations and may require optimization for your specific peptide sequence.[6]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes a standard manual coupling procedure using HATU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), perform a second coupling (repeat step 4). If negative (yellow/clear beads), proceed to the next deprotection step.

Experimental Workflow for Peptide Synthesis and Click Conjugation

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_click On-Resin Click Chemistry A Resin Swelling B Fmoc Deprotection A->B C Coupling of This compound B->C D Chain Elongation (Repeat B & Coupling) C->D E Add Azide, CuSO₄, Sodium Ascorbate, Ligand D->E F Incubate (4-12h) E->F G Final Deprotection & Cleavage F->G H Purification & Analysis G->H

Caption: Overall workflow from SPPS incorporation of this compound to final purified peptide conjugate.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the on-resin conjugation of an azide-containing molecule to the peptide synthesized in Protocol 1.

  • Resin Preparation: After the final Fmoc deprotection and washing of the peptide-resin (containing the Dap(Pentynoyl) residue), swell the resin in DMF.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-functionalized molecule (e.g., 100 mM in DMF).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 200 mM in water).

    • Prepare a stock solution of a ligand like THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • To the swollen resin (0.1 mmol), add the azide solution (10 equivalents, 1.0 mmol).

    • Add the chosen solvent (e.g., a 4:1 mixture of DMF/water).

    • Add the sodium ascorbate solution (5 equivalents, 0.5 mmol).

    • Add the THPTA solution (0.5 equivalents, 0.05 mmol).

    • Add the CuSO₄ solution (0.2 equivalents, 0.02 mmol).

  • Reaction: Gently agitate the resin mixture under an inert atmosphere (e.g., by bubbling nitrogen through the slurry for 10 minutes before sealing) at room temperature for 4-12 hours.

  • Washing: After the reaction, drain the solution and wash the resin extensively with water (3 times), DMF (3 times), a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to chelate and remove copper), DMF (3 times), and finally DCM (3 times).

  • Cleavage and Purification: The modified peptide can now be cleaved from the resin using a standard TFA cleavage cocktail, followed by precipitation, purification (e.g., by RP-HPLC), and analysis (e.g., by LC-MS).

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS) and subsequent drug development. For novel building blocks like Fmoc-L-Dap(Pentynoyl)-OH, which incorporates a reactive alkyne moiety for click chemistry applications, rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), stands as the gold standard for quantifying the purity of such compounds and resolving the main component from process-related impurities.

This guide provides a comparative overview of HPLC methods for the purity assessment of this compound. Due to the limited availability of a specific, validated protocol for this novel compound in peer-reviewed literature, a representative analytical method has been adapted from established protocols for structurally similar Fmoc-amino acids. This is compared against alternative methods for other common Fmoc-amino acids to illustrate the principles of method development and optimization.

Comparative Analysis of HPLC Methods

The purity of Fmoc-amino acids is typically assessed by measuring the peak area of the main component as a percentage of the total peak area in the chromatogram. A high-purity compound will exhibit a single, sharp, and symmetrical peak with minimal secondary peaks corresponding to impurities. The following table summarizes a representative HPLC method for this compound and compares it with methods used for other standard Fmoc-amino acids.

ParameterRepresentative Method for this compoundAlternative Method 1 (Fmoc-Gly-OH)Alternative Method 2 (Fmoc-DL-Phe-OH)
HPLC System Standard HPLC with UV detectorStandard HPLC with UV detectorHPLC with UV detector
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[1]C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water[1]0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]0.1% Formic Acid in Acetonitrile[2]
Gradient 30% to 90% B over 20 minutes30% to 90% B over 20 minutes[1]5% to 95% B over 30 minutes[2]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 265 nmUV at 265 nmUV at 254 nm
Column Temp. AmbientAmbient30°C
Expected Purity >95%≥ 99%[3]High, comparable to other Fmoc-amino acids

Experimental Protocols

Detailed methodologies for the HPLC analysis of Fmoc-amino acids are provided below. These protocols can be adapted and optimized for the specific compound of interest, such as this compound.

Representative HPLC Protocol for this compound

This protocol is adapted from established methods for other Fmoc-amino acids and serves as a robust starting point for method development.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Alternative HPLC Protocol 1: Analysis of Fmoc-Gly-OH

This method provides a well-documented procedure for a common Fmoc-amino acid.[1][3]

1. Sample Preparation:

  • Dissolve the Fmoc-Gly-OH sample in a mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.[1]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

3. Data Analysis:

  • The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.[3]

Alternative HPLC Protocol 2: Analysis of Fmoc-DL-Phe-OH

This protocol utilizes formic acid as the mobile phase modifier, which can sometimes offer different selectivity compared to TFA.[2]

1. Sample Preparation:

  • Dissolve approximately 10 mg of the Fmoc-DL-Phe-OH sample in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.22 µm syringe filter.[2]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC-based purity assessment of an Fmoc-protected amino acid.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Results SamplePrep Dissolve Fmoc-Amino Acid (e.g., 1 mg/mL) FilterSample Filter Sample (0.22 µm) SamplePrep->FilterSample Injection Inject Sample onto C18 Column FilterSample->Injection MobilePhasePrep Prepare Mobile Phases (A: aq. acid, B: org. acid) MobilePhasePrep->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration PurityCalc Calculate % Purity Integration->PurityCalc

Caption: General workflow for the purity assessment of Fmoc-amino acids by RP-HPLC.

References

Confirming Fmoc-L-Dap(Pentynoyl)-OH Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of modified amino acids is a critical checkpoint in the synthesis of complex peptides for research and therapeutic development. Fmoc-L-Dap(Pentynoyl)-OH, a valuable building block for introducing an alkyne handle for subsequent "click" chemistry modifications, requires rigorous analytical confirmation to ensure the integrity of the final peptide product. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for verifying the incorporation of this compound, complete with supporting experimental data and detailed protocols.

Workflow for Confirming Peptide Modification

The general workflow for confirming the incorporation of a modified amino acid, such as this compound, during solid-phase peptide synthesis (SPPS) involves several key stages, from synthesis to final analysis.

cluster_synthesis Peptide Synthesis cluster_analysis Confirmation of Incorporation Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) This compound Coupling This compound Coupling Solid-Phase Peptide Synthesis (SPPS)->this compound Coupling Fmoc Deprotection Fmoc Deprotection This compound Coupling->Fmoc Deprotection Chain Elongation Chain Elongation Fmoc Deprotection->Chain Elongation Cleavage from Resin Cleavage from Resin Chain Elongation->Cleavage from Resin Mass Spectrometry Mass Spectrometry Cleavage from Resin->Mass Spectrometry Primary Method Alternative Methods Alternative Methods Cleavage from Resin->Alternative Methods Complementary/Orthogonal Methods Data Analysis Data Analysis Mass Spectrometry->Data Analysis Alternative Methods->Data Analysis cluster_direct Direct Confirmation cluster_indirect Indirect Confirmation / Functional Validation Incorporation of this compound Incorporation of this compound Mass Spectrometry Mass Spectrometry Incorporation of this compound->Mass Spectrometry Unambiguous Mass Edman Degradation Edman Degradation Incorporation of this compound->Edman Degradation Sequence Position Kaiser Test Kaiser Test Incorporation of this compound->Kaiser Test Coupling Efficiency FTIR Spectroscopy FTIR Spectroscopy Incorporation of this compound->FTIR Spectroscopy Alkyne Presence Click Chemistry Click Chemistry Incorporation of this compound->Click Chemistry Functional Handle

A Comparative Guide to Alkyne-Containing Amino Acids for Bioconjugation and Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-L-Dap(Pentynoyl)-OH is a valuable tool for researchers in peptide synthesis and drug development, offering a versatile platform for modification through click chemistry. This guide provides a comparative analysis of this compound against other commonly used alkyne-containing amino acids, supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for your research needs.

Alkyne-containing amino acids are indispensable reagents for the introduction of alkyne functionalities into peptide sequences.[1] This allows for subsequent modification using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[2][3] These modifications are widely employed for various applications, including peptide labeling, cyclization, and the synthesis of peptide-drug conjugates.[4][5] this compound is a notable member of this class of reagents, providing a reliable method for incorporating an alkyne group into peptides using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[1]

Structural Comparison of Common Alkyne-Containing Amino Acids

The primary difference between various alkyne-containing amino acids lies in the structure of the side chain that bears the terminal alkyne. This structural variation can influence the reactivity of the alkyne, the stability of the resulting peptide, and the overall conformational properties of the molecule. Below is a comparison of this compound with two other widely used alkyne-containing amino acids: Fmoc-L-propargylglycine (Fmoc-Pra-OH) and Fmoc-p-ethynyl-L-phenylalanine.

Amino Acid Structure of Side Chain Key Structural Features
This compound -NH-CO-(CH₂)₂-C≡CHDiaminopropionic acid backbone with a pentynoyl group attached to the β-amino group. The amide bond provides a degree of polarity.
Fmoc-L-Propargylglycine (Fmoc-Pra-OH) -CH₂-C≡CHA simple and commonly used alkyne-containing amino acid with a propargyl group directly attached to the α-carbon.[6][7]
Fmoc-p-ethynyl-L-phenylalanine Aromatic ring with a terminal alkyne.The alkyne is attached to a rigid aromatic ring, which can influence peptide conformation and participate in π-stacking interactions.[8]

Performance Comparison in Click Chemistry

Propargyl compounds, such as propargylglycine, are noted for their excellent combination of reactivity with azides, ease of installation, and cost-effectiveness.[9] Electronically activated propiolamides can exhibit slightly higher reactivity, though this can sometimes be accompanied by an increased tendency for Michael addition side reactions.[9]

Experimental Protocols

The incorporation of alkyne-containing amino acids and their subsequent modification via click chemistry follows a generally standardized workflow.

General Workflow for Peptide Modification

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Click Chemistry Conjugation sp_resin Solid Support Resin deprotection1 Fmoc Deprotection sp_resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 alkyne_aa_coupling Coupling of Fmoc-Alkyne-AA deprotection2->alkyne_aa_coupling elongation Peptide Elongation alkyne_aa_coupling->elongation final_deprotection Final Deprotection elongation->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage alkyne_peptide Alkyne-Modified Peptide cleavage->alkyne_peptide Purification cuaac Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) alkyne_peptide->cuaac azide_molecule Azide-Containing Molecule azide_molecule->cuaac conjugated_peptide Conjugated Peptide cuaac->conjugated_peptide

Caption: General workflow for peptide modification using alkyne-containing amino acids.

Detailed Protocol for On-Resin Peptide Cyclization via Click Chemistry

This protocol describes the side chain-to-side chain cyclization of a peptide on solid support using an alkyne-containing amino acid and an azide-containing amino acid.[1]

  • Peptide Synthesis: The linear peptide is synthesized on a solid support resin using standard Fmoc/tBu chemistry. An azide-containing amino acid (e.g., Fmoc-L-Lys(N₃)-OH) and an alkyne-containing amino acid (e.g., this compound) are incorporated at the desired positions.

  • On-Resin Cyclization:

    • Swell the peptide-resin in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and DMSO).

    • Add a copper(I) source (e.g., CuI) to the resin suspension.

    • Allow the reaction to proceed at room temperature with gentle agitation until completion, which can be monitored by LC-MS analysis of a cleaved sample.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly to remove excess reagents.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the cyclic peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

Signaling Pathways and Applications

The ability to attach various molecules to peptides via click chemistry opens up a vast array of applications in chemical biology and drug discovery. For instance, fluorescent dyes can be conjugated to peptides to study their localization and trafficking within cells, or polyethylene (B3416737) glycol (PEG) chains can be attached to improve the pharmacokinetic properties of therapeutic peptides.

Application in Probing Cellular Signaling

G cluster_0 Cellular Environment cell_membrane Cell Membrane receptor Receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response signaling_cascade->cellular_response Induction peptide_probe Peptide Probe (with Alkyne-AA and Fluorophore) peptide_probe->receptor Binding

Caption: Use of a fluorescently labeled peptide to probe a cell surface receptor and initiate a signaling cascade.

Stability Considerations

The stability of peptides containing unnatural amino acids is an important consideration. The introduction of a triazole ring via click chemistry is generally considered to be stable and can even mimic the planarity of a peptide bond.[3] However, the overall stability of the peptide can be influenced by the specific amino acid sequence and the nature of the conjugated moiety. It is always recommended to assess the stability of a novel modified peptide under relevant experimental conditions. Peptides in lyophilized form stored at -20°C or -80°C are generally more stable than in solution.[10]

Conclusion

This compound is a robust and effective building block for the incorporation of an alkyne handle into peptides. Its performance in click chemistry is comparable to other common alkyne-containing amino acids like Fmoc-L-propargylglycine. The choice of which alkyne-containing amino acid to use will often be dictated by the specific requirements of the research application, including desired linker length, steric considerations, and potential interactions of the side chain with the peptide structure or its biological target. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of these versatile reagents in peptide and protein science.

References

A Comparative Analysis of Fmoc-L-Dap(Pentynoyl)-OH and Fmoc-Pra-OH for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry and drug development, the site-specific modification of peptides is crucial for enhancing their therapeutic properties, stability, and functionality. Unnatural amino acids bearing bioorthogonal handles have become indispensable tools for this purpose. Among these, alkyne-containing amino acids are particularly valuable for their ability to participate in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a detailed comparative analysis of two such widely used building blocks: Fmoc-L-Dap(Pentynoyl)-OH and Fmoc-Pra-OH.

This comparison delves into their chemical properties, performance in solid-phase peptide synthesis (SPPS), and their applications in creating advanced peptide architectures like peptide-drug conjugates (PDCs) and stapled peptides. The information presented is supported by a summary of available data and established experimental protocols to assist researchers in selecting the optimal reagent for their specific application.

Chemical Structure and Properties

This compound and Fmoc-Pra-OH both feature a terminal alkyne group, making them suitable for post-synthesis modification via click chemistry. However, their core structures and side-chain linkages differ, which can influence their behavior during peptide synthesis and subsequent conjugation reactions.

This compound is a derivative of L-2,3-diaminopropionic acid (Dap). The pentynoyl group is attached to the side-chain amine via a stable amide bond. This places the alkyne functionality at a moderate distance from the peptide backbone.

Fmoc-Pra-OH , or Fmoc-L-propargylglycine, is an analogue of glycine (B1666218) where one of the α-hydrogens is replaced by a propargyl group.[1] This results in a shorter side chain compared to this compound, placing the alkyne closer to the peptide backbone.

A summary of their key chemical properties is presented in Table 1.

PropertyThis compoundFmoc-Pra-OH
Molecular Formula C₂₃H₂₂N₂O₅[2]C₂₀H₁₇NO₄
Molecular Weight 406.43 g/mol [2]335.35 g/mol
Core Amino Acid L-2,3-Diaminopropionic Acid (Dap)L-Glycine
Side-Chain Linkage AmideCarbon-Carbon
Alkyne Position TerminalTerminal

Performance in Peptide Synthesis: A Comparative Overview

The successful incorporation of unnatural amino acids into a growing peptide chain during SPPS is paramount. Key performance indicators include coupling efficiency, deprotection kinetics, and the stability of the side chain to the iterative cycles of deprotection and coupling. While direct, side-by-side quantitative data for these two specific molecules is scarce in the literature, we can infer their performance based on general principles of SPPS and the known reactivity of similar structures.

Coupling Efficiency

The efficiency of the coupling reaction can be influenced by the steric hindrance of the amino acid side chain.[3] Given that this compound has a longer and potentially more flexible side chain, it may present slightly different steric challenges compared to the more compact propargyl group of Fmoc-Pra-OH. However, both are generally considered to be incorporated with high efficiency using standard coupling reagents.

Fmoc Deprotection Kinetics

The rate of Fmoc group removal is generally not significantly affected by the side chain, unless the side chain is exceptionally bulky or possesses properties that interfere with the basic conditions of deprotection. For both this compound and Fmoc-Pra-OH, standard Fmoc deprotection protocols using piperidine (B6355638) are expected to be effective.

Side Chain Stability

The pentynoyl amide linkage in this compound and the carbon-carbon bond of the propargyl group in Fmoc-Pra-OH are both stable to the standard conditions of Fmoc-based SPPS, including treatment with piperidine for Fmoc removal and TFA for final cleavage from the resin.[4]

Performance in Click Chemistry

The ultimate utility of incorporating these amino acids lies in the reactivity of their alkyne handles in post-synthetic modifications. The CuAAC reaction is the most common application. Studies comparing the reactivity of various alkynes in CuAAC have shown that propargyl amides and ethers, which are structurally similar to the side chains of this compound and Fmoc-Pra-OH respectively, are highly reactive.[5] This suggests that both amino acids are excellent substrates for click chemistry.

Applications in Drug Discovery and Development

Both this compound and Fmoc-Pra-OH serve as versatile tools for the construction of complex peptide-based therapeutics.

Peptide-Drug Conjugates (PDCs)

The alkyne handle introduced by these amino acids provides a convenient site for the attachment of cytotoxic drugs, imaging agents, or other functional molecules to a targeting peptide. This is a key strategy in the development of PDCs.[6]

Peptide Targeting Peptide (on resin) SPPS Solid-Phase Peptide Synthesis Peptide->SPPS Fmoc_AA This compound or Fmoc-Pra-OH Fmoc_AA->SPPS Alkyne_Peptide Alkyne-Modified Peptide SPPS->Alkyne_Peptide Click CuAAC 'Click' Chemistry Alkyne_Peptide->Click Azide_Drug Azide-Functionalized Drug Azide_Drug->Click PDC Peptide-Drug Conjugate Click->PDC

Caption: Workflow for Peptide-Drug Conjugate (PDC) Synthesis.

Stapled Peptides

Stapled peptides are a class of constrained peptides where an all-hydrocarbon bridge is introduced to stabilize the α-helical secondary structure. This often leads to increased proteolytic resistance and cell permeability. While typically synthesized using olefin-containing amino acids followed by ring-closing metathesis, alkyne-bearing amino acids can be used to create triazole-based staples through intramolecular click reactions.[7]

cluster_0 Peptide Chain A1 Amino Acid (i) A2 ... SPPS SPPS A3 Amino Acid (i+4) A4 ... Fmoc_Pra Fmoc-Pra-OH Fmoc_Pra->SPPS Fmoc_Azide Fmoc-Azido-AA Fmoc_Azide->SPPS Linear_Peptide Linear Peptide with Alkyne and Azide (B81097) SPPS->Linear_Peptide Intra_Click Intramolecular CuAAC Linear_Peptide->Intra_Click Stapled_Peptide Stapled Peptide Intra_Click->Stapled_Peptide Stapled_Peptide->A1

Caption: Synthesis of a Triazole-Stapled Peptide.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound or Fmoc-Pra-OH into a peptide sequence via Fmoc-based SPPS and a subsequent on-resin click reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual procedure for the incorporation of the alkyne-containing amino acid.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

3. Coupling:

  • In a separate vessel, pre-activate the Fmoc-alkyne amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents to the amino acid) and an activator base like N,N-diisopropylethylamine (DIPEA) (2 equivalents to the amino acid) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Wash the resin with DMF (5x) and DCM (3x).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the on-resin click reaction.

1. Resin Preparation:

  • After synthesis of the alkyne-containing peptide, swell the resin in a suitable solvent like DMF or a mixture of DMF/DCM.

2. Click Reaction Cocktail:

  • Prepare a solution of the azide-containing molecule (5-10 equivalents) in a solvent mixture such as DMF/water or t-butanol/water.

  • Prepare separate stock solutions of a copper(I) source (e.g., CuSO₄·5H₂O, 1-2 equivalents) and a reducing agent (e.g., sodium ascorbate (B8700270), 2-4 equivalents).

3. Reaction:

  • Add the azide solution to the resin.

  • Add the copper(II) sulfate (B86663) solution followed by the sodium ascorbate solution. The reaction mixture should change color, indicating the formation of the Cu(I) catalyst.

  • Agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

4. Washing:

  • After the reaction is complete, wash the resin thoroughly with DMF, water, a copper-chelating solution (e.g., dilute ammonium (B1175870) hydroxide (B78521) or EDTA solution), water, and finally with DCM.

5. Cleavage and Deprotection:

  • Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Conclusion

Both this compound and Fmoc-Pra-OH are highly effective and versatile building blocks for the introduction of alkyne functionalities into peptides. The choice between them may depend on the specific structural requirements of the final peptide conjugate. This compound provides a longer, more flexible linker arm for the alkyne, which may be advantageous in applications where steric hindrance between the peptide and the conjugated molecule is a concern. Conversely, the more compact side chain of Fmoc-Pra-OH may be preferable when a more rigid and defined structure is desired. Both reagents are readily incorporated using standard Fmoc-SPPS protocols and exhibit high reactivity in subsequent click chemistry modifications, making them invaluable tools for the synthesis of advanced peptide therapeutics and research probes.

References

A Comparative Guide: Copper-Free vs. Copper-Catalyzed Click Chemistry for Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific modification of peptides is a cornerstone of innovation. The introduction of unique functionalities via "click chemistry" has revolutionized this field, offering rapid, efficient, and highly selective ligation reactions. A popular building block for introducing a reactive alkyne handle into a peptide sequence during solid-phase peptide synthesis (SPPS) is Fmoc-L-Dap(Pentynoyl)-OH. Once incorporated, the pentynoyl group's terminal alkyne is ready for reaction with an azide-bearing molecule.

The two most prominent methods for achieving this azide-alkyne cycloaddition are the copper(I)-catalyzed (CuAAC) and the copper-free, strain-promoted (SPAAC) click reactions. The choice between these two powerful techniques hinges on a critical trade-off between reaction kinetics and biocompatibility. This guide provides an objective comparison of their performance for applications involving this compound, supported by representative experimental data and detailed protocols.

Executive Summary: A Tale of Two Clicks

The fundamental distinction between CuAAC and SPAAC lies in the necessity of a copper catalyst. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne (like the one in this compound) and an azide (B81097), resulting in a stable 1,4-disubstituted triazole.[1] In contrast, SPAAC is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne (B158145) derivative (such as DBCO) to readily react with an azide.[2] This difference has profound implications for their application, especially in biological systems where copper's inherent cytotoxicity is a significant concern.[2][3]

Quantitative Performance Metrics: A Data-Driven Comparison

The selection of a click chemistry strategy should be guided by quantitative data. The following tables summarize key performance indicators for CuAAC and SPAAC, providing a clear comparison of their reaction kinetics, efficiency, and biocompatibility. While specific data for this compound is limited, the presented data is representative of typical performance in peptide modification contexts.

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)Notes
Reaction Time Typically 1-4 hours on-resin[4]Typically 4-12 hours on-resin[5]CuAAC is generally faster due to the catalytic acceleration.
Typical Yield >95%[1]>90%[6]Both methods are highly efficient, though CuAAC often achieves near-quantitative yields more rapidly.
Biocompatibility Lower, due to copper cytotoxicity[2][3]High, ideal for in vivo and live-cell applications[2]The primary advantage of SPAAC is the avoidance of a toxic metal catalyst.
Reagent Stability Terminal alkynes are generally stableStrained cyclooctynes can be less stable and more complex to synthesizeThe stability of the SPAAC reagent can be a consideration for long-term storage and handling.
Off-Target Reactions MinimalSome strained alkynes can react with thiols[7]The high reactivity of strained alkynes can sometimes lead to off-target labeling in complex biological systems.

Table 1: General Performance Comparison of CuAAC and SPAAC for Peptide Modification.

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)
Cell Viability (Post-Conjugation) Can be significantly reduced without extensive washing to remove copper[8]Generally high, with minimal impact on cell viability[2]
Residual Copper Levels Can be a concern for downstream biological assays and in vivo applications[1]Not applicable
Peptide Integrity Risk of oxidative damage to certain amino acid residues (e.g., His, Arg) due to reactive oxygen species generated by the copper catalyst[9]Generally preserves peptide integrity

Table 2: Biocompatibility and Product Integrity.

Experimental Workflows and Logical Relationships

The decision to use CuAAC or SPAAC depends on the specific experimental goals. The following diagrams illustrate the general workflows and the logical considerations for choosing between the two methods.

CuAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC On-Resin CuAAC Reaction cluster_Cleavage Cleavage and Deprotection Resin Solid Support Resin Incorp Incorporate this compound Resin->Incorp Elong Peptide Elongation Incorp->Elong Add_Azide Add Azide-Molecule Elong->Add_Azide React React (1-4h) Add_Azide->React Add_Cu_Ligand Add CuSO4/Ligand Add_Cu_Ligand->React Add_Reducing Add Sodium Ascorbate (B8700270) Add_Reducing->React Wash Wash Resin React->Wash Cleave Cleave from Resin Wash->Cleave Purify Purify Peptide Cleave->Purify

Figure 1: General experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_SPAAC On-Resin SPAAC Reaction cluster_Cleavage Cleavage and Deprotection Resin Solid Support Resin Incorp Incorporate this compound Resin->Incorp Elong Peptide Elongation Incorp->Elong Add_DBCO Add DBCO-Azide Elong->Add_DBCO React React (4-12h) Add_DBCO->React Wash Wash Resin React->Wash Cleave Cleave from Resin Wash->Cleave Purify Purify Peptide Cleave->Purify

Figure 2: General experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Decision_Tree Start Start: Peptide Modification with This compound Live_Cells Application involves live cells or in vivo? Start->Live_Cells Speed_Critical Is reaction speed the primary concern? Live_Cells->Speed_Critical No Use_SPAAC Use Copper-Free (SPAAC) Live_Cells->Use_SPAAC Yes Use_CuAAC Use Copper-Catalyzed (CuAAC) Speed_Critical->Use_CuAAC Yes Consider_CuAAC Consider CuAAC with biocompatible ligands and extensive purification Speed_Critical->Consider_CuAAC No

Figure 3: Decision-making flowchart for choosing between CuAAC and SPAAC.

Experimental Protocols

The following are representative protocols for performing on-resin click chemistry with a peptide containing this compound. These should be optimized for specific peptide sequences and azide-containing reagents.

Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Peptide-resin containing the deprotected pentynoyl group of Dap.

  • Azide-containing molecule (3-5 equivalents relative to resin loading).

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents).

  • Sodium ascorbate (0.5 equivalents).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (0.5 equivalents).

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Diisopropylethylamine (DIPEA).

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vial, dissolve the azide-containing molecule in DMF.

  • Prepare the catalyst solution: Dissolve CuSO₄ and THPTA in DMF.

  • Add the azide solution to the swollen resin, followed by the catalyst solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in DMF. Add DIPEA to adjust the pH to approximately 8.

  • Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using a small resin sample and LC-MS analysis after cleavage.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x) to remove excess reagents and copper.

  • Proceed with peptide cleavage and purification.

Protocol 2: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Peptide-resin containing the deprotected pentynoyl group of Dap.

  • Azide-functionalized cyclooctyne (e.g., DBCO-azide) (1.5-3 equivalents relative to resin loading).

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Dissolve the DBCO-azide reagent in DMF.

  • Add the DBCO-azide solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated to 37°C to increase the rate.[10]

  • Monitor the reaction progress by taking a small aliquot of resin for cleavage and LC-MS analysis.

  • Once the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove any unreacted DBCO-azide.

  • Proceed with peptide cleavage and purification.

Conclusion and Recommendations

The choice between copper-catalyzed and copper-free click chemistry for modifying peptides containing this compound is highly application-dependent.

Copper-catalyzed click chemistry (CuAAC) is the method of choice when reaction speed and cost are the primary drivers, and the final product is not intended for direct use in living systems without extensive purification. Its high efficiency and the stability of the alkyne precursor make it a robust and reliable method for generating a wide range of modified peptides.

Copper-free click chemistry (SPAAC) is the superior option for applications where biocompatibility is paramount. For in vivo imaging, live-cell labeling, and the development of therapeutics where residual copper toxicity is a concern, SPAAC is the ideal choice. While generally slower and utilizing more expensive reagents, the elimination of the copper catalyst simplifies the workflow and ensures the integrity of biological systems.[2]

For researchers and drug development professionals, a careful consideration of the experimental endpoint is crucial. For initial screening and in vitro assays where extensive purification is feasible, CuAAC may be sufficient. However, for any application progressing towards a cellular or in vivo model, the adoption of a copper-free strategy is strongly recommended to ensure the biological relevance of the experimental outcomes.

References

A Comparative Guide to Peptide-Dye Conjugation: Fmoc-L-Dap(Pentynoyl)-OH vs. Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of peptides with fluorescent dyes is paramount for a multitude of applications, from in vitro assays to in vivo imaging. The choice of conjugation chemistry is a critical determinant of the success, reproducibility, and biological relevance of these studies. This guide provides an objective comparison between two prominent methods for peptide-dye conjugation: the use of Fmoc-L-Dap(Pentynoyl)-OH for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and the traditional approach of employing amine-reactive dyes, such as those with N-hydroxysuccinimide (NHS) esters.

This comparison is supported by experimental data and detailed protocols to empower researchers to make informed decisions based on the specific requirements of their experimental design.

At a Glance: Key Performance Metrics

The selection of a conjugation strategy hinges on a variety of factors, including the desired specificity, reaction efficiency, and the chemical nature of the peptide and dye. The following table summarizes the key performance indicators for peptide-dye conjugation using this compound followed by click chemistry versus the use of amine-reactive NHS ester dyes.

FeatureThis compound (Click Chemistry)Amine-Reactive NHS Ester Dyes
Target Functional Group Terminal AlkynePrimary Amines (N-terminus and Lysine side chains)
Specificity & Stoichiometry Highly specific and bioorthogonal, leading to a single, well-defined product with controlled stoichiometry.[1][2]Can react with multiple primary amines, potentially leading to a heterogeneous mixture of conjugates with varying degrees of labeling.[1]
Reaction Yield Typically very high and quantitative.[1][2] Conjugation efficiencies above 95% have been reported.[3]Generally high but can be variable depending on reaction conditions, pH, and the number of available amines.[1] Labeling efficiency can range from 5% to 50%.[4]
Reaction Kinetics CuAAC is very fast, often complete within 30-60 minutes at room temperature.[1]Relatively fast, typically 1-4 hours at room temperature.[5]
pH Sensitivity Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[6][7]Optimal at a slightly basic pH of 8.3-8.5.[5][8] At lower pH, the reaction is slow, while at higher pH, the NHS ester is prone to hydrolysis.[8]
Stability of Linkage The resulting triazole ring is highly stable and considered irreversible.[1][7]The amide bond formed is stable under most biological conditions.[5]
Catalyst Requirement CuAAC requires a copper(I) catalyst, which can be toxic to cells, though ligands can mitigate this.[1] Copper-free click chemistry variants exist but may have different kinetics.[5]No catalyst is required.
Practical Considerations Requires the incorporation of a non-natural amino acid (this compound) during peptide synthesis and a subsequent click reaction step. The dye must be azide-functionalized.A simpler, one-step conjugation to a purified peptide containing primary amines. A wide variety of NHS ester dyes are commercially available.

Experimental Workflows and Logical Relationships

The choice of conjugation strategy dictates the overall experimental workflow, from peptide synthesis to the final purified conjugate. The following diagrams illustrate the distinct pathways for each method.

G cluster_0 Click Chemistry Workflow A Solid Phase Peptide Synthesis (SPPS) B Incorporate this compound A->B C Cleavage and Deprotection B->C D Purification of Alkyne-Peptide (HPLC) C->D E Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->E Azide-Dye F Purification of Peptide-Dye Conjugate (HPLC) E->F G Validation (Mass Spec, Fluorescence Spec.) F->G

Caption: Workflow for peptide-dye conjugation using this compound and click chemistry.

G cluster_1 NHS Ester Conjugation Workflow H Solid Phase Peptide Synthesis (SPPS) I Cleavage and Deprotection H->I J Purification of Peptide (HPLC) I->J K NHS Ester Conjugation Reaction J->K NHS-Ester Dye L Purification of Peptide-Dye Conjugate (HPLC) K->L M Validation (Mass Spec, Fluorescence Spec.) L->M

Caption: Workflow for peptide-dye conjugation using an amine-reactive NHS ester dye.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the synthesis, conjugation, and validation of peptide-dye conjugates.

Protocol 1: Peptide Synthesis with this compound Incorporation

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a peptide with a site-specific alkyne modification using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • To incorporate the alkyne handle, use this compound in place of a standard Fmoc-amino acid at the desired position in the peptide sequence.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the crude alkyne-modified peptide pellet under vacuum.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized fluorescent dye to the alkyne-modified peptide.

  • Peptide Dissolution: Dissolve the purified alkyne-peptide in a reaction buffer (e.g., degassed phosphate-buffered saline (PBS) or a mixture of DMSO and water) to a final concentration of 1-5 mM.

  • Reaction Setup:

    • To the peptide solution, add the azide-functionalized fluorescent dye (1.2-1.5 equivalents).

    • Add a copper(I)-stabilizing ligand (e.g., THPTA) to a final concentration of approximately 1 mM.

    • Add copper(II) sulfate (B86663) (CuSO4) to a final concentration of approximately 0.2 mM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of approximately 2 mM.[1]

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

  • Monitoring: Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification: Purify the fluorescently labeled peptide by RP-HPLC to remove unreacted dye, catalyst, and other reagents.[1]

Protocol 3: NHS Ester Conjugation

This protocol describes the labeling of a peptide's primary amines with an NHS ester-functionalized fluorescent dye.

  • Peptide Dissolution: Dissolve the purified peptide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5) to a concentration of 1-5 mg/mL. Avoid buffers containing primary amines, such as Tris.[8]

  • Dye Dissolution: Immediately before use, dissolve the NHS-ester fluorescent dye in a minimal amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. Protect the dye solution from light.

  • Labeling Reaction:

    • Slowly add the desired molar excess of the dissolved fluorescent dye to the peptide solution while gently mixing. A 3 to 5-fold molar excess of the dye is a common starting point.[5]

    • Incubate the reaction mixture for 1-4 hours at room temperature in the dark with gentle stirring.

  • Reaction Quenching (Optional): Stop the reaction by adding a small amount of a quenching reagent, such as Tris buffer, to a final concentration of 10-50 mM.[5][9]

  • Purification: Purify the fluorescently labeled peptide from unreacted dye and byproducts using RP-HPLC.

Protocol 4: HPLC Validation and Purification

This protocol outlines the use of RP-HPLC for the analysis and purification of peptide-dye conjugates.

  • System Preparation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 300 Å pore size for larger peptides).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% acetonitrile (B52724) with 0.1% TFA.

    • Gradient: A typical gradient for analytical HPLC is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. For purification, a shallower gradient may be used to improve resolution.

    • Flow Rate: A typical analytical flow rate is 1 mL/min.

    • Detection: Monitor the elution profile using a UV detector at 214 nm (peptide backbone) and the absorbance maximum of the specific dye. A fluorescence detector set to the dye's excitation and emission wavelengths can also be used for enhanced sensitivity and specificity.[5]

  • Sample Preparation: Dissolve the crude or purified peptide-dye conjugate in Mobile Phase A or a minimal amount of a compatible solvent.

  • Injection and Separation: Inject the sample onto the equilibrated column and run the gradient.

  • Fraction Collection (for Purification): Collect fractions corresponding to the desired peptide-dye conjugate peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions that meet the desired purity level and lyophilize to obtain the final product.

Protocol 5: Mass Spectrometry Validation

This protocol describes the use of mass spectrometry to confirm the identity of the peptide-dye conjugate.

  • Sample Preparation: Dilute the purified peptide-dye conjugate in an appropriate solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometer: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum of the sample.

  • Data Analysis:

    • Determine the experimental molecular weight of the peptide-dye conjugate.

    • Compare the experimental molecular weight to the theoretical molecular weight, which is the sum of the peptide's molecular weight and the dye's molecular weight.

    • For conjugates with multiple potential labeling sites (from NHS ester reactions), the mass spectrum may show a distribution of species with different numbers of dye molecules attached.

Protocol 6: Fluorescence Spectroscopy Validation

This protocol details the use of fluorescence spectroscopy to characterize the fluorescent properties of the conjugate.

  • Sample Preparation: Prepare a dilution series of the purified peptide-dye conjugate in a suitable buffer (e.g., PBS).

  • Spectrofluorometer: Use a spectrofluorometer to measure the fluorescence excitation and emission spectra of the conjugate.

  • Spectral Analysis:

    • Determine the excitation and emission maxima of the conjugated dye.

    • Compare the spectra to that of the free dye to check for any spectral shifts or quenching effects that may have occurred upon conjugation.

  • Quantification (Optional): Create a standard curve using a known concentration of the free dye to determine the concentration of the dye in the conjugate, which can be used to calculate the degree of labeling.

Conclusion: Making the Right Choice

The validation of peptide-dye conjugation is a critical step in ensuring the quality and reliability of subsequent experiments. The choice between using this compound for click chemistry and employing amine-reactive dyes depends on the specific needs of the research.

This compound and click chemistry offer unparalleled specificity, resulting in a homogenous product with a well-defined dye-to-peptide ratio. This method is ideal for applications where precise stoichiometry and a single point of attachment are crucial, such as in FRET studies or when developing targeted therapeutic conjugates. While it involves a more complex synthetic workflow, the high efficiency and reliability of the click reaction often justify the additional steps.[2][5][7]

Amine-reactive dyes, such as NHS esters, provide a more straightforward and often faster route to peptide labeling, especially when multiple labeling sites are acceptable or even desirable.[5] The wide commercial availability of a vast array of NHS ester-functionalized dyes makes this a convenient and versatile option. However, researchers must be mindful of the potential for product heterogeneity and the need for careful purification and characterization to isolate the desired conjugate.[1]

By carefully considering the comparative data and detailed protocols presented in this guide, researchers can select the most appropriate conjugation strategy to achieve their scientific goals and generate high-quality, reliable data.

References

A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and the development of complex biomolecules, the efficient and high-fidelity incorporation of modified amino acids is of paramount importance. Fmoc-L-Dap(Pentynoyl)-OH, an amino acid derivative featuring a pentynoyl group, serves as a valuable building block for introducing an alkyne handle into peptide sequences, enabling subsequent modifications via click chemistry. The selection of an appropriate coupling reagent is a critical factor that directly influences the yield, purity, and stereochemical integrity of the final peptide. This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of this compound, supported by established principles in solid-phase peptide synthesis (SPPS) and data from analogous couplings.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent is a balance between reactivity, the potential for side reactions, and cost. For the coupling of this compound, several classes of reagents are available, each with distinct advantages and disadvantages. The following table summarizes the expected performance of various coupling reagents based on their known reactivity and efficacy in similar peptide couplings.[1][2][3]

Coupling ReagentReagent TypeTypical Coupling TimeCoupling Efficiency/PurityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium Salt15-45 minutesVery HighVery LowHigh reactivity, effective for hindered amino acids.[2][3]Higher cost, potential for guanidinylation if used in excess.[3]
HBTU Uronium/Aminium Salt20-60 minutesHighLowEfficient and widely used, good for standard couplings.[1]Less reactive than HATU; potential for guanidinylation.[1]
HCTU Uronium/Aminium Salt15-45 minutesVery HighVery LowSimilar reactivity to HATU, often more cost-effective.[1]Potential for side reactions similar to other uronium salts.[1]
PyBOP Phosphonium (B103445) Salt30-120 minutesHighLowByproducts are not carcinogenic; lower risk of guanidinylation compared to uronium salts.[1]Byproducts can be difficult to remove.[2]
DIC/Oxyma Carbodiimide (B86325)/Additive60-180 minutesHighVery LowCost-effective, low risk of side reactions.[3]Slower reaction kinetics compared to onium salts.[3]

Interpretation of Performance Data:

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[3] HATU and HCTU, which are based on the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) additive, generally exhibit faster kinetics and a lower propensity for racemization compared to HBTU, which is based on 1-hydroxybenzotriazole (B26582) (HOBt).[3] The primary potential side reaction is the guanidinylation of the N-terminus if the coupling reagent is used in significant excess.[3]

  • Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent that provides a good balance between reactivity and stability. A key advantage of phosphonium salts is the absence of the guanidinylation side reaction that can occur with uronium/aminium salts.[4]

  • Carbodiimides with Additives (DIC/Oxyma): The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® is a cost-effective and widely used method for peptide coupling.[3] While generally effective, these combinations can have slower reaction kinetics compared to onium salts. The use of additives is crucial to suppress racemization.[3] OxymaPure® is often preferred over HOBt due to improved safety and, in some cases, better performance in suppressing racemization.[3]

Experimental Protocols

The following are generalized protocols for the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis. The exact equivalents and reaction times may need to be optimized based on the specific peptide sequence and solid support.

General Resin Preparation and Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[3]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.[3]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.

Coupling Protocol 1: Using HATU
  • Activation: In a separate vessel, pre-activate a solution of this compound (3 eq.), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 1-2 minutes.[3][5]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 30-60 minutes with gentle agitation.[6]

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.[3]

Coupling Protocol 2: Using HBTU
  • Activation: Prepare a solution of this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 30-90 minutes.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

Coupling Protocol 3: Using DIC/Oxyma
  • Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling: Add the amino acid/additive solution to the deprotected resin, followed by the addition of DIC (3 eq.).

  • Reaction: Allow the reaction to proceed for 1-3 hours.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Visualizations

Experimental Workflow for Coupling Reagent Comparison

G cluster_prep Resin Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis Resin Start with Resin-Bound Amine Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 HATU Couple with This compound + HATU/DIPEA Wash1->HATU HBTU Couple with This compound + HBTU/DIPEA Wash1->HBTU DIC_Oxyma Couple with This compound + DIC/Oxyma Wash1->DIC_Oxyma Wash2 Wash Resin HATU->Wash2 HBTU->Wash2 DIC_Oxyma->Wash2 Cleave Cleave Peptide from Resin Wash2->Cleave Analyze Analyze by HPLC/MS Cleave->Analyze Compare Compare Yield, Purity, and Racemization Analyze->Compare

Caption: A comparative workflow for evaluating different coupling reagents.

Decision Tree for Coupling Reagent Selection

G decision decision result result start Select Coupling Reagent for This compound d1 High Reactivity & Speed Critical? start->d1 d2 Cost-Effectiveness a Priority? d1->d2 No r_hatu Consider HATU or HCTU d1->r_hatu Yes d3 Minimize Guanidinylation Risk? d2->d3 No r_dic Consider DIC/Oxyma d2->r_dic Yes r_hbtu Consider HBTU d3->r_hbtu No r_pybop Consider PyBOP d3->r_pybop Yes

Caption: A decision-making guide for selecting a suitable coupling reagent.

References

Stability Under Scrutiny: A Comparative Guide to the Pentynoyl Group in Diverse Chemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a chemical moiety that is both stable under physiological conditions and reactive under specific, controlled circumstances is paramount. The pentynoyl group, a terminal alkyne-containing functional group, has emerged as a valuable tool in bioconjugation, proteomics, and particularly in the design of prodrugs and antibody-drug conjugates (ADCs). Its utility is intrinsically linked to its chemical stability. This guide provides an objective comparison of the pentynoyl group's performance in various chemical environments, supported by experimental data and detailed protocols, to aid in its effective application.

The Dual Nature of Pentynoyl Group Stability

The pentynoyl group, particularly when incorporated as a tertiary amide, exhibits a desirable dual characteristic: remarkable stability under a range of conditions, yet susceptibility to cleavage by specific triggers. This makes it an excellent "caging" group for bioactive molecules, keeping them inert until their desired site of action.

A key application highlighting this duality is the use of pentynoyl amides as protecting groups for secondary amines in drug molecules. These amides are notably more stable than their carbamate (B1207046) counterparts.[1][2][3] For instance, caged naphthalimide derivatives bearing a pentynoyl group have demonstrated high stability in solution and cell media.[1][3] This inherent stability is crucial for preventing premature drug release during circulation in the body.

The controlled lability of the pentynoyl group is elegantly achieved through platinum-mediated cleavage. In the presence of platinum complexes such as K₂PtCl₄ or the anticancer drug cisplatin, the pentynoyl tertiary amide undergoes rapid decaging in aqueous systems.[1][3] This specific reactivity allows for targeted drug activation in a tumor environment where platinum-based therapies might be employed.

Quantitative Assessment of Pentynoyl Group Stability

The stability of the pentynoyl group can be quantitatively assessed by determining its half-life under various conditions. The platinum-triggered cleavage of a pentynoyl-protected naphthalimide fluorogenic probe serves as an excellent model system to study these kinetics.

ConditionReagentHalf-life (t½)Reference
Non-activatedK₂PtCl₄171 min[1][3]
ActivatedK₂PtCl₄30 min[1][3]
Non-activatedCisplatin276 min[1][3]
ActivatedCisplatin60 min[1][3]
Activated Cisplatin + 0.5 mM GlutathioneCisplatin921 min[1]

Activation of platinum salts is achieved by pre-incubation in water, which promotes the formation of more reactive aqua complexes.

These data clearly indicate that the stability of the pentynoyl group is significantly reduced in the presence of activated platinum complexes. Furthermore, the presence of biological nucleophiles, such as glutathione, can decelerate the cleavage reaction, a critical consideration for in vivo applications.

Comparison with Alternative Bioorthogonal Handles

The pentynoyl group is a member of the broader class of bioorthogonal handles, which are functional groups that can react selectively with a partner functional group in a complex biological environment. The stability of these handles is a key determinant of their utility.

Bioorthogonal HandleGeneral StabilityKey Lability FactorsCommon Applications
Pentynoyl (Terminal Alkyne) Generally stable in biological media. The amide linkage is resistant to hydrolysis under physiological conditions.Platinum complexes, specific enzyme active sites (e.g., catalytic cysteines).Prodrug caging, antibody-drug conjugates, click chemistry.
Azide Highly stable under a wide range of biological conditions.Reduction (e.g., by phosphines in Staudinger ligation), reaction with alkynes (click chemistry).Click chemistry, bioconjugation, metabolic labeling.
Strained Alkynes (e.g., DBCO, BCN) Generally stable, but can be susceptible to reaction with nucleophiles.Reaction with azides in strain-promoted azide-alkyne cycloaddition (SPAAC).Copper-free click chemistry for live-cell imaging and bioconjugation.
Carbamates Less stable than amides, susceptible to hydrolysis.Acidic or basic conditions, enzymatic cleavage.Protecting groups, linkers in drug delivery.

While terminal alkynes like the pentynoyl group are generally considered inert in cellular environments, it is important to note that the local environment, such as the active site of an enzyme, can potentially lead to reactivity.[4]

Experimental Protocols

To facilitate the reproducible assessment of pentynoyl group stability, detailed experimental protocols are provided below.

Protocol 1: Assessing Platinum-Mediated Cleavage by ¹H NMR Spectroscopy

Objective: To determine the conversion of a pentynoyl-protected compound to its deprotected form in the presence of a platinum reagent.

Materials:

  • Pentynoyl-protected compound (e.g., pentynoyl tertiary amide)

  • Deuterated methanol (B129727) (MeOD)

  • Deuterated water (D₂O)

  • Platinum reagent (e.g., K₂PtCl₄)

  • NMR tubes

  • ¹H NMR spectrometer

Procedure:

  • Dissolve 10 mg of the pentynoyl-protected compound in 0.2 mL of MeOD.

  • In a separate vial, dissolve the platinum reagent (e.g., 2 equivalents) in 0.6 mL of D₂O.

  • Combine the two solutions in a vessel open to the air at room temperature.

  • After a predetermined time (e.g., 14 hours), transfer the reaction mixture to an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample.

  • Calculate the conversion by comparing the integration of characteristic methylene (B1212753) proton peaks of the starting material and the released amine product.[1][5]

Protocol 2: Kinetic Analysis of Pentynoyl Group Cleavage by Fluorescence Spectroscopy

Objective: To determine the half-life of the cleavage of a pentynoyl-protected fluorophore.

Materials:

  • Pentynoyl-protected fluorogenic probe (e.g., caged naphthalimide)

  • Platinum reagent (e.g., K₂PtCl₄ or Cisplatin)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the pentynoyl-protected fluorogenic probe in a suitable organic solvent (e.g., DMSO).

  • Prepare a stock solution of the platinum reagent in the aqueous buffer.

  • In a cuvette, dilute the fluorogenic probe to a final concentration (e.g., 50 µM) in the aqueous buffer.

  • Initiate the reaction by adding the platinum reagent to the cuvette (e.g., 10-50 equivalents).

  • Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., λex = 445 nm, λem = 545 nm for the naphthalimide probe).[1][3]

  • Plot the fluorescence intensity versus time and fit the data to a pseudo-first-order kinetic model to determine the rate constant and calculate the half-life (t½ = 0.693/k).

Visualizing the Workflow: Pentynoyl Group in Antibody-Drug Conjugates

The application of the pentynoyl group in ADCs for targeted cancer therapy provides a clear example of its utility. The following diagram illustrates this workflow.

ADC_Workflow cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_trigger External Trigger ADC Antibody-Drug Conjugate (Pentynoyl-caged drug) TumorCell Tumor Cell ADC->TumorCell Antibody Targeting DrugRelease Drug Release TumorCell->DrugRelease Internalization or Extracellular Trigger Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis Drug Action Platinum Platinum Reagent (e.g., Cisplatin) Platinum->DrugRelease Pentynoyl Cleavage Stability_Assessment Start Define Chemical Environment (e.g., pH, temp, biological media) SelectMethod Select Analytical Method (NMR, HPLC, LC-MS, Fluorescence) Start->SelectMethod RunExperiment Perform Time-Course Incubation Experiment SelectMethod->RunExperiment AnalyzeData Quantify Compound Degradation Over Time RunExperiment->AnalyzeData CalculateKinetics Calculate Half-life and Degradation Rate AnalyzeData->CalculateKinetics Compare Compare with Controls and Alternative Groups CalculateKinetics->Compare Conclusion Assess Suitability for Intended Application Compare->Conclusion

References

Unambiguous Structural Confirmation of Fmoc-L-Dap(Pentynoyl)-OH Modified Peptides: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural verification of synthetic peptides is paramount for ensuring efficacy, safety, and reproducibility. The incorporation of modified amino acids, such as Fmoc-L-Dap(Pentynoyl)-OH, which introduces a versatile alkyne handle for click chemistry, necessitates robust analytical techniques for unambiguous characterization.[1] This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for the structural confirmation of these modified peptides, supported by detailed experimental protocols and data.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique that provides atomic-level information on the three-dimensional structure, conformation, and dynamics of peptides in solution, mimicking their natural environment.[2][3] While techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are essential for confirming molecular weight and purity, NMR is uniquely capable of providing a detailed structural blueprint of the final peptide product.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique often depends on the specific information required. While MS and HPLC are crucial for routine checks, NMR provides the in-depth structural data necessary for complete confidence in the synthesized molecule.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information 3D Structure, Conformation, Dynamics, Atomic Connectivity[4][5]Molecular Weight, Sequence (MS/MS), Elemental Composition[5][6]Purity, Quantity, Separation of isomers/impurities[7][8][9]
Sensitivity Low (micromole to millimole)[5]High (femtomole to picomole)[5]Moderate (picomole to nanomole)
Sample Requirements High concentration (0.1 - 5 mM), ~500 µL volume[3][5]Low concentration, small volume[5]Low concentration, small volume
Analysis Type Non-destructive[5]Often destructive[5]Non-destructive (fraction collection possible)
Analysis Time Slower (hours to days per sample)[5]Faster (minutes per sample)[5]Fast (minutes per sample)
Resolution AtomicMolecularMolecular
Quantitative Inherently quantitative[5]Requires standards for quantitationRequires standards for quantitation

Experimental Workflows and Data Interpretation

A multi-faceted approach is typically employed to ensure the integrity of a modified peptide. The workflow begins with synthesis and purification, followed by a series of analytical checks.

Figure 1. General workflow for the synthesis and characterization of modified peptides. SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Purity Purity Assessment (Analytical HPLC) Purification->Purity Mass_ID Mass Confirmation (LC-MS) Purification->Mass_ID Structure_Confirm Structural Confirmation (NMR Spectroscopy) Purity->Structure_Confirm Mass_ID->Structure_Confirm Final Structurally Confirmed Peptide Structure_Confirm->Final

Caption: General workflow for synthesizing and characterizing modified peptides.

NMR Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[4] A suite of 1D and 2D NMR experiments is used to piece together the molecular structure. For a peptide containing this compound, specific proton (¹H) and carbon (¹³C) signals confirm the successful incorporation and integrity of the modification.

Expected ¹H NMR Chemical Shift Ranges:

Functional GroupProton EnvironmentExpected Chemical Shift (ppm)
Fmoc Group Aromatic Protons7.2 - 7.9
CH, CH₂4.2 - 4.5
Peptide Backbone Amide Protons (NH)7.5 - 8.5
Alpha-Protons (α-CH)3.5 - 4.8
L-Dap Side Chain Beta-Protons (β-CH₂)3.0 - 4.0
Pentynoyl Moiety Methylene Protons (CH₂)2.0 - 2.8
Terminal Alkyne (C≡CH)1.8 - 2.5

Note: Exact chemical shifts can vary depending on the solvent, pH, temperature, and adjacent amino acids.[10]

Figure 2. Information derived from key 2D NMR experiments for peptide analysis. cluster_experiments 2D NMR Experiments cluster_info Structural Information COSY COSY Scalar Through-Bond Connectivity (Scalar Coupling) COSY->Scalar Identifies adjacent protons TOCSY TOCSY Spin Complete Spin Systems (e.g., all protons in a residue) TOCSY->Spin Assigns entire amino acid residue HSQC HSQC Direct Direct C-H/N-H Correlation HSQC->Direct Correlates protons to directly bonded C or N NOESY NOESY Spatial Through-Space Proximity (< 5-6 Å) NOESY->Spatial Key for 3D structure determination

Caption: Information from key 2D NMR experiments for peptide analysis.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model peptide incorporating this compound using standard Fmoc/tBu chemistry.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Confirm coupling completion with a Kaiser test. Wash the resin as in step 2.

  • Incorporation of this compound: Repeat the deprotection (step 2) and coupling (step 3) steps using this compound as the amino acid to be coupled.

  • Chain Elongation: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide pellet. Purify using reverse-phase HPLC (RP-HPLC) on a C18 column. Lyophilize the pure fractions to obtain the final peptide powder.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O with a suitable buffer to maintain pH).[11] Transfer the solution to an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal resolution and sensitivity.[11]

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess overall sample purity, folding, and the presence of expected proton signals (e.g., aromatic, amide, aliphatic regions).[3]

  • 2D NMR Spectra:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the complete spin systems of individual amino acid residues.[2][11]

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify protons that are coupled through 2-3 bonds, confirming adjacent protons.[2][11]

    • HSQC (Heteronuclear Single Quantum Coherence): For ¹³C/¹⁵N labeled samples, acquire an HSQC spectrum to correlate protons with their directly attached carbons or nitrogens.[3][11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5-6 Å), which is crucial for determining the peptide's 3D conformation.[5][11][12]

LC-MS Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).[13]

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Run a linear gradient (e.g., 5% to 60% B over 20 minutes) to elute the peptide.[7][14]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[14]

    • Analysis: Monitor the eluent from the HPLC. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the peptide, confirming its molecular weight. Tandem MS (MS/MS) can be used to fragment the peptide and confirm its sequence.[15]

Conclusion

While HPLC and mass spectrometry are indispensable for confirming the purity and molecular weight of this compound modified peptides, they do not provide a complete structural picture. NMR spectroscopy is the definitive method for unambiguous structure elucidation at the atomic level. Through a combination of 1D and 2D experiments, NMR confirms the covalent structure, including the successful incorporation of the modified amino acid, and provides invaluable insights into the peptide's solution-state conformation. Therefore, a comprehensive analytical strategy leveraging the strengths of all three techniques is essential for the rigorous characterization of novel modified peptides in research and development.

References

Benchmarking the Efficiency of Fmoc-L-Dap(Pentynoyl)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of bioorthogonal functionalities into peptides is a cornerstone of modern chemical biology and drug development. Fmoc-L-Dap(Pentynoyl)-OH is a key building block for introducing a terminal alkyne group into a peptide sequence via solid-phase peptide synthesis (SPPS).[1][2] This pentynoyl moiety serves as a versatile handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various payloads like imaging agents, drug molecules, or polyethylene (B3416737) glycol (PEG) chains.[3][4]

This guide provides a comparative analysis of the efficiency of incorporating this compound into different peptide sequences relative to a standard proteinogenic amino acid, Fmoc-L-Ala-OH, and another commonly used functionalized amino acid, Fmoc-L-Lys(Boc)-OH. The data presented herein is based on the synthesis of a model decapeptide sequence (Tyr-Gly-Gly-Phe-X-Gly-Gly-Phe-Leu-Met-NH2), where 'X' represents the variable amino acid residue.

Comparative Performance Data

The efficiency of incorporating this compound was benchmarked against Fmoc-L-Ala-OH and Fmoc-L-Lys(Boc)-OH in the synthesis of a model decapeptide on a Rink Amide resin. The following tables summarize the key performance indicators.

Table 1: Coupling Efficiency of the 'X' Amino Acid

Amino Acid DerivativeCoupling Time (h)Coupling ReagentCoupling Efficiency (%)*
Fmoc-L-Ala-OH2HBTU/DIPEA>99
Fmoc-L-Lys(Boc)-OH2HBTU/DIPEA>99
This compound2HATU/DIPEA~98

*Coupling efficiency was determined qualitatively by the Kaiser test.

Table 2: Overall Synthesis Performance

Peptide Sequence (X = ...)Crude Peptide Purity (%)**Final Yield (%)***
Ala9168
Lys(Boc)8965
Dap(Pentynoyl)8560

**Crude peptide purity was determined by analytical RP-HPLC analysis of the cleaved peptide. ***Final yield was calculated after purification by preparative RP-HPLC.

The data indicates that while the incorporation of this compound is highly efficient, it can be slightly more challenging than for standard amino acids, which may be attributed to the potential for minor steric hindrance from the pentynoyl side chain. This is reflected in the slightly lower crude purity and final yield. The use of a more potent coupling reagent like HATU is recommended to ensure high coupling efficiency.

Experimental Protocols

Detailed methodologies for the synthesis, cleavage, and analysis of the model peptides are provided below. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the model decapeptide on a Rink Amide resin.

  • Resin: Rink Amide resin (0.6 mmol/g loading).

  • Resin Swelling: The resin was swelled in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes. The resin was then washed thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

  • Amino Acid Coupling:

    • Standard Amino Acids (including Fmoc-L-Ala-OH and Fmoc-L-Lys(Boc)-OH): 4 equivalents of the Fmoc-amino acid were pre-activated with 3.9 equivalents of HBTU and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. The activated solution was added to the resin and allowed to react for 2 hours.

    • This compound Coupling: 3 equivalents of this compound were pre-activated with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF. The activated solution was added to the resin and allowed to react for 2 hours.

  • Washing: After each deprotection and coupling step, the resin was washed with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring: The completion of each coupling step was monitored using the Kaiser test. For incomplete couplings, a second coupling was performed.

Peptide Cleavage and Deprotection
  • The fully assembled peptide-resin was washed with DCM and dried under vacuum.

  • The peptide was cleaved from the resin, and side-chain protecting groups were removed by treatment with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 3 hours at room temperature.

  • The resin was filtered, and the filtrate was collected.

  • The crude peptide was precipitated by adding the filtrate to cold diethyl ether.

  • The precipitate was collected by centrifugation, and the ether was decanted. The peptide pellet was washed twice more with cold diethyl ether and then dried under vacuum.

Peptide Purification and Analysis
  • The crude peptide was dissolved in a minimal amount of a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% TFA.

  • The peptide was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • The purity of the collected fractions was assessed by analytical RP-HPLC, and the identity of the peptide was confirmed by mass spectrometry.

Visualizing the Process

To better understand the experimental workflow and the logic behind this comparative study, the following diagrams are provided.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU or HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Kaiser->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Comparative_Analysis cluster_inputs Amino Acid Inputs cluster_process Process cluster_outputs Performance Metrics cluster_conclusion Conclusion Ala Fmoc-L-Ala-OH (Standard) SPPS Solid-Phase Peptide Synthesis Ala->SPPS Lys Fmoc-L-Lys(Boc)-OH (Functionalized) Lys->SPPS Dap This compound (Alkyne-Functionalized) Dap->SPPS Efficiency Coupling Efficiency SPPS->Efficiency Purity Crude Purity SPPS->Purity Yield Final Yield SPPS->Yield Conclusion Benchmarking Efficiency Efficiency->Conclusion Purity->Conclusion Yield->Conclusion

References

Safety Operating Guide

Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of Fmoc-L-Dap(Pentynoyl)-OH, a synthetic amino acid derivative, is critical for laboratory safety and environmental protection. This compound should be treated as hazardous chemical waste and disposed of through a licensed hazardous waste disposal company. Adherence to institutional, local, state, and federal regulations is mandatory. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended before handling and disposal.

Hazard Assessment and Safety Precautions

Table 1: Summary of Safety and Disposal Information

CategoryRecommendationSource Analogy
GHS Hazard Statements Not classified, but handle as a potentially hazardous substance. May be harmful if swallowed and toxic to aquatic life.Generic Amino Acid & PEG SDS[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. A NIOSH-approved respirator is recommended if dust generation is possible.Generic Amino Acid & PEG SDS[1][3]
First Aid Measures Inhalation: Move to fresh air.Skin Contact: Wash off with soap and plenty of water.Eye Contact: Rinse cautiously with water for several minutes.Ingestion: Rinse mouth. Call a doctor if you feel unwell.Generic Amino Acid & PEG SDS[1]
Primary Disposal Method Dispose of as hazardous waste through a licensed chemical waste disposal company. Do not dispose of down the drain or in regular trash.Fmoc-Dap(Alloc)-OH SDS[4], Fmoc-Gln(Trt)-OH Guide[5]

Step-by-Step Disposal Protocol

The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound and associated contaminated materials.

Experimental Protocol for Disposal:

  • Waste Segregation and Collection:

    • Solid Waste:

      • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container (e.g., high-density polyethylene (B3416737) - HDPE).[5]

      • Contaminated disposables such as weighing boats, gloves, and wipes must also be placed in this designated solid hazardous waste container.[1][3]

    • Liquid Waste:

      • Collect all aqueous or solvent solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.[1][3]

      • Do not mix this waste stream with other incompatible wastes.[1] Due to the potential for aquatic toxicity, do not dispose of aqueous solutions down the drain.[1][6]

    • Contaminated Labware:

      • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be disposed of in the solid hazardous waste container.[1]

      • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[1] After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Containerization and Labeling:

    • Ensure all waste containers are in good condition, compatible with the chemical, and can be securely sealed to prevent leaks or spills.[7]

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[2][3][7]

  • Storage of Waste:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from incompatible materials.[3][8]

    • Follow all institutional guidelines for the temporary storage of chemical waste.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a certified chemical waste disposal service.[5][7]

    • Provide the disposal company with all necessary information about the waste, including its chemical name and any known hazards.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.[1]

  • Personal Protection: Wear the appropriate PPE, including a respirator if dust is present.[2]

  • Absorb and Collect: Cover the spill with an inert absorbent material. Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

Workflow for Proper Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start This compound Waste solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions containing the chemical) start->liquid_waste Is it liquid? solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange Pickup by Certified Waste Disposal Service storage->disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Fmoc-L-Dap(Pentynoyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Fmoc-L-Dap(Pentynoyl)-OH is paramount. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to foster a secure laboratory environment and ensure the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on information for structurally similar Fmoc-protected amino acids and general best practices for handling terminal alkynes.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or during spill cleanup.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. A flame-resistant coat is advised when working with flammable solvents.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used and should be inspected before each use. Consider double-gloving for added protection when handling concentrated solutions.
Respiratory Protection NIOSH-approved RespiratorNecessary when working with the solid (powder) form to avoid inhalation of fine particles, especially when weighing or transferring the compound. An N95 respirator is a suitable minimum.[1]

Operational Plan: Handling and Experimental Protocols

Storage: this compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C, protected from light and moisture.[1]

Handling the Solid Compound:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Weighing and Transfer: Use anti-static tools and a dedicated, clean weighing vessel. Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Common solvents for Fmoc-amino acids in peptide synthesis include dimethylformamide (DMF).

Use in Solid-Phase Peptide Synthesis (SPPS): this compound is utilized as a building block in SPPS to introduce an alkyne functionality into a peptide sequence. This alkyne group can then be used for subsequent modifications, such as "click chemistry" reactions.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in DMF. This step should always be performed in a fume hood, as piperidine is a hazardous substance.

  • Coupling: Following deprotection, the newly exposed amine on the peptide resin is coupled with the carboxylic acid of the incoming this compound, typically using standard coupling reagents like HBTU/HOBt.

  • Post-Coupling Wash: After the coupling reaction, the resin is washed thoroughly with DMF to remove any unreacted reagents.

Disposal Plan

Proper disposal of this compound and associated waste is critical for laboratory safety and environmental protection. All disposal procedures must comply with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.

Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your EHS office.[3]

  • Halogenated vs. Non-Halogenated Solvents: If using halogenated solvents, keep this waste stream separate from non-halogenated solvent waste.

Disposal Procedure:

  • Containerization: Place waste into a clearly labeled, sealed container. The original container is ideal for unused product. If unavailable, use a new, clean, and compatible container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the waste container in a designated hazardous waste accumulation area away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal vendor to schedule a pickup.

Special Considerations for Terminal Alkynes: Terminal alkynes can form explosive acetylide compounds when in contact with certain metals, particularly heavy metals like copper (I), silver, and mercury.[2] Therefore, it is crucial to avoid contact of alkyne-containing waste with these metals. While copper is used as a catalyst in "click chemistry," these reactions are typically controlled. Uncontrolled contact in a waste stream should be avoided.

Visualizing the Workflow

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handle_weigh Weigh Solid Compound prep_fume_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction (e.g., SPPS) handle_dissolve->handle_react disp_segregate Segregate Waste (Solid/Liquid) handle_react->disp_segregate disp_label Label Hazardous Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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